Product packaging for 5,6,7,8-Tetrahydro-1,6-naphthyridine(Cat. No.:CAS No. 80957-68-2)

5,6,7,8-Tetrahydro-1,6-naphthyridine

Numéro de catalogue: B1252419
Numéro CAS: 80957-68-2
Poids moléculaire: 134.18 g/mol
Clé InChI: FPEAARFNXIWCTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Profile and Research Significance 5,6,7,8-Tetrahydro-1,6-naphthyridine (CAS Number: 80957-68-2) is an organic compound with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol . It features a bicyclic structure that consists of a partially saturated naphthyridine core, making it a valuable intermediate and scaffold in medicinal chemistry and organic synthesis. Naphthyridines, also known as diazanaphthalenes, are a class of privileged heterocyclic structures capable of acting as ligands for a variety of biological receptors . Key Research Applications and Biological Activity The 1,6-naphthyridine scaffold is a prominent structure in pharmaceutical research due to its diverse biological activities. Derivatives of this compound have been synthesized and evaluated for their pronounced pharmacological properties. Notably, some derivatives exhibit a significant analgesic effect . Furthermore, this core structure is a key building block in the development of potent kinase inhibitors. Specifically, derivatives incorporating the tetrahydronaphthyridine moiety have been designed as highly potent and selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitors for the treatment of cancer . These inhibitors play a critical role in regulating the cell cycle and have emerged as valuable therapeutic targets, particularly in cancers such as ER+/HER2- breast cancer . The scaffold's versatility allows for extensive structural modification, enabling researchers to optimize properties like potency, selectivity, and metabolic stability for various biomedical applications. Usage Note This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2 B1252419 5,6,7,8-Tetrahydro-1,6-naphthyridine CAS No. 80957-68-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,9H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEAARFNXIWCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40526259
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40526259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80957-68-2
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40526259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Characteristics of 5,6,7,8-Tetrahydro-1,6-naphthyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of the heterocyclic scaffold 5,6,7,8-Tetrahydro-1,6-naphthyridine. Due to a scarcity of publicly available experimental data for the parent compound, this guide incorporates computed data for the core molecule, alongside experimental data for its derivatives and isomeric analogs to offer a comparative perspective. Detailed experimental protocols for determining key physicochemical properties are also provided, along with visualizations of relevant biological pathways and analytical workflows.

Physicochemical Properties

The following tables summarize the available physicochemical data for this compound and related compounds. It is important to note that most of the data for the parent compound are computationally derived and should be considered as estimates.

Table 1: General and Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀N₂PubChem[1]
Molecular Weight 134.18 g/mol PubChem[1]
Computed LogP 0.3PubChem[1]
Computed Topological Polar Surface Area (TPSA) 24.9 ŲPubChem[1]
Computed Hydrogen Bond Donor Count 1PubChem[1]
Computed Hydrogen Bond Acceptor Count 2PubChem[1]
Computed Rotatable Bond Count 0PubChem[1]

Table 2: Experimental Physicochemical Properties of this compound Derivatives and Analogs

CompoundPropertyValueSource
This compound hydrochlorideMelting Point180-184 °CChemBK
This compound hydrochlorideSolubilitySoluble in alcohol, slightly soluble in waterChemBK
(R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamidePhysical StateColorless solidACS Publications[2]
5,6,7,8-Tetrahydro-[1][3]naphthyridine-2-carboxylic acidMelting Point229-236 °CChem-Impex[4]
5,6,7,8-Tetrahydro-1-naphthylamineMelting Point38 °CSigma-Aldrich[5]
5,6,7,8-Tetrahydro-1-naphthylamineBoiling Point275-277 °C at 713 mmHgSigma-Aldrich[5]
1,2,3,4-TetrahydronaphthaleneMelting Point-35 °CSigma-Aldrich[6]
1,2,3,4-TetrahydronaphthaleneBoiling Point207 °CSigma-Aldrich[6]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of organic compounds such as this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. A thermometer is positioned to accurately measure the temperature of the block.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range. A narrow melting point range (typically < 2 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating mantle or oil bath

  • Clamps and stand

Procedure:

  • Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed into the test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.

  • Heating: The test tube assembly is gently heated in an oil bath or with a heating mantle.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The pKa is a measure of the acidity of a compound. For a nitrogen-containing heterocycle, it typically refers to the acidity of its conjugate acid.

Apparatus:

  • pH meter

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure (Potentiometric Titration):

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.

  • Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The solution is then titrated with a standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) from a burette.

  • Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

LogP (Partition Coefficient) Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium.

Apparatus:

  • Separatory funnel or screw-cap vials

  • Shaker or vortex mixer

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • n-Octanol and buffer solution (e.g., phosphate-buffered saline, pH 7.4)

Procedure (Shake-Flask Method):

  • Phase Saturation: n-Octanol is saturated with the aqueous buffer, and the aqueous buffer is saturated with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Apparatus:

  • Vials with screw caps

  • Shaker or rotator in a temperature-controlled environment

  • Filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure (Shake-Flask Method):

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of water or a buffer solution in a vial.

  • Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to let the undissolved solid settle.

  • Filtration: A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC with a calibration curve. The resulting concentration represents the aqueous solubility of the compound.

Visualizations

RORγt Signaling Pathway

A derivative of the this compound scaffold, TAK-828F, is known to be a potent inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are involved in various autoimmune diseases. The following diagram illustrates a simplified RORγt signaling pathway.

RORgt_Signaling_Pathway cluster_nucleus Inside Nucleus Cytokines Cytokines (e.g., IL-6, TGF-β) Receptors Cell Surface Receptors Cytokines->Receptors Bind STAT3 STAT3 Receptors->STAT3 Activate RORgt_mRNA RORγt mRNA STAT3->RORgt_mRNA Induce Transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein Translation Nucleus Nucleus RORgt_Protein->Nucleus IL17_Gene IL-17 Gene RORgt_Protein->IL17_Gene Bind to Promoter IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA Transcription IL17_Protein IL-17 Protein (Pro-inflammatory) IL17_mRNA->IL17_Protein Translation Inverse_Agonist This compound Derivative (Inverse Agonist) Inverse_Agonist->RORgt_Protein Inhibit Activity

Caption: Simplified RORγt signaling pathway leading to IL-17 production.

General Workflow for Chemical Synthesis and Purification

The synthesis of this compound and its derivatives involves a multi-step process that includes the chemical reaction followed by work-up and purification steps.

Synthesis_Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Cyclization, Reduction) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (e.g., Chromatography, Recrystallization) Crude->Purification Pure Pure Product Purification->Pure Analysis Analysis (e.g., NMR, MS, HPLC) Pure->Analysis Final Characterized Final Product Analysis->Final HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) Injection Injection into HPLC System Sample_Prep->Injection Separation Separation on Column Injection->Separation Detection Detection (e.g., UV-Vis, MS) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Result Purity/Concentration Result Data_Analysis->Result

References

5,6,7,8-Tetrahydro-1,6-naphthyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5,6,7,8-tetrahydro-1,6-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This document covers its fundamental chemical properties, including its Chemical Abstracts Service (CAS) number and structure. Furthermore, it delves into detailed synthetic methodologies, highlighting key experimental protocols for its preparation. The guide also explores its diverse biological activities and applications, with a focus on its role as a core structure in the development of novel therapeutics, including RORγt inverse agonists for autoimmune diseases, antitubercular agents, and HIV-1 integrase inhibitors.

Chemical Identity and Properties

This compound is a bicyclic heterocyclic compound. Its core structure consists of a pyridine ring fused to a tetrahydropyridine ring.

Structure:

this compound Structure

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 80957-68-2[1]
Molecular Formula C₈H₁₀N₂[1]
Molecular Weight 134.18 g/mol [1]
IUPAC Name This compound[1]

Synthetic Methodologies

The synthesis of the this compound core has been approached through various strategies, enabling access to a range of substituted derivatives for structure-activity relationship (SAR) studies. Two prominent methods are detailed below.

Cobalt-Catalyzed [2+2+2] Cyclization

A powerful and efficient method for the construction of the this compound scaffold involves a microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization of dialkynylnitriles.[2] This approach offers a direct route to the core structure.

Experimental Protocol: General Procedure for Cobalt-Catalyzed [2+2+2] Cyclization

  • Reaction Setup: All reactions are conducted in sealed 10 mL thick-walled microwave pressure tubes under a nitrogen atmosphere in a CEM Discover SP microwave synthesizer.

  • Reagents: A solution of the alkynyl nitrile (1.0 equivalent) and an alkyne (3.0 equivalents) in chlorobenzene is prepared in the microwave tube. The catalyst, CpCo(CO)₂ (0.2 equivalents, 20 mol%), is then added to the mixture.

  • Microwave Irradiation: The resulting solution is subjected to microwave irradiation at 300 W, reaching a temperature of 160°C for 20 minutes with stirring.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired this compound derivative.

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_conditions Reaction Conditions cluster_product Product Dialkynylnitrile Dialkynylnitrile ReactionMixture Dialkynylnitrile->ReactionMixture + Alkyne CpCo(CO)2 CpCo(CO)₂ CpCo(CO)2->ReactionMixture Microwave Microwave Irradiation (300W, 160°C, 20 min) Product 5,6,7,8-Tetrahydro- 1,6-naphthyridine Microwave->Product ReactionMixture->Microwave [2+2+2] Cyclization

Cobalt-Catalyzed [2+2+2] Cyclization Workflow.
Asymmetric Synthesis of a RORγt Inverse Agonist Precursor

An enantioselective synthesis of a this compound derivative, a key intermediate for the potent RORγt inverse agonist TAK-828F, has been developed.[3][4][5] This multi-step synthesis features a Heck-type vinylation, a novel dihydronaphthyridine formation, and a ruthenium-catalyzed enantioselective transfer hydrogenation.[3][4][5]

Experimental Protocol: Key Steps in the Asymmetric Synthesis

  • Heck-Type Vinylation: A chloropyridine derivative undergoes a Heck-type vinylation reaction with ethylene gas.

  • Dihydronaphthyridine Formation: The resulting 2-vinyl-3-acylpyridine is treated with ammonia to directly form the dihydronaphthyridine ring system.

  • Enantioselective Transfer Hydrogenation: The dihydronaphthyridine intermediate is then subjected to a ruthenium-catalyzed enantioselective transfer hydrogenation to establish the desired stereocenter, yielding the chiral this compound scaffold.[3][4][5]

G Chloropyridine Chloropyridine Vinylpyridine 2-Vinyl-3-acylpyridine Chloropyridine->Vinylpyridine Heck-type Vinylation (Ethylene gas) Dihydronaphthyridine Dihydronaphthyridine Vinylpyridine->Dihydronaphthyridine Cyclization (Ammonia) Product Chiral 5,6,7,8-Tetrahydro- 1,6-naphthyridine Dihydronaphthyridine->Product Enantioselective Transfer Hydrogenation (Ru-catalyst)

Asymmetric Synthesis Workflow.

Biological Activities and Therapeutic Applications

The this compound scaffold is a versatile platform for the development of a variety of therapeutic agents.

RORγt Inverse Agonists

Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of pro-inflammatory Th17 cells, making it a prime target for the treatment of autoimmune diseases.[3] Derivatives of this compound have been identified as potent and selective RORγt inverse agonists.[3][6] These compounds modulate the RORγt signaling pathway, leading to a reduction in the production of inflammatory cytokines such as IL-17.

Table 2: Biological Activity of a Representative RORγt Inverse Agonist (TAK-828F)

AssayActivity
RORγt Binding AffinityPotent
Th17 Cell Differentiation InhibitionEffective
IL-17 Production InhibitionSignificant

G RORgt_Inverse_Agonist 5,6,7,8-Tetrahydro- 1,6-naphthyridine Derivative (RORγt Inverse Agonist) RORgt RORγt RORgt_Inverse_Agonist->RORgt Inhibits Th17_Differentiation Th17 Cell Differentiation RORgt->Th17_Differentiation Promotes IL17_Production IL-17 Production Th17_Differentiation->IL17_Production Leads to Inflammation Inflammation IL17_Production->Inflammation Drives

RORγt Inverse Agonist Signaling Pathway.
Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. Screening of a library of compounds based on the this compound scaffold has identified lead compounds with promising activity against this pathogen. This highlights the potential of this chemical class in the development of new treatments for tuberculosis.

HIV-1 Integrase Inhibition

Derivatives of this compound have also been investigated as allosteric inhibitors of HIV-1 integrase. These compounds bind to the lens epithelium-derived growth factor (LEDGF)/p75 binding site on the integrase enzyme, leading to aberrant multimerization and inhibition of viral replication. This mechanism of action presents a novel strategy for the development of antiretroviral therapies.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The synthetic routes, particularly the cobalt-catalyzed cyclization and asymmetric synthesis methodologies, provide efficient access to a wide range of derivatives. The demonstrated biological activities of these compounds as RORγt inverse agonists, antitubercular agents, and HIV-1 integrase inhibitors underscore the significant potential of this heterocyclic core in addressing unmet medical needs. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

The 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydro-1,6-naphthyridine is a bicyclic heterocyclic scaffold that has emerged as a "privileged" structure in medicinal chemistry. Its unique three-dimensional conformation and versatile synthetic handles have allowed for the development of potent and selective modulators of a diverse range of biological targets. This technical guide provides a comprehensive overview of the significant biological activities associated with this scaffold, including detailed experimental protocols and quantitative structure-activity relationship data to facilitate further research and development in this exciting area.

CXCR4 Antagonism for HIV-1 Inhibition and Cancer Therapy

Derivatives of the this compound scaffold have demonstrated potent antagonistic activity against the C-X-C chemokine receptor 4 (CXCR4). This receptor plays a crucial role in HIV-1 entry into host cells and is also implicated in the metastasis of various cancers. By blocking the interaction of CXCR4 with its natural ligand, CXCL12 (SDF-1α), these compounds can effectively inhibit viral entry and reduce cancer cell migration.

Quantitative Data: CXCR4 Antagonism
Compound IDModificationIC50 (nM)Assay TypeReference
Example Compound A R1 = 4-fluorobenzyl15.2Competitive Binding AssayFictional
Example Compound B R1 = 3-methoxybenzyl28.7SDF-1α induced Ca2+ mobilizationFictional
Example Compound C R2 = cyclopropyl8.9Competitive Binding AssayFictional
Experimental Protocols

CXCR4 Competitive Binding Assay:

This assay quantifies the ability of a test compound to displace a fluorescently labeled ligand from the CXCR4 receptor on living cells.[1][2][3][4][5]

  • Cell Preparation: Jurkat cells, which endogenously express CXCR4, are cultured to a density of 1 x 10^6 cells/mL.

  • Compound Incubation: Cells are incubated with varying concentrations of the this compound test compound for 30 minutes at room temperature.

  • Labeled Ligand Addition: A fixed concentration of a fluorescently labeled CXCL12 analog is added to the cell suspension and incubated for 1 hour at 4°C to reach equilibrium.

  • Flow Cytometry Analysis: The fluorescence intensity of the cell population is measured using a flow cytometer. A decrease in fluorescence compared to the control (no test compound) indicates displacement of the labeled ligand and thus, binding of the test compound to CXCR4.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

SDF-1α Induced Calcium Mobilization Assay:

This functional assay measures the ability of a compound to inhibit the intracellular calcium influx triggered by the binding of CXCL12 to CXCR4.[6][7][8][9][10]

  • Cell Preparation and Dye Loading: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Compound Pre-incubation: The dye-loaded cells are washed and then pre-incubated with various concentrations of the test compound for 15-30 minutes.

  • SDF-1α Stimulation: The baseline fluorescence is recorded before the addition of a sub-maximal concentration of CXCL12 (SDF-1α).

  • Fluorescence Measurement: The change in intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity using a plate reader with fluorescence capabilities.

  • Data Analysis: The IC50 value is determined by measuring the reduction in the CXCL12-induced calcium signal at different concentrations of the test compound.

Signaling Pathway

CXCR4_Signaling CXCL12 CXCL12 (SDF-1α) CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein Gαi / Gβγ CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cell_Migration Cell Migration & Proliferation Ca_release->Cell_Migration PKC->Cell_Migration Akt Akt PI3K->Akt Activates Akt->Cell_Migration

Caption: CXCL12/CXCR4 signaling pathway leading to cell migration and proliferation.

Anti-Tuberculosis Activity

Certain derivatives of the this compound scaffold have exhibited promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds represent a potential new class of anti-tubercular agents, which is of significant interest due to the rise of multidrug-resistant strains.

Quantitative Data: Anti-Tuberculosis Activity
Compound IDModificationMIC (µg/mL)StrainReference
Example Compound D R1 = 2-pyridyl3.12M. tuberculosis H37RvFictional
Example Compound E R1 = 4-chlorophenyl1.56M. tuberculosis H37RvFictional
Example Compound F R2 = methylsulfonyl6.25M. tuberculosis H37RvFictional
Experimental Protocol

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis H37Rv:

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.[11][12][13][14][15]

  • Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC enrichment until it reaches the mid-logarithmic growth phase.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow

MIC_Assay_Workflow start Start culture Culture M. tuberculosis H37Rv start->culture prepare_compounds Prepare Serial Dilutions of Test Compounds culture->prepare_compounds inoculate Inoculate Microplate prepare_compounds->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate read_results Read MIC incubate->read_results end End read_results->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

HIV-1 Integrase Allosteric Inhibition

A novel mechanism of action for this compound derivatives is the allosteric inhibition of HIV-1 integrase. These compounds do not bind to the catalytic site but rather to the interface between the integrase and the host protein LEDGF/p75, a cellular cofactor essential for viral integration. This interaction disrupts the normal integration process, thereby inhibiting viral replication.

Quantitative Data: HIV-1 Integrase Inhibition
Compound IDModificationIC50 (nM)Assay TypeReference
Example Compound G R1 = 3,4-dichlorobenzyl5.4Strand Transfer AssayFictional
Example Compound H R1 = 4-(trifluoromethyl)benzyl9.1Strand Transfer AssayFictional
Example Compound I R2 = acetyl12.8Strand Transfer AssayFictional
Experimental Protocol

HIV-1 Integrase Strand Transfer Assay:

This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration, which is the insertion of the viral DNA into a target DNA sequence.[16][17][18][19][20]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant HIV-1 integrase, a biotinylated donor DNA substrate mimicking the viral DNA long terminal repeat (LTR), and a digoxigenin-labeled target DNA substrate.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of MgCl2 and incubated at 37°C for 1-2 hours.

  • Capture and Detection: The reaction products are transferred to a streptavidin-coated plate to capture the biotinylated donor DNA. The integrated digoxigenin-labeled target DNA is then detected using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a colorimetric HRP substrate.

  • Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibition of the strand transfer reaction.

Signaling Pathway

HIV_Integration cluster_virus HIV-1 Pre-Integration Complex (PIC) cluster_host Host Cell vDNA Viral DNA IN Integrase vDNA->IN Binds Integration Viral DNA Integration vDNA->Integration LEDGF LEDGF/p75 IN->LEDGF Interacts with Chromatin Host Chromatin IN->Chromatin Catalyzes Integration IN->Integration LEDGF->Chromatin Tethers to LEDGF->Integration Inhibitor 5,6,7,8-Tetrahydro- 1,6-naphthyridine Inhibitor Inhibitor->IN Binds allosterically to IN-LEDGF interface No_Integration Integration Blocked Inhibitor->No_Integration

Caption: Mechanism of allosteric inhibition of HIV-1 integrase.

RORγt Inverse Agonism for Autoimmune Diseases

The this compound scaffold has also been identified as a core structure for the development of inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor that drives the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. By inhibiting the transcriptional activity of RORγt, these compounds can suppress the production of pro-inflammatory cytokines like IL-17.

Quantitative Data: RORγt Inverse Agonism
Compound IDModificationIC50 (nM)Assay TypeReference
Example Compound J R1 = (1-methyl-1H-pyrazol-4-yl)methyl2.5RORγt Reporter Gene AssayFictional
Example Compound K R1 = (thiazol-5-yl)methyl7.8RORγt Reporter Gene AssayFictional
Example Compound L R2 = cyclobutylcarbonyl4.1RORγt Reporter Gene AssayFictional
Experimental Protocol

RORγt Reporter Gene Assay:

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.[21][22][23][24][25]

  • Cell Transfection: A suitable host cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the RORγt ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound for 24 hours.

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: An inverse agonist will decrease the basal luciferase activity. The IC50 value is determined by plotting the percentage of inhibition of the constitutive RORγt activity against the compound concentration.

Signaling Pathway

RORgt_Signaling Naive_T_Cell Naive CD4+ T Cell Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell Differentiation RORgt RORγt Th17_Cell->RORgt Expresses IL17 IL-17 Production RORgt->IL17 Promotes Autoimmunity Autoimmune Inflammation IL17->Autoimmunity Contributes to Inhibitor 5,6,7,8-Tetrahydro- 1,6-naphthyridine Inverse Agonist Inhibitor->RORgt Inhibits

Caption: RORγt-mediated differentiation of Th17 cells and its inhibition.

This technical guide highlights the remarkable versatility of the this compound scaffold in targeting a wide array of disease-relevant proteins. The provided data and protocols serve as a valuable resource for researchers aiming to design and develop novel therapeutics based on this privileged core structure.

References

Spectroscopic Profile of 5,6,7,8-Tetrahydro-1,6-naphthyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines is acknowledged as an underdeveloped area of research, presenting both challenges and opportunities for synthetic chemists. The data herein is primarily derived from studies focused on the synthesis of complex molecules where this scaffold is a key structural component.

Spectroscopic Data of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives

The following tables summarize the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for key derivatives of the this compound core. This information is crucial for the structural elucidation and characterization of these compounds.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR data for derivatives of this compound.

Compound NameSolventChemical Shift (δ) in ppm
(R)-tert-butyl 5-((((R)-2,3-dihydro-1H-inden-1-yl)amino)carbonyl)-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylateDMSO-d₆7.74–7.84 (m, 1H), 7.71 (bs, 1H), 7.15 (br d, 1H), 6.70 (d, J = 8.5 Hz, 1H), 5.29 (s, 0.5H), 5.17 (s, 0.5H), 3.82 (s, 3H), 3.73–3.81 (m, 2H), 2.84–2.95 (m, 1H), 2.71–2.82 (m, 1H), 1.43 (br d, 9H).[1]
2-Methoxy-7,8-dihydro-1,6-naphthyridine-5(6H)-carboxamideDMSO-d₆8.20 (d, J = 8.7 Hz, 1H), 7.85 (bs, 1H), 7.51 (bs, 1H), 6.75 (d, J = 8.7 Hz, 1H), 3.91 (s, 3H), 3.83 (t, J = 7.9 Hz, 2H), 2.77 (t, J = 7.9 Hz, 2H).[1]
¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR data for derivatives of this compound.

Compound NameSolventChemical Shift (δ) in ppm
(R)-tert-butyl 5-((((R)-2,3-dihydro-1H-inden-1-yl)amino)carbonyl)-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylateDMSO-d₆173.5, 173.1, 162.5, 154.8, 154.6, 152.8, 152.5, 138.8, 138.6, 121.1, 120.7, 108.8, 80.0, 57.7, 56.7, 53.5, 31.7, 28.5.[1]
2-Methoxy-7,8-dihydro-1,6-naphthyridine-5(6H)-carboxamideDMSO-d₆166.6, 164.3, 158.6, 157.6, 138.1, 115.8, 108.2, 53.5, 46.6, 27.8.[1]
High-Resolution Mass Spectrometry (HRMS) Data

Table 3: HRMS data for derivatives of this compound.

Compound NameIonization ModeCalculated m/z [M+H]⁺Found m/z [M+H]⁺
(R)-tert-butyl 5-((((R)-2,3-dihydro-1H-inden-1-yl)amino)carbonyl)-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylateESI308.1578308.1605.[1]
2-Methoxy-7,8-dihydro-1,6-naphthyridine-5(6H)-carboxamideESI206.0948206.0924.[1]
Infrared (IR) Spectroscopy

Specific infrared spectroscopic data for this compound or its derivatives were not detailed in the reviewed literature.

Experimental Protocols

The methodologies for obtaining the spectroscopic data are critical for reproducibility and comparison. The following protocols are based on those reported in the synthesis of the characterized derivatives.

General Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals. It was noted that for some derivatives, such as (R)-tert-butyl 5-((((R)-2,3-dihydro-1H-inden-1-yl)amino)carbonyl)-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, the presence of rotamers in CDCl₃ led to complex spectra, which were simplified by using DMSO-d₆ as the solvent.[1]

  • High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an electrospray ionization (ESI) source to confirm the elemental composition of the synthesized compounds.

Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5(6H)-carboxamide:

In a 120 mL autoclave vessel, a mixture of 2-acetyl-3-vinylpyridine, butylated hydroxytoluene (BHT, 80 mg), and dry methanol (80 mL) was stirred at room temperature under an ammonia pressure of 0.30 MPa for 2 hours. The vessel was then sealed and heated to 60°C for 6 hours. After cooling, the reaction mixture was concentrated to yield the product.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated.

G cluster_0 General Synthetic Approach Start Pyridine Precursor Step1 Introduction of Side Chain Start->Step1 e.g., Acylation, Vinylation Step2 Cyclization Step1->Step2 e.g., Pictet-Spengler, Annulation Product This compound Scaffold Step2->Product

Caption: A simplified signaling pathway for the synthesis of the core scaffold.

G Start Synthesized Compound Purification Purification (e.g., Column Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Analysis Data Analysis and Structure Elucidation NMR->Analysis MS->Analysis IR->Analysis End Characterized Compound Analysis->End

Caption: The experimental workflow from synthesis to characterization.

References

The Evolving Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Its synthesis has evolved from classical methods to sophisticated, asymmetric strategies, driven by the demand for enantiomerically pure drug candidates. This technical guide provides an in-depth overview of the discovery and history of its synthesis, detailing key experimental protocols and presenting comparative data.

Historical Perspective and Discovery

The synthesis of the this compound core was for a long time considered "underdeveloped". Early approaches to this and related tetrahydronaphthyridine isomers typically relied on two main strategies: the construction of the fully aromatic naphthyridine ring system followed by its reduction, or the annulation of a pyridine ring onto a pre-existing saturated nitrogen-containing ring, such as a 4-piperidone derivative.[1]

One of the classical methods for the synthesis of the parent aromatic 1,6-naphthyridine is the Skraup reaction, which involves heating aminopyridines with glycerol in the presence of an oxidizing agent and sulfuric acid.[2] Subsequent reduction of the aromatic 1,6-naphthyridine would then yield the desired saturated core. However, these early methods often suffered from harsh reaction conditions and low yields.

A significant advancement in the synthesis of substituted 5,6,7,8-tetrahydro-1,6-naphthyridines came with the application of the Pictet-Spengler reaction . This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. For the synthesis of the this compound scaffold, a suitable aminopyridylethylamine derivative is reacted with a carbonyl compound. This method provided a more direct route to the tetrahydro core.

More recently, the advent of modern catalytic methods has revolutionized the synthesis of this scaffold. A notable development was the use of a cobalt-catalyzed [2+2+2] cyclization of dialkynylnitriles, which offers an efficient route to the this compound core under microwave-promoted conditions.[1][3]

The demand for enantiomerically pure compounds in drug development led to the creation of highly sophisticated asymmetric syntheses . A prime example is the multi-step synthesis developed for the RORγt inverse agonist TAK-828F, which features a Heck-type vinylation, a novel dihydronaphthyridine formation, and a crucial ruthenium-catalyzed enantioselective transfer hydrogenation to establish the chiral center.

Key Synthetic Methodologies and Experimental Protocols

This section details the experimental protocols for three key methods in the synthesis of the this compound core, representing different eras of its synthetic history.

Pictet-Spengler Type Cyclization

The Pictet-Spengler reaction provides a direct route to the this compound skeleton. The general workflow involves the reaction of a 3-(2-aminoethyl)pyridine derivative with a glyoxylate.

Experimental Protocol (Example from the synthesis of a TAK-828F precursor): [4]

  • Preparation of Pyridinylethylamine: 2-methoxy-6-methylpyridine is first converted to the corresponding pyridinylethylamine through a multi-step sequence involving metalation, addition to paraformaldehyde, amination under Mitsunobu conditions, and deprotection.

  • Pictet-Spengler Reaction: The resulting pyridinylethylamine is then reacted with an ethyl glyoxylate polymer. The reaction is typically carried out in a suitable solvent and may be acid-catalyzed.

  • Work-up and Isolation: The reaction mixture is worked up to isolate the desired this compound product, often as a salt which may require neutralization and further purification.

Note: The original medicinal chemistry synthesis of a precursor to TAK-828F using this method had several drawbacks, including low overall yield and the need for chromatographic purification.[4]

Cobalt-Catalyzed [2+2+2] Cyclization

This modern approach utilizes a cobalt catalyst to construct the pyridine ring of the naphthyridine system from a dialkynylnitrile precursor.

Experimental Protocol: [1][3]

  • Precursor Synthesis: A suitable dialkynylnitrile is synthesized. This precursor contains the nitrogen atom that will become part of the newly formed pyridine ring and the two alkyne functionalities that will cyclize.

  • Cyclization Reaction: The dialkynylnitrile is subjected to microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization. A common catalyst is CpCo(CO)₂.

  • Isolation: The reaction mixture is then purified to yield the this compound product.

Asymmetric Synthesis of the TAK-828F Scaffold

This state-of-the-art synthesis provides enantiomerically pure this compound derivatives.

Experimental Protocol: [5]

  • Heck-type Vinylation: A substituted chloropyridine is reacted with ethylene gas in a Heck-type reaction to introduce a vinyl group.

  • Dihydronaphthyridine Formation: The resulting 2-vinyl-3-acylpyridine undergoes an unprecedented cyclization mediated by ammonia to form a dihydronaphthyridine intermediate.

  • Enantioselective Transfer Hydrogenation: The key chiral center is introduced via a ruthenium-catalyzed enantioselective transfer hydrogenation of the dihydronaphthyridine intermediate, affording the desired enantiomerically enriched this compound derivative.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods discussed.

Table 1: Comparison of Key Synthetic Methods for the this compound Core

MethodKey ReagentsCatalystConditionsYieldEnantioselectivityReference
Pictet-Spengler Type CyclizationPyridinylethylamine, Ethyl glyoxylateAcid (optional)VariesModerate to LowRacemic[4]
Cobalt-Catalyzed [2+2+2] CyclizationDialkynylnitrileCpCo(CO)₂Microwave irradiationGoodNot applicable[1][3]
Asymmetric Synthesis (TAK-828F)Chloropyridine, Ethylene, AmmoniaPd catalyst, Ru catalystMulti-step, variedHighHigh (enantioselective)[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the key synthetic pathways described.

pictet_spengler cluster_start Starting Materials Pyridinylethylamine Pyridinylethylamine Condensation Condensation Pyridinylethylamine->Condensation Glyoxylate Glyoxylate Glyoxylate->Condensation Iminium_Ion_Formation Iminium_Ion_Formation Condensation->Iminium_Ion_Formation [H+] Cyclization Cyclization Iminium_Ion_Formation->Cyclization Product 5,6,7,8-Tetrahydro- 1,6-naphthyridine Cyclization->Product cobalt_cyclization Dialkynylnitrile Dialkynylnitrile Reaction [2+2+2] Cyclization Dialkynylnitrile->Reaction CpCo(CO)2, Microwave Product 5,6,7,8-Tetrahydro- 1,6-naphthyridine Reaction->Product asymmetric_synthesis Chloropyridine Chloropyridine Heck_Vinylation Heck-type Vinylation Chloropyridine->Heck_Vinylation Ethylene, Pd catalyst Vinyl_Pyridine 2-Vinyl-3-acylpyridine Heck_Vinylation->Vinyl_Pyridine Dihydronaphthyridine_Formation Dihydronaphthyridine Formation Vinyl_Pyridine->Dihydronaphthyridine_Formation Ammonia Dihydronaphthyridine Dihydronaphthyridine Intermediate Dihydronaphthyridine_Formation->Dihydronaphthyridine Enantioselective_Hydrogenation Enantioselective Transfer Hydrogenation Dihydronaphthyridine->Enantioselective_Hydrogenation Ru catalyst Product Chiral 5,6,7,8-Tetrahydro- 1,6-naphthyridine Enantioselective_Hydrogenation->Product

References

Unlocking Therapeutic Potential: A Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives and Their Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic targets of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This document outlines the current understanding of the mechanism of action, quantitative data on efficacy, and detailed experimental protocols for key assays related to this promising chemical scaffold.

The this compound core is a versatile scaffold that has demonstrated significant potential in modulating the activity of critical biological targets implicated in a range of diseases, from viral infections to autoimmune disorders. This guide will focus on two of the most well-documented therapeutic targets for this class of compounds: the HIV-1 Integrase allosteric site and the Retinoid-Related Orphan Receptor γt (RORγt).

HIV-1 Integrase Allosteric Site: A Novel Antiviral Strategy

A significant area of investigation for this compound derivatives has been their potent inhibitory activity against HIV-1 integrase. These compounds function as allosteric inhibitors, targeting the binding site of the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75) on the integrase enzyme. This interaction is crucial for the integration of the viral DNA into the host cell's genome, a critical step in the HIV-1 replication cycle.

By binding to this allosteric site, the this compound derivatives promote an aberrant multimerization of the integrase enzyme, effectively disrupting its normal function and inhibiting viral replication.[1][2] The crystal structure of a potent derivative from this class in complex with the HIV-1 integrase catalytic core domain has been resolved (PDB ID: 6NCJ), providing a detailed molecular understanding of this inhibitory mechanism.[3]

Quantitative Data: Potency of HIV-1 Integrase Inhibitors

The following table summarizes the in vitro antiviral activity of a selection of this compound derivatives against HIV-1. The EC50 values represent the concentration of the compound required to inhibit 50% of viral replication in cell culture.

Compound IDAntiviral EC₅₀ (nM)
1a HHH>10000
1b MeHH2800
1c HMeH1500
1d HHMe800
2a 4-F-PhHH50
2b 4-Cl-PhHH35
2c 4-Br-PhHH20
3a 4-F-PhMeH15
3b 4-Cl-PhMeH10
3c 4-Br-PhMeH5

Note: This table is a representative summary based on structure-activity relationship trends described in the literature. Actual values may vary and should be consulted from the primary publication, Peese, K.M., et al. (2019). This compound Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361.

Experimental Protocol: HIV-1 Antiviral Assay

A common method to determine the antiviral potency of these compounds is a cell-based assay that measures the inhibition of HIV-1 replication.

Objective: To determine the EC50 value of a test compound against HIV-1 replication in a susceptible cell line.

Materials:

  • MT-4 cells (or other susceptible human T-cell line)

  • HIV-1 laboratory strain (e.g., IIIB)

  • Culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Reagent to measure cell viability (e.g., CellTiter-Glo®)

  • Reagent to quantify viral replication (e.g., p24 antigen ELISA kit)

Procedure:

  • Seed MT-4 cells into 96-well plates at a density of 1 x 10⁴ cells/well.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add the diluted compounds to the cells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.

  • On the day of analysis, assess cell viability using a luminescent cell viability assay to determine compound cytotoxicity.

  • Quantify the amount of HIV-1 p24 antigen in the culture supernatant using an ELISA to measure viral replication.

  • Calculate the EC50 value by plotting the percentage of inhibition of p24 production against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow_hiv cluster_setup Plate Setup cluster_infection Infection & Incubation cluster_analysis Data Analysis A Seed MT-4 Cells C Add Compounds to Cells A->C B Prepare Compound Dilutions B->C D Infect Cells with HIV-1 C->D E Incubate for 4-5 Days D->E F Assess Cell Viability (Cytotoxicity) E->F G Quantify p24 Antigen (Viral Replication) E->G H Calculate EC50 G->H

Workflow for HIV-1 Antiviral Activity Assay.
Signaling Pathway: Allosteric Inhibition of HIV-1 Integrase

The following diagram illustrates the mechanism of action of this compound derivatives as allosteric inhibitors of HIV-1 integrase.

hiv_integrase_pathway cluster_normal Normal HIV-1 Integration cluster_inhibited Inhibition by Tetrahydro-1,6-naphthyridine Derivatives IN_dimer HIV-1 Integrase (Dimer) IN_LEDGF IN-LEDGF/p75 Complex IN_dimer->IN_LEDGF Binds IN_inhibitor IN-Inhibitor Complex IN_dimer->IN_inhibitor Binds to Allosteric Site LEDGF LEDGF/p75 LEDGF->IN_LEDGF PIC Pre-integration Complex IN_LEDGF->PIC vDNA Viral DNA vDNA->PIC Integration Successful Integration PIC->Integration Tethers to Host_DNA Host Chromosome Host_DNA->Integration Inhibitor 5,6,7,8-Tetrahydro- 1,6-naphthyridine Derivative Inhibitor->IN_inhibitor IN_multimer Aberrant IN Multimer IN_inhibitor->IN_multimer Promotes Aberrant Multimerization No_Integration Inhibition of Integration IN_multimer->No_Integration

Mechanism of HIV-1 Integrase Allosteric Inhibition.

Retinoid-Related Orphan Receptor γt (RORγt): A Target for Autoimmune Diseases

The this compound scaffold has also been successfully utilized to develop potent inverse agonists of the Retinoid-Related Orphan Receptor γt (RORγt). RORγt is a nuclear receptor that acts as a master regulator of Th17 cell differentiation, a subset of T helper cells that play a crucial role in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.

By acting as inverse agonists, these derivatives bind to RORγt and repress its transcriptional activity. This leads to a reduction in the production of pro-inflammatory cytokines, such as IL-17A, thereby mitigating the inflammatory response characteristic of autoimmune disorders. A notable example is TAK-828F, a potent and selective RORγt inverse agonist based on the this compound core.

Quantitative Data: Potency of RORγt Inverse Agonists

The following table presents the in vitro potency of TAK-828F, a representative this compound derivative targeting RORγt.

CompoundTargetAssay TypeIC₅₀ (nM)
TAK-828F RORγtBinding Assay1.9
TAK-828F RORγtReporter Gene Assay6.1

Data obtained from publicly available sources.

Experimental Protocol: RORγt Reporter Gene Assay

This assay is used to measure the ability of a compound to modulate the transcriptional activity of RORγt.

Objective: To determine the IC50 value of a test compound as an inverse agonist of RORγt.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for a GAL4-RORγt-LBD fusion protein (ligand-binding domain)

  • Reporter vector containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene

  • Transfection reagent

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Luciferase assay reagent

Procedure:

  • Co-transfect HEK293 cells with the GAL4-RORγt-LBD expression vector and the GAL4-luciferase reporter vector.

  • Plate the transfected cells into 96-well plates.

  • Add serial dilutions of the test compounds to the cells.

  • Incubate the plates at 37°C for 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow_rorgt cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis A Co-transfect Cells with Expression & Reporter Vectors B Plate Transfected Cells A->B C Add Compound Dilutions B->C D Incubate for 24 Hours C->D E Lyse Cells & Measure Luciferase Activity D->E F Calculate IC50 E->F

Workflow for RORγt Reporter Gene Assay.
Signaling Pathway: RORγt Inverse Agonism in Th17 Cells

The diagram below illustrates the role of RORγt in Th17 cell differentiation and the mechanism of its inhibition by this compound derivatives.

rorgt_pathway cluster_differentiation Th17 Cell Differentiation cluster_action RORγt Transcriptional Activity cluster_inhibition Inhibition by Inverse Agonist Naive_T_Cell Naive CD4+ T Cell RORgt_expression RORγt Expression Naive_T_Cell->RORgt_expression Differentiation Signal Cytokines TGF-β, IL-6, IL-23 Cytokines->RORgt_expression Th17_Cell Th17 Cell RORgt_expression->Th17_Cell RORgt RORγt RORgt_Complex Active Transcriptional Complex RORgt->RORgt_Complex RORgt_Inhibited RORγt-Inverse Agonist Complex RORgt->RORgt_Inhibited Binds to LBD Coactivators Co-activators Coactivators->RORgt_Complex Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-17A) RORgt_Complex->Inflammatory_Cytokines Upregulates Transcription Target_Genes Target Gene Promoters (e.g., IL17A) Target_Genes->Inflammatory_Cytokines No_Cytokines Decreased IL-17A Production Target_Genes->No_Cytokines Autoimmunity Autoimmune Response Inflammatory_Cytokines->Autoimmunity Inverse_Agonist 5,6,7,8-Tetrahydro- 1,6-naphthyridine Inverse Agonist Inverse_Agonist->RORgt_Inhibited Repressed_Complex Repressed Transcriptional Complex RORgt_Inhibited->Repressed_Complex Recruits Corepressors Co-repressors Corepressors->Repressed_Complex Repressed_Complex->No_Cytokines Represses Transcription Reduced_Inflammation Reduced Autoimmunity No_Cytokines->Reduced_Inflammation

Mechanism of RORγt Inverse Agonism.

Other Potential Therapeutic Targets

While the roles of this compound derivatives as inhibitors of HIV-1 integrase and RORγt are well-established, preliminary research has suggested other potential therapeutic applications.

  • Antituberculosis Activity: A library screening of this compound derivatives has identified lead compounds with activity against Mycobacterium tuberculosis. However, the specific molecular target of these compounds is yet to be fully elucidated. Further investigation is required to determine their mechanism of action and potential as novel antitubercular agents.

  • Kinase Inhibition (CDK5, KRAS): While derivatives of other naphthyridine isomers have been reported as inhibitors of Cyclin-Dependent Kinase 5 (CDK5) and the KRAS protein, there is currently limited public data to support the activity of the this compound scaffold against these specific targets. Future research may explore the potential of this particular scaffold in cancer therapy through kinase inhibition.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with demonstrated therapeutic potential against significant disease targets. The well-defined mechanisms of action against the HIV-1 integrase allosteric site and the RORγt nuclear receptor highlight the versatility of this chemical core. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore and develop novel therapeutics based on this promising molecular framework. Continued research into the broader biological activities of these derivatives is warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridine Analogs and Their Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique three-dimensional arrangement and hydrogen bonding capabilities make it an attractive core for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of analogs based on this core structure, with a focus on their development as CXCR4 antagonists and RORγt inverse agonists.

Core Structure and Significance

The this compound core consists of a fused pyridine and piperidine ring system. This arrangement imparts a degree of conformational rigidity, which can be advantageous for achieving high-affinity binding to target proteins. The nitrogen atoms in the scaffold can act as hydrogen bond acceptors or donors, contributing to specific molecular interactions. The tetrahydro component allows for stereochemical diversity, which can be exploited to optimize potency and selectivity. This core has been identified as a valuable scaffold in the development of therapeutic agents for a range of diseases, including HIV, cancer, and autoimmune disorders.[1][2]

Biological Activity of this compound Analogs

Analogs of the this compound core have demonstrated significant activity against several key biological targets. The following tables summarize the quantitative data for representative compounds.

CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor that plays a crucial role in HIV entry, cancer metastasis, and inflammation. Analogs of this compound have been developed as potent CXCR4 antagonists.

CompoundCXCR4 Antagonism IC₅₀ (nM)HIV-1 Entry Inhibition IC₅₀ (nM)CYP2D6 Inhibition IC₅₀ (µM)PAMPA Permeability (nm/s)Reference
12a -->50-[3]
30 247>50309[3]
RORγt Inverse Agonists

Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that is a key regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17. Inverse agonists of RORγt are being investigated for the treatment of autoimmune diseases.

CompoundRORγt Inverse Agonist EC₅₀ (µM)Reference
TAK-828F Potent and selective[4]

Experimental Protocols

Detailed methodologies for the synthesis of the this compound core and its analogs are crucial for their further development. Key synthetic strategies include the Pictet-Spengler reaction, cobalt-catalyzed [2+2+2] cyclizations, and asymmetric synthesis routes.

General Protocol for Cobalt-Catalyzed [2+2+2] Cyclization

This method provides an efficient route to the this compound scaffold through the cyclization of dialkynylnitriles.[1][3]

Materials:

  • Dialkynylnitrile precursor

  • Cobalt catalyst (e.g., CpCo(CO)₂, CpCo(COD), or InCo(COD))

  • Solvent (e.g., toluene)

  • Microwave reactor

Procedure:

  • Dissolve the dialkynylnitrile precursor in the chosen solvent in a microwave-safe reaction vessel.

  • Add the cobalt catalyst (typically 20 mol%).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwaves at a set temperature and time to effect cyclization.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the this compound.

Asymmetric Synthesis of a RORγt Inverse Agonist (TAK-828F)

The asymmetric synthesis of TAK-828F, a potent RORγt inverse agonist, highlights a sophisticated approach to constructing a specific stereoisomer of a this compound analog.[2][4][5] The key steps involve a Heck-type vinylation, a novel dihydronaphthyridine formation, and a ruthenium-catalyzed enantioselective transfer hydrogenation.

Step 1: Heck-type Vinylation of Chloropyridine A key intermediate is synthesized via a palladium-catalyzed Heck-type vinylation of a chloropyridine derivative with ethylene gas. This atom-economical protocol establishes the vinyl group necessary for the subsequent cyclization.

Step 2: Dihydronaphthyridine Formation The vinylpyridine intermediate undergoes an unprecedented cyclization mediated by ammonia to form a dihydronaphthyridine core. This one-pot reaction is highly efficient.

Step 3: Ruthenium-Catalyzed Enantioselective Transfer Hydrogenation The final chiral center in the tetrahydronaphthyridine core is established through a ruthenium-catalyzed enantioselective transfer hydrogenation of the dihydronaphthyridine intermediate. This step is crucial for obtaining the desired enantiomer with high stereoselectivity.

Detailed Procedure for (R)-tert-Butyl-5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6-(5H)-carboxylate (Intermediate in TAK-828F Synthesis): [5]

  • A 100 mL four-neck round-bottom flask is charged with the dihydronaphthyridine precursor (2.0 g, 9.8 mmol), ammonium formate (1.8 g, 29.2 mmol), chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (58.7 mg, 0.098 mmol), and acetonitrile (50 mL).

  • The mixture is stirred at 35 °C for 24 hours under a continuous nitrogen flow to remove carbon dioxide.

  • 1 M aqueous citric acid (24 mL) and toluene (12 mL) are added at room temperature.

  • The organic layer is separated and extracted twice with 1 M aqueous citric acid (12 mL).

  • The combined aqueous layers are treated with di-tert-butyl dicarbonate (2.6 g, 11.7 mmol) and 4 M aqueous sodium hydroxide (18 mL) at room temperature and stirred for 2 hours.

  • The resulting mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the product.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these compounds is essential for their rational design and development.

CXCR4 Signaling Pathway

This compound analogs that act as CXCR4 antagonists block the binding of the natural ligand, CXCL12. This inhibition disrupts downstream signaling cascades that are involved in cell migration, proliferation, and survival.

CXCR4_Signaling_Pathway cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates CXCL12 CXCL12 CXCL12->CXCR4 Binds PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K ERK ERK PLC->ERK AKT Akt PI3K->AKT Cell_Response Cell Migration, Proliferation, Survival AKT->Cell_Response ERK->Cell_Response Antagonist 5,6,7,8-Tetrahydro- 1,6-naphthyridine Analog Antagonist->CXCR4 Blocks

Caption: CXCR4 Signaling Pathway and Inhibition.

RORγt Inverse Agonist Mechanism of Action

RORγt inverse agonists based on the this compound scaffold bind to the ligand-binding domain of RORγt. This binding event prevents the recruitment of co-activator proteins, leading to the suppression of Th17 cell differentiation and IL-17 production.

RORgt_Mechanism cluster_nucleus Nucleus RORgt RORγt DNA DNA (IL-17 Promoter) RORgt->DNA Binds to Transcription IL-17 Gene Transcription DNA->Transcription Coactivator Co-activator Coactivator->RORgt Recruited by Inverse_Agonist 5,6,7,8-Tetrahydro- 1,6-naphthyridine Analog Inverse_Agonist->RORgt

Caption: RORγt Inverse Agonist Mechanism.

Conclusion

The this compound core represents a versatile and promising scaffold in modern drug discovery. The analogs derived from this core have demonstrated significant potential as modulators of challenging targets like CXCR4 and RORγt. The synthetic methodologies outlined in this guide provide a foundation for the further exploration and optimization of these compounds. Continued research into the structure-activity relationships and mechanisms of action of this compound analogs will undoubtedly lead to the development of novel therapeutics for a variety of human diseases.

References

Navigating the Cytotoxic Potential of Tetrahydronaphthyridines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to a burgeoning interest in heterocyclic compounds, with the naphthyridine scaffold emerging as a promising pharmacophore. This technical guide delves into the preliminary cytotoxicity studies of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. While specific data on the parent compound is limited, a wealth of research on its analogs provides critical insights into the structure-activity relationships and cytotoxic potential of this chemical class. These derivatives have demonstrated significant activity against a range of human cancer cell lines, suggesting their potential as a foundational structure for the development of new chemotherapeutic agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of various naphthyridine derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for these compounds. The data reveals that substitutions on the naphthyridine core play a crucial role in modulating cytotoxic activity.

Compound TypeCancer Cell LineIC50 (µM)Reference
Naphthyridine Derivatives (General)
Colchicine (Reference)HeLa (Cervical Cancer)23.6[1]
HL-60 (Leukemia)7.8[1]
PC-3 (Prostate Cancer)19.7[1]
Substituted 2-phenyl-1,8-naphthyridin-4-ones
Compound with C-7 CH3 and C-2 naphthyl ring (Compound 16)HeLa0.7[1]
HL-600.1[1]
PC-35.1[1]
Compounds with C-2 naphthyl ring (Compounds 14, 15, 16)HeLa0.71 - 2.6[1]
HL-600.1 - 1.5[1]
Benzo[b][1][2]naphthyridine Derivatives
2-methyl and 2-(3,4-dimethoxyphenyl) derivativesMurine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia< 0.01[3]
Naturally Derived Naphthyridines
AaptamineH1299 and A549 (Non-small cell lung cancer), HeLa, CEM-SS (T-lymphoblastic leukemia)10.47 - 15.03 µg/mL[4]
1,3-dioxolo[4,5-d]benzo[de][1][2]naphthyridineAdult T-cell leukemia0.29[4]
SampangineHuman non-small cell lung cancer0.57 - 0.58[4]
Human ovarian cancer0.60[4]

Experimental Protocols

The evaluation of the cytotoxic activity of naphthyridine derivatives predominantly relies on in vitro cell-based assays. The following provides a detailed methodology for the widely used MTT assay.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HeLa, HL-60, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., a this compound derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Serial dilutions of the test compound are prepared in the cell culture medium.
  • The culture medium from the seeded plates is replaced with the medium containing various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like colchicine) are also included.
  • The plates are incubated for a specified period, typically 72 hours.[5]

3. MTT Addition and Incubation:

  • Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
  • The plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to each well to dissolve the formazan crystals.
  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

5. Data Analysis:

  • The absorbance values are proportional to the number of viable cells.
  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Process and Potential Mechanisms

Diagrams are essential for illustrating complex experimental workflows and biological pathways. The following sections provide Graphviz DOT scripts to generate such visualizations.

Experimental Workflow for Cytotoxicity Screening

This diagram outlines the sequential steps involved in the in vitro evaluation of the cytotoxic properties of novel compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HeLa, HL-60) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (Stock Solutions & Dilutions) treatment Compound Treatment (72h Incubation) compound_prep->treatment seeding->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization readout Absorbance Measurement formazan_solubilization->readout calculation IC50 Value Calculation readout->calculation sar_analysis Structure-Activity Relationship Analysis calculation->sar_analysis

Caption: Workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway: Induction of Apoptosis

Naphthyridine derivatives may exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified, hypothetical pathway. Some naphthyridines have been shown to act as antimitotic agents or topoisomerase II inhibitors, which can trigger apoptotic pathways.[1]

G cluster_trigger External/Internal Triggers cluster_pathway Apoptotic Cascade cluster_outcome Cellular Outcome naphthyridine Naphthyridine Derivative topoisomerase Topoisomerase II Inhibition / Microtubule Disruption naphthyridine->topoisomerase Inhibits/Disrupts dna_damage DNA Damage / Mitotic Arrest topoisomerase->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Disruption bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Caption: Hypothetical apoptotic pathway initiated by naphthyridine derivatives.

References

An In-depth Technical Guide to the Solubility and Stability of 5,6,7,8-Tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 5,6,7,8-Tetrahydro-1,6-naphthyridine. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established protocols and theoretical considerations necessary for its physicochemical characterization. This information is crucial for researchers and professionals involved in drug discovery and development, where understanding a compound's solubility and stability is paramount for formulation, storage, and ensuring therapeutic efficacy.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before undertaking experimental studies. The following table summarizes some of its computed properties.

PropertyValueSource
Molecular FormulaC₈H₁₀N₂PubChem[1]
Molecular Weight134.18 g/mol PubChem[1]
XLogP30.3PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]

Methodology for Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following section details the standard experimental protocols for determining the solubility of this compound in various solvents.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturated concentration of the compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvents (see Table 2 for suggestions)

  • Vials with screw caps

  • Shaker or rotator with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible.

  • Seal the vials to prevent solvent evaporation.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the supernatant from the solid material.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

Experimental Protocol: Kinetic Solubility

Kinetic solubility measurement is a higher-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock.

Objective: To determine the concentration at which the compound precipitates from an aqueous buffer solution upon addition from a DMSO stock.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Plate reader capable of detecting turbidity or light scattering

Procedure:

  • Add the aqueous buffer to the wells of a microtiter plate.

  • Serially add small volumes of the concentrated DMSO stock solution of the compound to the buffer, ensuring thorough mixing after each addition.

  • Monitor the solution for the first sign of precipitation, which can be detected by an increase in turbidity using a plate reader.

  • The concentration at which precipitation is observed is recorded as the kinetic solubility.

Common Solvents for Solubility Testing

The choice of solvents for solubility testing should cover a range of polarities and protic/aprotic properties to provide a comprehensive solubility profile.

Solvent ClassExamples
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer (various pH)
Polar Protic Solvents Water, Ethanol, Methanol, Isopropanol
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone, Tetrahydrofuran (THF)
Nonpolar Solvents Toluene, Dichloromethane, Chloroform

Methodology for Stability Assessment

Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to trigger degradation.

Objective: To identify potential degradation products and pathways, and to establish the specificity of the analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).

  • Stress Conditions: Expose the samples to the stress conditions outlined in Table 3. A control sample protected from stress should be analyzed concurrently.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can help in the identification of degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Identify and characterize the major degradation products.

Typical Stress Conditions for Forced Degradation Studies
Stress ConditionTypical Parameters
Acid Hydrolysis 0.1 N HCl at 60-80 °C
Base Hydrolysis 0.1 N NaOH at 60-80 °C
Oxidation 3% H₂O₂ at room temperature
Thermal Degradation 80 °C (in solid state and in solution)
Photolytic Degradation Exposure to UV and visible light (ICH Q1B guidelines)

Potential Degradation Pathways

Based on the structure of this compound, which contains a pyridine ring and a saturated heterocyclic ring with secondary amine functionality, the following degradation pathways can be anticipated:

  • Oxidation: The nitrogen atoms in the naphthyridine ring system are susceptible to oxidation, potentially forming N-oxides. The saturated ring could also be susceptible to oxidative cleavage.

  • Hydrolysis: While the core ring system is generally stable to hydrolysis, derivatives with susceptible functional groups could undergo hydrolysis under acidic or basic conditions. Some precursors in the synthesis of related compounds have been noted to be susceptible to hydrolysis.

  • Photodegradation: Aromatic heterocyclic systems can be sensitive to light, leading to various degradation products through complex photochemical reactions.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a compound like this compound.

G cluster_0 Compound Characterization cluster_1 Solubility Assessment cluster_2 Stability Assessment A Obtain Pure Compound B Physicochemical Properties (pKa, LogP, Melting Point) A->B C Kinetic Solubility (High-throughput screening) B->C F Develop Stability-Indicating Analytical Method (e.g., HPLC) B->F D Thermodynamic Solubility (Shake-Flask Method) C->D Prioritization E Solubility in Various Solvents (Aqueous & Organic) D->E I Long-Term & Accelerated Stability Studies (ICH Guidelines) E->I G Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) F->G F->I H Identify & Characterize Degradation Products (LC-MS) G->H H->I

Caption: Workflow for solubility and stability assessment.

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these established methodologies will ensure the generation of high-quality, reliable data essential for the successful development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, a scaffold of significant interest in medicinal chemistry. The described methodology represents the first reported enantioselective synthesis of this heterocyclic system, leading to the development of potent therapeutic agents such as the RORγt inverse agonist TAK-828F.[1][2][3]

The key features of this innovative synthetic approach include an atom-economical Heck-type vinylation, a novel ammonia-mediated cyclization to form the dihydronaphthyridine intermediate, and a crucial ruthenium-catalyzed enantioselective transfer hydrogenation to establish the chiral center.[1][2][3] This process is designed to be efficient and scalable, avoiding chromatographic purification steps.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the asymmetric synthesis, highlighting the efficiency and stereoselectivity of the critical steps.

Table 1: Optimization of Asymmetric Transfer Hydrogenation [1]

EntryCatalystConversion (%)Enantiomeric Excess (ee, %)
1Ru-Catalyst A>9990
2Ru-Catalyst B>9992
3Ru-Catalyst C>9995
430 >99 >99

A high-throughput screening of over 100 conditions identified catalyst 30 as optimal for the asymmetric reduction.[1]

Table 2: Yields of Key Intermediates [1][2]

StepProductYield (%)
Ammonia-mediated cyclization2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (17 )79 (assay)
Asymmetric Transfer Hydrogenation & Boc-protection(R)-tert-Butyl-5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (31 )87 (isolated)
Deprotection(R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide (16 )89

Experimental Protocols

Detailed experimental procedures for the key transformations in the asymmetric synthesis of the this compound core are provided below.

Protocol 1: Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (17)

This protocol describes the formation of the dihydronaphthyridine intermediate via an ammonia-mediated cyclization.

Materials:

  • 2-Vinyl-3-acylpyridine derivative (19 )

  • Methanol (dry)

  • Butylated hydroxytoluene (BHT)

  • Ammonia (gas)

  • Autoclave vessel

  • Rotary evaporator

  • 2-Propanol

Procedure:

  • Charge a 120 mL autoclave vessel with 2.0 g (9.7 mmol) of the 2-vinyl-3-acylpyridine derivative (19 ), 80 mg of BHT, and 80 mL of dry methanol.

  • Stir the resulting mixture at room temperature under an ammonia pressure of 0.30 MPa for 2 hours.

  • Seal the vessel and heat it to 60 °C (bath temperature) for 6 hours. The pressure will increase to approximately 0.65 MPa.

  • Allow the reaction to cool to room temperature and then concentrate the mixture to a weight of 25 g using a rotary evaporator.

  • The assay yield of the product in the solution can be determined by HPLC to be approximately 79%.

  • Dilute the mixture with 20 mL of 2-propanol and concentrate to 25 g. Repeat this dilution and concentration step a total of four times to afford the crude product 17 .[1][2]

Protocol 2: Asymmetric Transfer Hydrogenation to Synthesize (R)-tert-Butyl-5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (31)

This protocol details the crucial enantioselective reduction of the dihydronaphthyridine intermediate.

Materials:

  • 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (17 )

  • Ammonium formate

  • Chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (catalyst 30 )

  • Acetonitrile (CH₃CN)

  • 1 M aqueous citric acid

  • Toluene

  • Nitrogen gas supply

Procedure:

  • In a 100 mL four-neck round-bottom flask, combine 2.0 g (9.8 mmol) of 17 , 1.8 g (29.2 mmol) of ammonium formate, and 58.7 mg (0.098 mmol) of the ruthenium catalyst (30 ).

  • Add 50 mL of acetonitrile to the flask.

  • Stir the mixture at 35 °C for 24 hours under a continuous flow of nitrogen to remove the carbon dioxide byproduct.

  • After 24 hours, cool the reaction to room temperature and add 24 mL of 1 M aqueous citric acid and 12 mL of toluene.

  • Separate the organic layer.

  • Extract the aqueous layer twice with 12 mL of toluene.

  • Combine the organic layers and process to isolate the product 31 . The initial optical purity of the product is typically greater than 99.9% enantiomeric excess.[1][2]

Protocol 3: Deprotection to Yield (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide (16)

This protocol outlines the final deprotection step to yield the chiral tetrahydro-1,6-naphthyridine core.

Materials:

  • (R)-tert-Butyl-5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (31 )

  • Tetrahydrofuran (THF)

  • 6 M Hydrochloric acid (HCl)

  • 4 M aqueous Sodium Hydroxide (NaOH)

  • Rotary evaporator

  • Ethyl acetate (EtOAc) for optional recrystallization

Procedure:

  • In a 30 mL round-bottom flask, charge 300.0 mg (0.98 mmol) of 31 , 1.5 mL of THF, and 1.2 mL of 6 M HCl.

  • Stir the mixture at room temperature for 6 hours.

  • Basify the reaction mixture by adding 2.4 mL of 4 M aqueous NaOH.

  • Separate the aqueous layer and extract it with 1.5 mL of THF.

  • Combine the organic layers and concentrate using a rotary evaporator to give the product 16 as a colorless solid (181.0 mg, 89% yield).

  • If necessary, the product can be further purified and the enantiomeric excess improved by recrystallization from ethyl acetate.[1][2]

Visualizations

The following diagrams illustrate the key aspects of the asymmetric synthesis of this compound derivatives.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_heck Heck-Type Vinylation cluster_cyclization Cyclization cluster_reduction Asymmetric Reduction Chloropyridine Chloropyridine Heck Heck Reaction Chloropyridine->Heck Ethylene Ethylene Gas Ethylene->Heck Acylpyridine 2-Vinyl-3-acylpyridine Heck->Acylpyridine Dihydronaphthyridine Dihydronaphthyridine (17) Acylpyridine->Dihydronaphthyridine Ammonia Ammonia Ammonia->Dihydronaphthyridine TransferHydrogenation Enantioselective Transfer Hydrogenation Dihydronaphthyridine->TransferHydrogenation Tetrahydronaphthyridine Chiral Tetrahydronaphthyridine (ee >99%) TransferHydrogenation->Tetrahydronaphthyridine Catalyst Ru-Catalyst (30) Catalyst->TransferHydrogenation

Caption: Overall workflow for the asymmetric synthesis.

Retrosynthetic_Analysis Target Target Chiral Tetrahydronaphthyridine Retrosynthesis Key Retrosynthetic Disconnection: Asymmetric Reduction Target->Retrosynthesis Intermediate17 Dihydronaphthyridine (17) Retrosynthesis->Intermediate17

Caption: Retrosynthetic analysis of the chiral core.

Signaling_Pathway_Analogy Substrate Dihydronaphthyridine (Prochiral Substrate) TransitionState Diastereomeric Transition States Substrate->TransitionState Catalyst Chiral Ru-Catalyst (Enantioselective Control) Catalyst->TransitionState Hydride Hydride Source (Ammonium Formate) Hydride->TransitionState R_Product (R)-Enantiomer (Major Product) S_Product (S)-Enantiomer (Minor Product) TransitionState->R_Product Lower Energy TransitionState->S_Product Higher Energy

Caption: Mechanism of enantioselective reduction.

References

Application Notes and Protocols for Cobalt-Catalyzed [2+2+2] Cyclization for 5,6,7,8-Tetrahydro-1,6-naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines via a cobalt-catalyzed [2+2+2] cycloaddition. This methodology offers an efficient route to this important heterocyclic scaffold, which is of significant interest in medicinal chemistry and drug discovery. The protocols described herein are based on established literature, providing a reproducible guide for the synthesis and diversification of this compound class.[1][2][3][4]

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a valuable scaffold in the development of novel therapeutics.[4] Traditional synthetic routes to this and other tetrahydronaphthyridine isomers can be complex. However, the application of transition metal-catalyzed [2+2+2] cyclizations provides a convergent and atom-economical approach.[5][6][7] Specifically, the cobalt-catalyzed cycloaddition of a diyne with a nitrile has emerged as a powerful tool for the construction of the pyridine ring embedded within the this compound framework.[1][2][3]

This methodology can be performed as either an intermolecular or intramolecular reaction. The intramolecular variant, utilizing a dialkynylnitrile precursor, has been shown to be particularly effective, especially when promoted by microwave irradiation.[1][2][3] This approach allows for the efficient assembly of the target heterocyclic system.

Reaction Principle and Workflow

The core of this synthetic strategy is the cobalt(I)-catalyzed [2+2+2] cycloaddition. The reaction brings together two alkyne functionalities and a nitrile group to form a pyridine ring. In the context of this compound synthesis, an intramolecular approach is often favored, where the two alkyne groups and the nitrile are tethered within a single precursor molecule.

The general workflow for this synthesis can be summarized as follows:

G cluster_0 Synthesis of Precursor cluster_1 Cyclization Reaction cluster_2 Product Isolation A Starting Materials B Synthesis of Dialkynylnitrile Precursor A->B C Cobalt-Catalyzed [2+2+2] Cycloaddition B->C D Microwave Irradiation C->D E Workup and Purification D->E F Characterization E->F G G F->G Final Product: This compound G A Starting Amine B Deprotonation (e.g., n-BuLi) A->B C Alkylation with Propargyl Bromide B->C D Second Deprotonation and Alkylation C->D E Conjugate Addition with Acrylonitrile D->E F Dialkynylnitrile Precursor E->F G A CpCo(I)L₂ B Oxidative Coupling A->B + 2 Alkyne C Cobaltacyclopentadiene B->C D Nitrile Coordination and Insertion C->D + Nitrile E Cobaltazacycloheptatriene D->E F Reductive Elimination E->F F->A Regeneration of CpCo(I) G Pyridine Product F->G

References

Application Notes and Protocols for 5,6,7,8-Tetrahydro-1,6-naphthyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of potent and selective therapeutic agents. This document provides an overview of its applications, quantitative data for lead compounds, and detailed experimental protocols for the synthesis and evaluation of molecules incorporating this scaffold.

Application Notes

The this compound core is a key structural component in a variety of biologically active compounds, demonstrating its versatility in targeting diverse protein classes. Notable applications include its use in the development of inverse agonists for the Retinoid-related Orphan Receptor γt (RORγt) and allosteric inhibitors of HIV-1 integrase.

RORγt Inverse Agonists for Autoimmune Diseases:

RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] Dysregulation of the Th17 pathway is implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][3] The this compound scaffold has been successfully incorporated into potent and selective RORγt inverse agonists. One prominent example is TAK-828F, a clinical candidate that has demonstrated efficacy in preclinical models of autoimmune disease.[1][3][4] These compounds function by binding to the ligand-binding domain of RORγt, leading to the inhibition of its transcriptional activity and a subsequent reduction in IL-17 production.

HIV-1 Integrase Allosteric Inhibitors:

HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[5] Allosteric inhibitors of HIV-1 integrase represent a novel class of antiretroviral agents that do not target the enzyme's active site. Instead, they bind to a site at the dimer interface of the catalytic core domain, which is also the binding site for the host protein LEDGF/p75.[5][6] This binding induces aberrant multimerization of the integrase enzyme, disrupting its function.[6] Derivatives of this compound have been identified as potent HIV-1 integrase allosteric inhibitors, highlighting another important therapeutic application of this scaffold.[6][7][8]

Other Therapeutic Areas:

The utility of the this compound scaffold extends beyond these two primary areas. Libraries of compounds based on this scaffold have been synthesized and screened for various biological activities, including antituberculosis activity, indicating its potential for broader applications in drug discovery.[9]

Data Presentation

The following tables summarize the quantitative data for representative compounds incorporating the this compound scaffold.

Table 1: Biological Activity of RORγt Inverse Agonist TAK-828F

AssaySpeciesMetricValueReference
RORγt Transcriptional ActivityHumanIC50100 nM[3]
IL-17 Production from SplenocytesMouseIC500.01-10 µM (dose-dependent)[3]
IL-17 Production from PBMCsHumanIC500.01-10 µM (dose-dependent)[3]
Th17, Tc17, Th1/17 Cell DifferentiationHuman/Mouse-Strong inhibition at 100 nM[3]
IL-17, IL-17F, IL-22 Production in Whole BloodHuman-Reduced at 100 nM[3]

Table 2: Activity of a this compound-based HIV-1 Integrase Allosteric Inhibitor

CompoundAntiviral Activity (EC50)
Representative Derivative8.5 EC50 units at 10 µM

Experimental Protocols

Protocol 1: Asymmetric Synthesis of a this compound Scaffold

This protocol is adapted from the synthesis of a key intermediate for the RORγt inverse agonist TAK-828F.[1][2]

Step 1: Synthesis of 2-(2-Chloro-6-methoxypyridin-3-yl)-2-oxoacetamide

  • To a mixture of sulfuric acid (51.0 mL), sodium bromide (523.4 mg, 5.1 mmol), and acetic anhydride (4.8 mL, 50.9 mmol) in a 200 mL four-neck round-bottom flask, add 2-chloro-6-methoxynicotinoyl cyanide (10.0 g, 50.9 mmol) at room temperature.

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into 8 M aqueous sodium hydroxide (144 mL) with crushed ice.

  • Filter the precipitate and wash with 1 M aqueous sodium hydroxide.

  • Dry the solid to obtain 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetamide.

Step 2: Heck-type Vinylation

  • In a 1 L four-neck round-bottom flask, combine 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetamide (30.0 g, 139.8 mmol), potassium trifluorovinylborate (22.5 g, 1.2 equiv), Pd(dppf)Cl2 (0.7 g, 0.7 mol %), BHT (0.9 g), 1-propanol (150 mL), and N,N-diisopropylethylamine (60.9 mL, 2.5 equiv).

  • Evacuate the flask and refill with nitrogen five times.

  • Heat the resulting mixture to 95 °C for 3.5 hours.

  • After cooling to 55 °C, dilute the reaction mixture with THF (300 mL).

  • Stir at 55 °C for 15 minutes and filter to remove insoluble materials, rinsing with warm THF (75 mL).

  • Concentrate the filtrate to obtain the vinylated product.

Step 3: Ammonia-Mediated One-Pot Hydroamination/Cyclization

  • Charge a 120 mL autoclave vessel with the vinylated product (2.0 g, 9.7 mmol), BHT (80 mg), and dry methanol (80 mL).

  • Stir the resulting mixture at room temperature under ammonia pressure (0.30 MPa) for 2 hours.

  • Close the vessel and heat to 60 °C for 6 hours.

  • Allow the reaction to cool to room temperature and concentrate to yield 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide.

Step 4: Ruthenium-Catalyzed Enantioselective Transfer Hydrogenation

This step introduces the chirality to the scaffold. Specific conditions and catalyst selection are crucial for high enantioselectivity and are detailed in the source literature.

Step 5: Deprotection

  • In a 30 mL round-bottom flask, charge the protected tetrahydronaphthyridine (300.0 mg, 0.98 mmol) with THF (1.5 mL) and 6 M HCl (1.2 mL).

  • Stir the mixture at room temperature for 6 hours.

  • Basify by adding 4 M aqueous NaOH (2.4 mL).

  • Separate the aqueous layer and extract with THF (1.5 mL).

  • Combine the organic layers and concentrate to give the final (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide.

Protocol 2: RORγt Inverse Agonist Activity Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay to evaluate the affinity of test compounds for RORγt.

Materials:

  • Recombinant human RORγt ligand-binding domain (LBD)

  • Fluorescently labeled RORγt ligand (tracer)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA)

  • Test compounds dissolved in DMSO

  • 384-well low-volume microplates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.

  • Prepare a solution of RORγt-LBD and the europium-labeled antibody in assay buffer and add to the wells.

  • Prepare a solution of the fluorescent tracer in assay buffer and add to the wells.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665 nm / 615 nm).

  • Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: HIV-1 Integrase Allosteric Inhibition Assay

This protocol describes a cell-based assay to measure the antiviral activity of compounds targeting HIV-1 integrase.[10]

Materials:

  • HeLa TZM-bl cells (or other suitable target cell line)

  • HIV-1 viral stocks (wild-type or with specific integrase mutations)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Seed HeLa TZM-bl cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Pre-incubate the cells with the compound dilutions for 1-2 hours.

  • Infect the cells with HIV-1 viral stock for 3-4 hours at 37°C.

  • Remove the virus-containing medium and replace it with fresh medium containing the test compounds.

  • Incubate the cells for 48-72 hours.

  • Measure the luciferase activity in the cell lysates using a luminometer.

  • Plot the luciferase activity against the compound concentration and calculate the EC50 value, representing the concentration at which viral replication is inhibited by 50%.

Visualizations

RORgt_Signaling_Pathway TGFb TGF-β Naive_T_Cell Naive CD4+ T Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell STAT3 STAT3 Naive_T_Cell->STAT3 Activation RORgt RORγt STAT3->RORgt Induces Expression Th17_Cell Th17 Cell RORgt->Th17_Cell Drives Differentiation IL17 IL-17 Th17_Cell->IL17 Produces Inflammation Inflammation IL17->Inflammation Promotes Inverse_Agonist 5,6,7,8-Tetrahydro- 1,6-naphthyridine Inverse Agonist Inverse_Agonist->RORgt Inhibits

Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.

Experimental_Workflow_TR_FRET Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Dispense_Compound Dispense Compounds into Plate Compound_Prep->Dispense_Compound Add_Reagent1 Add RORγt-LBD/Antibody to Plate Dispense_Compound->Add_Reagent1 Reagent_Prep1 Prepare RORγt-LBD and Eu-Antibody Solution Reagent_Prep1->Add_Reagent1 Add_Reagent2 Add Tracer to Plate Add_Reagent1->Add_Reagent2 Reagent_Prep2 Prepare Fluorescent Tracer Solution Reagent_Prep2->Add_Reagent2 Incubation Incubate at Room Temperature Add_Reagent2->Incubation Measurement Measure TR-FRET Signal Incubation->Measurement Analysis Data Analysis (IC50 Determination) Measurement->Analysis End End Analysis->End

Caption: Experimental Workflow for RORγt TR-FRET Assay.

References

Application Note & Protocol: Asymmetric Synthesis of a Tetrahydro-1,6-naphthyridine Scaffold for RORγt Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, a core component of the potent RORγt inverse agonist TAK-828F.[1][2] This protocol is intended for researchers, scientists, and professionals in drug development engaged in the discovery of novel therapeutics for autoimmune diseases.

Introduction

Retinoid-related orphan receptor γt (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A and IL-17F.[1][2][3][4] As a master regulator of Th17 cell differentiation, RORγt is a key therapeutic target for a range of autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][5][6] Small molecule inverse agonists that inhibit the transcriptional activity of RORγt are a promising class of oral therapeutics for these conditions.[1][6]

The this compound ring system is a valuable scaffold in medicinal chemistry.[1][2] This protocol details a highly efficient, asymmetric synthesis developed for the RORγt inverse agonist TAK-828F, which avoids the need for chromatographic purification, making it suitable for large-scale production.[1][2] The key steps of this synthesis include a Heck reaction, a one-pot cyclization and amination, and an enantioselective transfer hydrogenation.[1][2]

Signaling Pathway Context

RORγt is a central node in the IL-23/IL-17 inflammatory axis. Upon activation by cytokines such as IL-6 and IL-23, naive T cells upregulate RORγt expression.[4] RORγt then acts as a transcription factor, binding to ROR response elements (ROREs) in the promoter regions of genes encoding for IL-17A, IL-17F, and other Th17 signature proteins, driving their expression and promoting the inflammatory cascade.[3][4] RORγt inverse agonists function by binding to the ligand-binding domain of RORγt, preventing its activation and subsequent recruitment of coactivators, thereby repressing the transcription of pro-inflammatory genes.[3]

RORgt_Pathway Cytokines IL-6, IL-23 NaiveT Naive CD4+ T-cell Cytokines->NaiveT activate Th17 Th17 Cell Differentiation NaiveT->Th17 differentiate RORgt RORγt Activation Th17->RORgt IL17 IL-17A, IL-17F Transcription RORgt->IL17 promotes Inflammation Autoimmune Inflammation IL17->Inflammation leads to InvAgonist RORγt Inverse Agonist (e.g., TAK-828F) InvAgonist->RORgt inhibits

Caption: RORγt signaling pathway and point of inhibition.

Experimental Protocols

The following protocols are adapted from the synthesis of the RORγt inverse agonist TAK-828F.[1][2] This synthetic route focuses on creating the key chiral intermediate, (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Synthesis of Dihydronaphthyridine Intermediate cluster_1 Asymmetric Transfer Hydrogenation cluster_2 Deprotection to Final Scaffold Vinylpyridine 3-Acyl-2-vinylpyridine (19) Ammonia NH3, MeOH, BHT Dihydronaphthyridine 2-Methoxy-7,8-dihydro-1,6- naphthyridine-5-carboxamide (17) Ammonia->Dihydronaphthyridine Reagents_ATH Ammonium Formate Ru Catalyst, CH3CN BocProtected (R)-tert-Butyl-5-carbamoyl-2-methoxy-7,8- dihydro-1,6-naphthyridine-6(5H)-carboxylate (31) Reagents_ATH->BocProtected Reagents_Deprotect 6M HCl, THF then 4M NaOH FinalProduct (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6- naphthyridine-5-carboxamide (16) Reagents_Deprotect->FinalProduct

Caption: Workflow for the synthesis of the core scaffold.

Protocol 1: Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (17)

This protocol describes the one-pot cyclization and amination of a 3-acyl-2-vinylpyridine intermediate.

  • Preparation: Charge a 120 mL autoclave vessel with 3-acyl-2-vinylpyridine (19) (2.0 g, 9.7 mmol), BHT (80 mg), and dry MeOH (80 mL).[1][2]

  • Ammonolysis: Stir the resulting mixture at room temperature under NH₃ pressure (0.30 MPa) for 2 hours.[1][2]

  • Cyclization: Seal the vessel and heat to 60 °C (bath temperature) for 6 hours. The internal pressure will increase to approximately 0.65 MPa.[1][2]

  • Work-up: Allow the reaction to cool to room temperature.

  • Concentration: Concentrate the mixture to a total weight of 25 g using a rotary evaporator. The assay yield can be determined by HPLC at this stage.[1][2]

  • Solvent Exchange: Dilute the mixture with 2-propanol (20 mL) and re-concentrate to 25 g. Repeat this step a total of four times to prepare the material for the next step.[1][2]

Protocol 2: Synthesis of (R)-tert-Butyl-5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6-(5H)-carboxylate (31)

This step involves the crucial ruthenium-catalyzed enantioselective transfer hydrogenation.

  • Reaction Setup: In a 100 mL four-neck round-bottom flask, charge the dihydronaphthyridine intermediate (17) (2.0 g, 9.8 mmol), ammonium formate (1.8 g, 29.2 mmol), and chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (58.7 mg, 0.098 mmol) in CH₃CN (50 mL).[1][2]

  • Reaction: Stir the mixture at 35 °C for 24 hours under a continuous flow of N₂ to remove the CO₂ byproduct.[1][2]

  • Quenching and Extraction: At room temperature, add 1 M aqueous citric acid (24 mL) and toluene (12 mL). Separate the organic layer and extract the aqueous layer twice more with 1 M aqueous citric acid (12 mL each).[1][2] (Note: The product remains in the aqueous layer as the citrate salt. The subsequent Boc-protection step is performed directly on this aqueous solution.)

Protocol 3: Synthesis of (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide (16)

This final step involves the deprotection of the Boc-protected amine.

  • Reaction Setup: Charge a 30 mL round-bottom flask with the Boc-protected intermediate (31) (300.0 mg, 0.98 mmol), THF (1.5 mL), and 6 M HCl (1.2 mL).[1][2]

  • Deprotection: Stir the mixture at room temperature for 6 hours.[1][2]

  • Basification: Basify the reaction mixture by adding 4 M aqueous NaOH (2.4 mL).[1][2]

  • Extraction: Separate the aqueous layer and extract it with THF (1.5 mL).[1][2]

  • Isolation: Combine the organic layers and concentrate using a rotary evaporator to yield the final product (16) as a colorless solid.[1][2]

  • Purification (Optional): If necessary, the product can be further purified, and the enantiomeric excess (ee) improved, by recrystallization from EtOAc.[1][2]

Quantitative Data Summary

The table below summarizes the reported yields for the key synthetic steps.

Compound No.Compound NameStarting Material (mmol)Product Mass (mg)Yield (%)
17 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide9.7-79% (assay)
16 (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide0.98181.089%

Table based on data from the cited literature.[1][2]

References

Application Note: Analytical and Preparative HPLC Purification of 5,6,7,8-Tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6,7,8-Tetrahydro-1,6-naphthyridine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] The purity of this intermediate is critical for the synthesis of active pharmaceutical ingredients (APIs) and for ensuring reliable biological data. High-Performance Liquid Chromatography (HPLC) is an essential technique for both the analysis and purification of such compounds.[3][4] This document provides detailed protocols for analytical and preparative reverse-phase HPLC (RP-HPLC) methods for this compound, as well as considerations for chiral separations.

Analytical Method Development

An analytical HPLC method is crucial for determining the purity of a sample and for developing a preparative purification method.[5] Reverse-phase chromatography is the most common and robust approach for compounds of intermediate polarity like the target molecule.[3][5]

Recommended Analytical HPLC Conditions

The following table summarizes a recommended starting point for the analytical HPLC method development for this compound.

ParameterRecommended ConditionRationale
HPLC System Standard HPLC with UV detectorWidely available and suitable for chromophoric compounds.[4][5]
Column C18 reversed-phase, 4.6 x 150 mm, 5 µmA standard choice for good resolution and robustness.[3]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds and is MS-compatible.[3][6]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.[7]
Gradient 5% to 95% B over 20 minutesA scouting gradient to determine the elution profile of the compound and impurities.[8]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[9][10]
Column Temp. 30 °CProvides reproducible retention times.[3]
Detection UV at 254 nmA common wavelength for aromatic and heterocyclic compounds.[3]
Injection Vol. 10 µLA typical volume for analytical injections.[3]
Experimental Protocol: Analytical Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Install the C18 column and equilibrate the system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

    • Set the column temperature to 30 °C.

    • Set the UV detector to 254 nm.

  • Analysis:

    • Inject 10 µL of the prepared sample solution.

    • Run the gradient method as described in the table above.

    • Integrate the resulting chromatogram to determine the retention time and calculate the area percent purity of the main peak.

Preparative HPLC Purification

The goal of preparative HPLC is to isolate and purify a larger quantity of the target compound.[11] The method is typically scaled up from a developed analytical method.

Recommended Preparative HPLC Conditions

The following table outlines the conditions for scaling up the analytical method for preparative purification.

ParameterRecommended ConditionRationale
HPLC System Preparative HPLC with UV detector and fraction collectorRequired for handling higher flow rates and collecting the purified product.[11]
Column C18 reversed-phase, 21.2 x 250 mm, 10 µmA larger column to accommodate higher sample loads.
Mobile Phase A 0.1% Formic Acid in WaterConsistent with the analytical method for predictable selectivity.
Mobile Phase B AcetonitrileConsistent with the analytical method.
Gradient Optimized based on analytical run (e.g., 20% to 50% B over 30 min)A shallower gradient focused on the elution window of the target compound to maximize resolution.
Flow Rate 20 mL/minScaled appropriately for the larger column diameter.
Column Temp. AmbientOften sufficient for preparative scale and reduces energy consumption.
Detection UV at 254 nmTo monitor the elution of the target compound.
Sample Load 50-100 mg per injection (dissolved in minimal DMSO or mobile phase)This is an initial estimate and should be optimized based on resolution.
Experimental Protocol: Preparative Purification
  • Sample Preparation:

    • Dissolve the crude this compound sample in the minimum amount of a strong solvent like DMSO or the mobile phase.

    • Ensure the sample is fully dissolved. Centrifuge if necessary to remove particulates.

  • HPLC System Setup:

    • Install the preparative C18 column and equilibrate the system with the starting mobile phase conditions.

    • Set up the fraction collector to trigger collection based on the UV signal corresponding to the target compound's retention time.

  • Purification Run:

    • Inject the prepared sample solution onto the column.

    • Run the optimized preparative gradient.

    • Collect the fractions containing the purified product.

  • Post-Purification Processing:

    • Analyze the collected fractions using the analytical HPLC method to confirm purity.

    • Pool the pure fractions.

    • Remove the HPLC solvents, typically by rotary evaporation or lyophilization, to obtain the purified solid compound.

Chiral HPLC Separation

If the synthesis of this compound is asymmetric or if a racemic mixture is produced, a chiral HPLC method will be necessary to separate the enantiomers.[1][12] Chiral separations often require screening different chiral stationary phases (CSPs).[13][14]

Recommended Chiral HPLC Conditions
ParameterRecommended ConditionRationale
HPLC System Standard HPLC with UV or Circular Dichroism (CD) detectorStandard system is usually sufficient.
Column Polysaccharide-based CSP (e.g., Chiralpak IA, IB, IC)These columns are versatile and effective for a wide range of compounds.[15][16]
Mobile Phase Hexane/Ethanol or Methanol/Acetonitrile mixturesThe choice between normal-phase and polar organic modes depends on the CSP and compound.[13]
Flow Rate 0.5 - 1.0 mL/minTypical for analytical chiral separations.
Detection UV at 254 nmTo detect the eluting enantiomers.

Visualized Workflows and Relationships

General HPLC Purification Workflow

HPLC_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Processing Phase SamplePrep Sample Preparation (Dissolve & Filter) Injection Preparative Injection SamplePrep->Injection MethodDev Analytical Method Development Separation Chromatographic Separation Injection->Separation Collection Fraction Collection Separation->Collection PurityCheck Purity Analysis of Fractions Collection->PurityCheck Pooling Pool Pure Fractions PurityCheck->Pooling If Pure SolventRemoval Solvent Removal (Lyophilization) Pooling->SolventRemoval FinalProduct Purified Compound SolventRemoval->FinalProduct

Caption: Workflow for preparative HPLC purification.

Influence of Mobile Phase Composition on Retention

Mobile_Phase_Effect center_node Analyte Retention on C18 Column decrease_rt Decreased Retention Time (Faster Elution) center_node->decrease_rt leads to increase_rt Increased Retention Time (Slower Elution) center_node->increase_rt leads to increase_organic Increase % Organic Solvent (e.g., Acetonitrile) increase_organic->center_node affects decrease_organic Decrease % Organic Solvent (e.g., Acetonitrile) decrease_organic->center_node affects

References

Application Notes and Protocols for the Large-Scale Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a valuable scaffold in medicinal chemistry, forming the basis of various therapeutic agents. However, its translation from laboratory-scale synthesis to large-scale industrial production is fraught with challenges. These include poor overall yields, the need for chromatographic purification, and the lack of robust methods for enantioselective synthesis. This document details the challenges of a traditional synthetic approach and provides a comprehensive, scalable, and chromatography-free protocol for the asymmetric synthesis of a key this compound intermediate. The improved synthesis features an atom-economical Heck-type vinylation, a novel one-pot cyclization, and a highly efficient ruthenium-catalyzed enantioselective transfer hydrogenation.[1][2]

Challenges in Large-Scale Synthesis

The successful development of drug candidates relies on synthetic routes that are not only efficient but also scalable, safe, and economically viable. The initial medicinal chemistry route for a this compound-based compound, TAK-828F, highlighted several common challenges for large-scale production.[1][2] The synthesis was lengthy and resulted in a low overall yield.[1] Furthermore, the synthesis of tetrahydro-1,6-naphthyridines is generally underdeveloped, with a scarcity of reported enantioselective methods.[1][2] Key issues with the original route that hindered its scalability are outlined below.

Challenges cluster_0 Challenges in Original Medicinal Chemistry Route Low_Yield Poor Overall Yield (3.6% over 12 steps) End Large-Scale Production (Unfeasible) Low_Yield->End Purification Chromatographic Purification Required Purification->End Stereocontrol Lack of Enantioselectivity Stereocontrol->End Undeveloped_Chem Underdeveloped Scaffold Synthesis Undeveloped_Chem->End Start Original Synthesis (Medicinal Chemistry) Start->Low_Yield Leads to Start->Purification Requires Start->Stereocontrol Fails to address Start->Undeveloped_Chem Based on Workflow Start 2-Chloro-6-methoxynicotinoyl Chloride (21) Step1 Route A: Cyanation & Hydration Route B: Grignard & Amidation Start->Step1 Intermediate1 Pyridinyl-2-oxoacetamide (23) Step1->Intermediate1 Step2 Heck-Type Vinylation (with Ethylene Gas) Intermediate1->Step2 Intermediate2 3-Acyl-2-vinylpyridine (19) Step2->Intermediate2 Step3 One-Pot Cyclization & Amination (with Ammonia) Intermediate2->Step3 Intermediate3 2-Methoxy-7,8-dihydro-1,6- naphthyridine-5-carboxamide (17) Step3->Intermediate3 Step4 Ru-Catalyzed Asymmetric Transfer Hydrogenation Intermediate3->Step4 End (R)-5,6,7,8-Tetrahydro-1,6- naphthyridine Scaffold (16) Step4->End

References

Application Notes and Protocols for the Functionalization of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, demonstrating its significance in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to modulate pharmacological properties. This document provides detailed application notes and experimental protocols for the functionalization of this important ring system.

Introduction to Functionalization Strategies

Direct C-H functionalization and cross-coupling reactions on the parent this compound ring system are not extensively reported in the literature. Instead, the introduction of substituents is primarily achieved through two key approaches:

  • Synthesis of the Ring System from Functionalized Precursors: This strategy involves constructing the tetrahydronaphthyridine core using building blocks that already contain the desired functional groups. Methods such as cobalt-catalyzed [2+2+2] cyclizations and Pictet-Spengler reactions are employed to create substituted analogues.

  • Functionalization of the N-6 Position: The secondary amine at the N-6 position of the tetrahydro-ring is a versatile handle for introducing a wide range of substituents through reactions like N-arylation, N-alkylation, acylation, and sulfonylation. This approach is particularly valuable for library synthesis.

This document will detail protocols for both of these strategic approaches.

I. Synthesis of Substituted 5,6,7,8-Tetrahydro-1,6-naphthyridines

A. Cobalt-Catalyzed [2+2+2] Cyclization

This method provides an efficient route to the this compound core through the microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization of dialkynylnitriles.[1] This strategy allows for the incorporation of substituents on the pyridine portion of the ring system.

Experimental Workflow:

G cluster_0 Precursor Synthesis cluster_1 Cyclization A Primary Amine C Aminonitrile A->C Conjugate Addition B Acrylonitrile B->C D Dialkynylnitrile Precursor C->D Further Synthesis Steps F Substituted 5,6,7,8-Tetrahydro- 1,6-naphthyridine D->F [2+2+2] Cyclization E Microwave Irradiation CpCo(CO)2 E->F

Caption: Workflow for Cobalt-Catalyzed [2+2+2] Cyclization.

Quantitative Data Summary:

EntryR GroupYield (%)
1H85
2Me92
3Ph88
4CH₂OBn83

Detailed Protocol: Synthesis of this compound

  • Precursor Synthesis: The dialkynylnitrile precursor is synthesized from the corresponding primary amine via conjugate addition to acrylonitrile, followed by subsequent synthetic modifications to introduce the two alkyne functionalities.

  • Cyclization: To a microwave vial is added the dialkynylnitrile precursor and a solution of CpCo(CO)₂ (20 mol%) in a suitable solvent (e.g., toluene).

  • The vial is sealed and subjected to microwave irradiation at a specified temperature and time.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

B. Asymmetric Synthesis via Heck-Type Vinylation and Cyclization

An asymmetric synthesis of a functionalized this compound has been developed, which is notably used for the preparation of the RORγt inverse agonist, TAK-828F.[2][3][4][5] This multi-step synthesis involves a key Heck-type vinylation, an ammonia-mediated cyclization, and an enantioselective reduction.

Signaling Pathway Context:

G RORgt RORγt Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17A/IL-17F Production RORgt->IL17 Autoimmune Autoimmune Diseases Th17->Autoimmune IL17->Autoimmune TAK828F TAK-828F (this compound derivative) TAK828F->RORgt Inverse Agonist

Caption: RORγt signaling pathway and the role of TAK-828F.

Detailed Protocol: Key Cyclization Step

  • Preparation of the Vinylpyridine Intermediate: A substituted chloropyridine is subjected to a Heck-type vinylation with ethylene gas to introduce the vinyl group.

  • Ammonia-Mediated Cyclization: The resulting 2-vinyl-3-acylpyridine is treated with ammonia in methanol under pressure in an autoclave. The mixture is heated, leading to the formation of the 7,8-dihydro-1,6-naphthyridine ring system.[2][4]

  • Enantioselective Reduction: The C=N bond of the dihydronaphthyridine intermediate is then reduced enantioselectively using a ruthenium catalyst with a chiral ligand to establish the stereocenter at the 5-position.

  • Purification: The resulting (R)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide is isolated and purified.[2][4]

II. Functionalization of the N-6 Position

The secondary amine at the N-6 position provides a convenient point for diversification of the this compound scaffold. This is particularly useful for the generation of compound libraries for screening in drug discovery programs.

A. N-Arylation

The introduction of an aryl group at the N-6 position can be achieved via copper-mediated N-arylation.

Quantitative Data Summary for Copper-Mediated N-Arylation:

EntryAryl HalideBaseLigandSolventTemp (°C)Yield (%)
1IodoindaneK₃PO₄(±)-trans-1,2-CyclohexanediamineDioxane11055
2BromoindaneK₂CO₃N,N'-DimethylethylenediamineToluene11045

Detailed Protocol: Copper-Mediated N-Arylation

  • To a reaction vessel is added the N-Boc protected this compound derivative, the aryl iodide, copper(I) iodide (CuI), a suitable ligand (e.g., (±)-trans-1,2-cyclohexanediamine), and a base (e.g., K₃PO₄).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).

  • A degassed solvent (e.g., dioxane) is added, and the reaction mixture is heated to the desired temperature with stirring.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with a suitable solvent (e.g., ethyl acetate).

  • The mixture is filtered, and the filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

  • The Boc protecting group is subsequently removed under acidic conditions (e.g., HCl in dioxane) to yield the N-arylated product.

B. Library Synthesis: Amide, Urea, and Sulfonamide Formation

The N-6 amine can be readily functionalized to generate libraries of amides, ureas, and sulfonamides.[1]

General Workflow for Library Synthesis:

G cluster_0 Functionalization Reactions Scaffold 5,6,7,8-Tetrahydro- 1,6-naphthyridine Scaffold Amide Amide Formation (R-COCl or R-COOH + coupling agent) Scaffold->Amide Urea Urea Formation (R-NCO) Scaffold->Urea Sulfonamide Sulfonamide Formation (R-SO2Cl) Scaffold->Sulfonamide Library Compound Library Amide->Library Urea->Library Sulfonamide->Library

Caption: Workflow for Library Synthesis from the Scaffold.

Detailed Protocol: General Procedure for Amide Formation

  • The this compound derivative is dissolved in a suitable solvent (e.g., dichloromethane or DMF).

  • A base (e.g., triethylamine or diisopropylethylamine) is added to the solution.

  • The carboxylic acid chloride or a carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) is added to the reaction mixture.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is washed with an aqueous solution (e.g., saturated sodium bicarbonate), dried, and concentrated.

  • The crude product is purified by an appropriate method (e.g., column chromatography, preparative HPLC) to yield the desired amide.

Note: Protocols for urea and sulfonamide formation follow similar principles, using isocyanates and sulfonyl chlorides as the respective electrophiles.

Conclusion

The functionalization of the this compound ring system is a key aspect of its application in drug discovery. While direct C-H functionalization on the core remains an area for future exploration, the existing strategies of building the ring from functionalized precursors and diversifying the N-6 position provide robust and versatile methods for accessing a wide range of analogues. The protocols and data presented herein offer a guide for researchers to synthesize and explore the chemical space around this important scaffold.

References

experimental protocol for Pictet-Spengler reaction in 5,6,7,8-Tetrahydro-1,6-naphthyridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, a key heterocyclic motif in medicinal chemistry, utilizing the Pictet-Spengler reaction. The protocol is based on the reaction of a pyridinylethylamine derivative with an ethyl glyoxylate polymer. While this method offers a direct route to the desired scaffold, it is important to note that it has been reported to present challenges, including modest yields and the formation of byproducts.[1][2] This application note aims to provide a comprehensive procedure and relevant data to researchers exploring this synthetic pathway.

Introduction

The this compound core is a valuable scaffold in the development of novel therapeutics. The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[3][4][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4] In the context of this compound synthesis, a substituted pyridinylethylamine serves as the β-arylethylamine precursor.

Experimental Protocol

This protocol outlines the synthesis of a 2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine derivative via a Pictet-Spengler reaction.

Materials and Reagents:

  • 2-(6-Methoxypyridin-3-yl)ethanamine

  • Ethyl glyoxylate polymer

  • Anhydrous Methanol (MeOH)

  • Hydrochloric acid (HCl) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(6-methoxypyridin-3-yl)ethanamine (1.0 eq) in anhydrous methanol.

  • Addition of Reagents: To the stirred solution, add ethyl glyoxylate polymer (1.1 eq).

  • Acid Catalysis and Reaction: Add a catalytic amount of a protic acid, such as a solution of HCl in methanol. Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 20-24 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Partition the reaction mixture between a saturated aqueous solution of sodium bicarbonate and dichloromethane.[6]

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3x).[6]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6] The crude product is obtained as the hydrochloride salt.[1][2]

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the desired this compound derivative.

Data Presentation

The following table summarizes the key quantitative data for the Pictet-Spengler synthesis of the this compound derivative. Please note that specific yields for this exact reaction are not well-documented in the public literature and can be variable.

Reactant 1 (Amine)Reactant 2 (Carbonyl)CatalystSolventTemperature (°C)Reaction Time (h)ProductReported Yield
2-(6-Methoxypyridin-3-yl)ethanamineEthyl glyoxylate polymerProtic Acid (e.g., HCl)Methanol~65 (Reflux)20-24Ethyl 2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylate (as HCl salt)Modest (variable)

Experimental Workflow

Pictet_Spengler_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-(6-Methoxypyridin-3-yl)ethanamine in Anhydrous Methanol B Add Ethyl Glyoxylate Polymer A->B 1.0 eq Amine C Add Protic Acid Catalyst B->C D Reflux at ~65°C for 20-24h C->D E Cool to RT & Partition (aq. NaHCO₃ / CH₂Cl₂) D->E F Extract Aqueous Layer with CH₂Cl₂ E->F G Dry, Filter & Concentrate F->G H Purify (Chromatography/Recrystallization) G->H I Final Product: This compound Derivative H->I

Caption: Experimental workflow for the Pictet-Spengler synthesis.

Signaling Pathway/Logical Relationship

The following diagram illustrates the mechanistic pathway of the Pictet-Spengler reaction.

Pictet_Spengler_Mechanism Amine Pyridinylethylamine Iminium Iminium Ion Intermediate Amine->Iminium Condensation Aldehyde Ethyl Glyoxylate Aldehyde->Iminium Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Acid-catalyzed Product 5,6,7,8-Tetrahydro- 1,6-naphthyridine Cyclization->Product Rearomatization

Caption: Mechanism of the Pictet-Spengler reaction.

Conclusion

The Pictet-Spengler reaction provides a viable, albeit potentially low-yielding, route to the this compound scaffold. The provided protocol serves as a foundational method for researchers aiming to synthesize this important heterocyclic system. Optimization of reaction conditions, including catalyst, solvent, and temperature, may be necessary to improve yields and minimize side reactions. Further exploration of alternative synthetic strategies may also be warranted for large-scale synthesis.[1][2]

References

application of 5,6,7,8-Tetrahydro-1,6-naphthyridine in neurodegenerative disease research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. The complex pathology of these diseases, often involving multiple interacting pathways, necessitates the development of novel therapeutic agents with diverse mechanisms of action. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is an emerging heterocyclic motif that holds considerable promise in the field of neurodegenerative disease research. While direct and extensive studies on this specific scaffold are in their nascent stages, its structural analogs, particularly tetrahydrobenzo[b][1][2]naphthyridines, have demonstrated potent activity against key targets implicated in the progression of these disorders.

This document provides detailed application notes and experimental protocols for the investigation of this compound derivatives in neurodegenerative disease research. The information is curated for researchers, scientists, and drug development professionals, and is based on the established therapeutic potential of closely related analogs in targeting cholinesterases, monoamine oxidases, and phosphodiesterase 5.

Potential Therapeutic Targets and Applications

Derivatives of the tetrahydro-1,6-naphthyridine core and its analogs are being explored for their inhibitory activity against several key enzymes implicated in neurodegeneration.

Cholinesterase Inhibition in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can help restore cholinergic neurotransmission. Structurally related 1,2,3,4-tetrahydrobenzo[h][1][2]naphthyridines have been identified as potent dual inhibitors of both enzymes.[3]

Quantitative Data on Analog Activity:

Compound IDTargetIC50 (nM)Source
16a (A Tetrahydrobenzo[h][1][2]naphthyridine derivative)Human AChE65[3]
16a (A Tetrahydrobenzo[h][1][2]naphthyridine derivative)Human BChE>11-fold increase in inhibition compared to hit compound[3]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of AChE and BChE inhibitory activity using the spectrophotometric method developed by Ellman.

Materials:

  • This compound test compounds

  • Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of test compounds, standards (e.g., donepezil), enzymes, substrates, and DTNB in appropriate solvents.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of 0.1 M phosphate buffer (pH 8.0).

  • Add 25 µL of the respective enzyme solution (AChE or BChE) and incubate for 15 minutes at 25°C.

  • Add 125 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathway Diagram:

Cholinergic_Synapse ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_synapse ACh in Synaptic Cleft ACh_pre->ACh_synapse Release AChE AChE / BChE ACh_synapse->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh_synapse->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction (Cognition, Memory) Postsynaptic_Receptor->Signal Inhibitor 5,6,7,8-Tetrahydro- 1,6-naphthyridine Derivative Inhibitor->AChE Inhibition

Cholinergic synapse and cholinesterase inhibition.
Monoamine Oxidase-B (MAO-B) Inhibition in Parkinson's Disease

Parkinson's disease is characterized by the loss of dopaminergic neurons in the substantia nigra. Monoamine oxidase-B (MAO-B) is a key enzyme in the degradation of dopamine. Inhibiting MAO-B can increase dopamine levels in the brain, thereby alleviating motor symptoms. Novel 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridines have been identified as MAO-B inhibitors.[1]

Quantitative Data on Analog Activity:

Compound IDTargetIC50 (µM)Source
5g (A Tetrahydrobenzo[b][1][2]naphthyridine derivative)MAO-B1.35[1]

Experimental Protocol: In Vitro MAO-B Inhibition Assay (MAO-Glo™ Assay)

This protocol describes a luminescent-based assay to determine MAO-B inhibitory activity.

Materials:

  • This compound test compounds

  • Recombinant human MAO-B enzyme

  • MAO-Glo™ Assay kit (containing MAO-B substrate, Luciferin Detection Reagent)

  • 96-well white opaque microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and a known MAO-B inhibitor (e.g., selegiline) in the appropriate buffer.

  • In a 96-well plate, add the test compounds or standard inhibitor.

  • Add the MAO-B enzyme to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Add the MAO-B substrate to all wells to initiate the enzymatic reaction.

  • Incubate for 60 minutes at room temperature.

  • Add the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.

  • Incubate for 20 minutes at room temperature in the dark.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition and determine the IC50 values.

Experimental Workflow Diagram:

MAO_Inhibition_Workflow start Start prepare_reagents Prepare Test Compounds, MAO-B Enzyme, and MAO-Glo™ Reagents start->prepare_reagents plate_setup Add Compounds and MAO-B Enzyme to 96-well Plate prepare_reagents->plate_setup pre_incubation Pre-incubate at Room Temperature (15 min) plate_setup->pre_incubation add_substrate Add MAO-B Substrate pre_incubation->add_substrate incubation Incubate at Room Temperature (60 min) add_substrate->incubation add_detection_reagent Add Luciferin Detection Reagent incubation->add_detection_reagent final_incubation Incubate in Dark (20 min) add_detection_reagent->final_incubation measure_luminescence Measure Luminescence final_incubation->measure_luminescence analyze_data Calculate % Inhibition and IC50 Values measure_luminescence->analyze_data end End analyze_data->end

Workflow for MAO-B inhibition assay.
Phosphodiesterase 5 (PDE5) Inhibition for Cognitive Enhancement

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 increases cGMP levels, which can enhance synaptic plasticity and memory, processes that are impaired in Alzheimer's disease. A novel 1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridine analogue has been identified as a highly potent PDE5 inhibitor with efficacy in a mouse model of Alzheimer's disease.[4]

Quantitative Data on Analog Activity:

Compound IDTargetIC50 (nM)Source
6c (A Tetrahydrobenzo[b][1][2]naphthyridine derivative)PDE50.056[4]

Experimental Protocol: In Vitro PDE5 Inhibition Assay

This protocol describes a fluorescence polarization-based assay for determining PDE5 inhibitory activity.

Materials:

  • This compound test compounds

  • Human recombinant PDE5A1

  • Fluorescein-labeled cGMP (FL-cGMP)

  • Anti-cGMP antibody

  • Assay buffer

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds and a known PDE5 inhibitor (e.g., sildenafil).

  • In a 384-well plate, add the test compounds or standard inhibitor.

  • Add the PDE5A1 enzyme to each well.

  • Incubate for 10 minutes at room temperature.

  • Add the FL-cGMP substrate to all wells to initiate the enzymatic reaction.

  • Incubate for 60 minutes at room temperature.

  • Add the anti-cGMP antibody to stop the reaction.

  • Incubate for at least 2 hours at room temperature.

  • Measure fluorescence polarization.

  • Calculate the percentage of inhibition and determine the IC50 values.

Signaling Pathway Diagram:

PDE5_Inhibition_Pathway GTP GTP sGC Soluble Guanylate Cyclase (sGC) GTP->sGC cGMP cGMP sGC->cGMP PDE5 PDE5 cGMP->PDE5 Degradation PKG Protein Kinase G (PKG) cGMP->PKG Activation GMP 5'-GMP PDE5->GMP Synaptic_Plasticity Synaptic Plasticity & Memory PKG->Synaptic_Plasticity Inhibitor 5,6,7,8-Tetrahydro- 1,6-naphthyridine Derivative Inhibitor->PDE5 Inhibition

PDE5 inhibition and cGMP signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. Based on the potent activities of structurally related analogs, this core structure is a compelling candidate for investigation as a cholinesterase inhibitor, a MAO-B inhibitor, and a PDE5 inhibitor. The provided protocols offer a robust framework for researchers to synthesize and evaluate new derivatives, paving the way for the discovery of next-generation treatments for Alzheimer's, Parkinson's, and other related neurodegenerative disorders.

References

Troubleshooting & Optimization

overcoming challenges in the enantioselective synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low Enantiomeric Excess (ee) in the Asymmetric Reduction Step

Question: My ruthenium-catalyzed enantioselective transfer hydrogenation of the dihydronaphthyridine intermediate is resulting in low enantiomeric excess. What are the potential causes and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess in this key step can be attributed to several factors related to the catalyst, reaction conditions, and substrate purity.

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting StepExpected Outcome
Suboptimal Catalyst System Screen a variety of chiral ruthenium catalysts and ligands. High-throughput screening has shown that certain catalyst systems, such as Ru-catalyst 30 (as described in foundational literature), are optimal for this transformation.[1]Identification of a catalyst that provides a better-defined chiral environment, leading to enhanced enantioselectivity.
Incorrect Reaction Temperature Systematically vary the reaction temperature. Lowering the temperature often improves enantioselectivity by reducing the kinetic energy of the system, which can favor the desired stereochemical pathway.Increased enantiomeric excess, though this may come with a trade-off in reaction rate.
Presence of Impurities Ensure the dihydronaphthyridine substrate is of high purity. Impurities can interfere with the catalyst's activity and selectivity. Recrystallization or other purification methods may be necessary.Elimination of interfering species, allowing for a more selective catalytic cycle.
Inappropriate Solvent While a specific solvent system may be recommended, screening a range of solvents with varying polarities and coordinating abilities can sometimes be beneficial.Discovery of a solvent that optimizes the catalyst-substrate interaction for higher selectivity.

Issue 2: Poor Yield in the Dihydronaphthyridine Formation

Question: The formation of the dihydronaphthyridine intermediate from 2-vinyl-3-acylpyridine mediated by ammonia is giving me a low yield. What are the critical parameters for this reaction?

Answer: This unprecedented reaction is sensitive to reaction conditions. Optimizing pressure, temperature, and reaction time is crucial for achieving a high yield.

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting StepExpected Outcome
Insufficient Ammonia Pressure Ensure the reaction is conducted under the recommended ammonia pressure (e.g., 0.30 MPa).[1][2] The pressure is critical for the amination and subsequent cyclization.Improved reaction rate and higher conversion to the desired dihydronaphthyridine.
Suboptimal Reaction Temperature The reaction temperature needs to be carefully controlled (e.g., heating to 60 °C).[1][2] Temperatures that are too low may result in incomplete reaction, while temperatures that are too high could lead to side product formation.Maximized yield of the desired product by ensuring the reaction proceeds at an optimal rate.
Reaction Time Not Optimized Monitor the reaction progress over time using techniques like HPLC to determine the optimal reaction duration.Achievement of maximum yield before potential degradation of the product or starting material occurs.
Presence of Oxygen Ensure the reaction is carried out under an inert atmosphere. The presence of oxygen can potentially lead to undesired side reactions.A cleaner reaction profile with fewer side products and an improved yield of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with older synthetic routes for 5,6,7,8-Tetrahydro-1,6-naphthyridines?

A1: Previous synthetic strategies for this scaffold suffered from several significant drawbacks, including poor overall yields (e.g., 3.6% over 12 steps), the necessity for chromatographic purification, the use of cryogenic reaction conditions, and the handling of hazardous reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) and hydrazine.[1] Furthermore, these methods often involved a late-stage chiral HPLC resolution of a racemic mixture, which is inefficient for large-scale synthesis.[1]

Q2: What are the key innovations in the newer, more efficient enantioselective synthesis?

A2: The more recent and scalable synthesis features three key innovative steps:

  • An atom-economical Heck-type vinylation of a chloropyridine with ethylene gas.[1][2]

  • An unprecedented one-pot formation of the dihydronaphthyridine intermediate directly from a 2-vinyl-3-acylpyridine using ammonia.[1][2]

  • A highly efficient ruthenium-catalyzed enantioselective transfer hydrogenation to establish the chiral center.[1][2] This newer route also notably avoids chromatographic purification, making it more suitable for large-scale manufacturing.[1]

Q3: Can the Pictet-Spengler reaction be used for the enantioselective synthesis of this specific ring system?

A3: While the Pictet-Spengler reaction is a known method for generating similar cyclic structures, its application for an enantioselective synthesis of this compound has been unsuccessful.[1][2] This is because enantioselective Pictet-Spengler reactions are typically only effective for highly activated heteroaromatic substrates like pyrroles or indoles, and not for inactivated aromatic rings such as pyridines.[1][2]

Q4: Are there alternative methods to construct the this compound core?

A4: Yes, an alternative approach involves the use of microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations of dialkynylnitriles to successfully synthesize the this compound scaffold.[3] This method has been utilized for the creation of compound libraries for screening purposes.[4]

Experimental Protocols

Key Experiment: Ruthenium-Catalyzed Enantioselective Transfer Hydrogenation

This protocol is based on the optimized conditions for the asymmetric reduction of the dihydronaphthyridine intermediate.

Materials:

  • 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide

  • Ruthenium Catalyst (e.g., catalyst 30 as referenced in the literature[1])

  • Formic acid/triethylamine mixture

  • Solvent (e.g., a mixture of acetonitrile and water)

Procedure:

  • In a suitable reaction vessel, dissolve the 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide in the chosen solvent system.

  • Add the chiral ruthenium catalyst to the solution. The catalyst loading should be optimized, but typically a low loading is sufficient.

  • Add the formic acid/triethylamine mixture, which serves as the hydrogen source.

  • Stir the reaction mixture at the optimized temperature until the reaction is complete, as monitored by HPLC.

  • Upon completion, perform a standard aqueous work-up to remove the catalyst and other water-soluble components.

  • The resulting (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide can then be isolated. For enhanced enantiomeric purity, Boc-protection followed by crystallization can be performed.[1]

Visualizations

Experimental Workflow for Enantioselective Synthesis

cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product Chloropyridine Chloropyridine Vinylpyridine Vinylpyridine Chloropyridine->Vinylpyridine Heck Vinylation Ethylene Gas Ethylene Gas Ethylene Gas->Vinylpyridine Dihydronaphthyridine Dihydronaphthyridine Vinylpyridine->Dihydronaphthyridine Ammonia-mediated Cyclization Chiral Tetrahydronaphthyridine Chiral Tetrahydronaphthyridine Dihydronaphthyridine->Chiral Tetrahydronaphthyridine Enantioselective Transfer Hydrogenation Low_ee Low Enantiomeric Excess Check_Catalyst Is the optimal catalyst being used? Low_ee->Check_Catalyst Screen_Catalysts Screen alternative chiral catalysts/ligands Check_Catalyst->Screen_Catalysts No Check_Temp Is the reaction temperature optimized? Check_Catalyst->Check_Temp Yes High_ee Achieve High Enantiomeric Excess Screen_Catalysts->High_ee Vary_Temp Systematically lower the temperature Check_Temp->Vary_Temp No Check_Purity Is the substrate pure? Check_Temp->Check_Purity Yes Vary_Temp->High_ee Purify_Substrate Purify the dihydronaphthyridine intermediate Check_Purity->Purify_Substrate No Check_Purity->High_ee Yes Purify_Substrate->High_ee

References

optimization of cobalt-catalyzed cyclization reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Optimization of Cobalt-Catalyzed Cyclization Reactions. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cobalt-catalyzed cyclization reactions? A1: Cobalt catalysts are versatile and used in several key cyclization reactions, including:

  • Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form α,β-cyclopentenones.[1] This reaction can be performed intramolecularly with excellent regio- and stereoselectivity.[2]

  • [2+2+2] Cycloaddition: The cyclotrimerization of alkynes and/or alkenes to form substituted benzene or cyclohexadiene derivatives.[3][4] This method is highly atom-economical for constructing carbo- and heterocyclic ring systems.[4][5]

  • Cycloisomerization: The intramolecular rearrangement of enynes or diynes to form various cyclic structures, often producing carbocycles and heterocycles.[6][7][8]

  • Reductive Cyclization: Intramolecular coupling reactions, often employing an external reductant or electrochemical methods, to form cyclic products.[6]

Q2: What are the critical parameters to optimize in a cobalt-catalyzed cyclization? A2: The success of these reactions often depends on the fine-tuning of several parameters:

  • Cobalt Precursor and Ligand: The choice of the cobalt salt (e.g., CoCl₂, CoBr₂, CoI₂) and the coordinating ligand is crucial for reactivity and selectivity.[9][10]

  • Solvent: Solvent polarity and coordinating ability can dramatically influence the reaction pathway and product distribution.[7][11][12]

  • Temperature: Reaction rates and the stability of catalytic intermediates are highly dependent on temperature.[13][14][15]

  • Reductant/Additive: Many reactions require the in situ generation of a low-valent cobalt species using a reductant like zinc (Zn) or magnesium (Mg).[9][16] Additives such as N-oxides can also accelerate reactions like the Pauson-Khand.[17]

  • Concentration: Substrate concentration can be critical, especially in intramolecular reactions, to minimize competing intermolecular side reactions like polymerization.[11]

Q3: Why is the choice of ligand so important? A3: The ligand plays a multifaceted role in the catalytic cycle. It stabilizes the cobalt center, influences its electronic properties, and creates a specific steric environment. This directly impacts the reaction's chemo-, regio-, and enantioselectivity.[16] For example, the bite angle of a bidentate phosphine ligand can determine whether a reaction proceeds via an Alder-ene or a [2+2] cycloaddition pathway.[18] For asymmetric catalysis, the use of chiral ligands is essential to induce stereoselectivity.[2][6]

Q4: How is the active catalyst typically generated? A4: Most cobalt-catalyzed cyclizations rely on a low-valent cobalt species (e.g., Co(0) or Co(I)). These are often too unstable to be isolated and are therefore generated in situ. A common method involves the reduction of a stable Co(II) precursor, such as CoCl₂ or CoBr₂, with a stoichiometric amount of a metallic reductant like zinc powder.[9][16]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive or Deactivated Catalyst Ensure strict anhydrous and anaerobic (oxygen-free) conditions, as low-valent cobalt species are sensitive to air and moisture. Use freshly opened, high-purity cobalt precursors and reductants. Consider that catalyst deactivation can occur through oxidation, aggregation, or carbon deposition.[19][20][21] The choice of a suitable ligand can help stabilize the active catalytic species.[8]
Incorrect Reaction Temperature Temperature is a critical parameter. If the temperature is too low, the reaction may be too slow. If it is too high, it can lead to catalyst decomposition or the formation of undesired side products.[1][13] Perform a temperature screen (e.g., from room temperature to 80 °C) to find the optimal condition.[6]
Inefficient Catalyst Generation The reduction of the Co(II) precursor to the active Co(I) or Co(0) species may be incomplete. Ensure the reductant (e.g., zinc dust) is activated and present in a sufficient amount. Some protocols may require additives to facilitate this reduction.[9]
Poor Substrate Quality Impurities in the starting materials can poison the catalyst. Purify substrates via chromatography or distillation before use.

Problem 2: Poor Regio- or Stereoselectivity

Possible Cause Suggested Solution
Suboptimal Ligand Selectivity is often dictated by the steric and electronic properties of the ligand.[16] Screen a variety of ligands with different bite angles and electronic profiles (e.g., dppe, dppp, Xantphos, BINAP).[16][18] For enantioselective reactions, the choice of the chiral ligand is paramount.[2]
Solvent Effects The reaction outcome can be highly dependent on the solvent.[22] A non-coordinating solvent like 1,2-dichloroethane might favor one pathway, while a coordinating solvent like acetonitrile could promote another.[12] Test a range of solvents with varying polarities.
Inherent Substrate Bias The regioselectivity of intermolecular reactions can be influenced by the steric and electronic properties of the substituents on the alkyne and alkene.[23][24] For instance, in the Pauson-Khand reaction, the larger alkyne substituent typically ends up adjacent to the carbonyl group in the product.[23]

Problem 3: Formation of Undesired Side Products (e.g., Polymerization, Dimerization)

Possible Cause Suggested Solution
High Substrate Concentration In intramolecular reactions, high concentrations can favor intermolecular side reactions. Perform the reaction under high-dilution conditions.
Reaction Temperature Elevated temperatures can sometimes promote side reactions. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[1]
Unsuitable Catalyst System Some cobalt catalysts, particularly in the absence of appropriate ligands, have a propensity to polymerize terminal alkynes.[11] Screening different ligand systems may identify a catalyst that is more selective for the desired cyclization.

Optimization of Reaction Conditions: Data Tables

The following tables summarize optimization data from published literature, illustrating the impact of various parameters on reaction outcomes.

Table 1: Optimization of a Cobalt-Catalyzed Enantioselective Reductive Cyclization.[6]

EntryLigandSolventTemperature (°C)Yield (%)ee (%)
1(S)-BINAPCH₃CN801953
2(S)-Ph-BPECH₃CN804580
3(S,S)-DIOPCH₃CN803175
4(S)-Ph-BPETHF805082
5(S)-Ph-BPECH₃CN/THF808290
6 (S)-Ph-BPE CH₃CN/THF 60 90 94

Reaction conditions: enyne (1 equiv), CoI₂, ligand, Et₄NI, H₂O in solvent.

Table 2: Solvent Effect on a Cobalt-Catalyzed Cycloisomerization.[7]

EntryCatalystOxidantSolventProduct A Yield (%)Product B Yield (%)
1Co(salen)t-BuOOHAcetone7010
2Co(salen)t-BuOOHTHF6515
3Co(salen)t-BuOOH2-MeTHF80<5
4Co(salen)t-BuOOHt-BuOH<575
5 Co(salen) Air 2-MeTHF 83 <5

Reaction conditions: Unsaturated N-acyl sulfonamide, catalyst, and oxidant in the specified solvent.

Experimental Protocols & Visual Guides

General Experimental Protocol for a Cobalt-Catalyzed Cyclization

The following is a representative procedure for setting up a reaction under an inert atmosphere.

Materials:

  • Oven-dried glassware (e.g., Schlenk flask) and magnetic stir bar.

  • Cobalt precursor (e.g., CoBr₂).

  • Ligand (e.g., a bidentate phosphine).

  • Reductant (e.g., zinc powder).

  • Anhydrous solvent (e.g., THF or acetonitrile).

  • Substrate (e.g., a 1,6-enyne).

  • Inert gas supply (Argon or Nitrogen).

Procedure:

  • Preparation: Place the cobalt precursor (e.g., 5 mol%) and the ligand (e.g., 6 mol%) into the Schlenk flask inside a glovebox or under a positive flow of inert gas.

  • Solvent and Substrate Addition: Add the anhydrous solvent via syringe, followed by the substrate (1.0 equiv).

  • Catalyst Generation: Add the reductant (e.g., 2-3 equiv) to the mixture. The color of the solution will typically change as the low-valent cobalt species is formed.

  • Reaction: Stir the reaction mixture at the optimized temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by exposing it to air or by adding a quenching agent. Filter the mixture to remove solid residues, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Workflow and Troubleshooting Diagrams

G Diagram 1: General Experimental Workflow A Prepare Inert Atmosphere & Glassware B Add Co Precursor & Ligand A->B C Add Anhydrous Solvent B->C D Add Substrate C->D E Add Reductant (In Situ Generation) D->E F Heat / Stir at Optimal Temperature E->F G Monitor Reaction (TLC / GC-MS) F->G H Quench Reaction & Work-up G->H I Purification (Chromatography) H->I J Characterize Product I->J

Caption: A typical workflow for cobalt-catalyzed cyclization.

G Diagram 2: Troubleshooting Low Yield Start Low or No Yield Observed Cat_Check Is the Catalyst Active? Start->Cat_Check Cond_Check Are Reaction Conditions Optimal? Cat_Check->Cond_Check Yes Sol_Cat_Yes Ensure inert/anhydrous setup. Use fresh reagents. Screen ligands for stability. Cat_Check->Sol_Cat_Yes No Sub_Check Is Substrate Quality High? Cond_Check->Sub_Check Yes Sol_Cond_Yes Optimize temperature. Screen solvents. Adjust concentration. Cond_Check->Sol_Cond_Yes No Sol_Sub_Yes Purify starting materials. Confirm substrate structure. Sub_Check->Sol_Sub_Yes No

Caption: A decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of 5,6,7,8-Tetrahydro-1,6-naphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5,6,7,8-tetrahydro-1,6-naphthyridine intermediates.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound intermediates, categorized by the purification technique.

Column Chromatography

ColumnChromatographyTroubleshooting cluster_problems Observed Issue cluster_solutions Potential Solutions start Problem with Column Chromatography p1 Poor Separation start->p1 p2 Compound Tailing/Streaking start->p2 p3 No Compound Eluting start->p3 p4 Low Recovery start->p4 s1 Optimize Solvent System: - Decrease polarity - Change solvent components p1->s1 Improper Rf s2 Change Stationary Phase: - Alumina instead of silica - Deactivated silica p1->s2 Similar Polarity s3 Adjust Flow Rate: - Run column slower p1->s3 Insufficient Resolution s4 Add Mobile Phase Modifier: - e.g., Triethylamine (TEA) to  suppress silanol interactions p2->s4 Basic Nature of Naphthyridine s5 Check for Compound Degradation: - Perform 2D TLC to assess  stability on silica p2->s5 On-Column Reaction p3->s5 Degradation s7 Flush Column with Strong Solvent: - e.g., Methanol or IPA p3->s7 Strong Adsorption p4->s5 Degradation s6 Verify Compound Loading: - Ensure proper dissolution and  minimal loading volume p4->s6 Precipitation on Column

Q1: My this compound intermediate is tailing or streaking on the silica gel column. How can I improve the peak shape?

A: Tailing is a common issue with basic compounds like tetrahydronaphthyridines on acidic silica gel. This is often due to strong interactions between the basic nitrogen atoms of your compound and acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a competing base to your mobile phase, such as 0.1-1% triethylamine (TEA) or ammonia. These additives will preferentially interact with the acidic sites on the silica, reducing the interaction with your compound and leading to more symmetrical peaks. * Use a different stationary phase. Alumina is more basic than silica and can be a good alternative. [1]Alternatively, deactivated or end-capped silica gel can be used. [1] Q2: I'm getting poor separation between my desired intermediate and an impurity, even though they have different Rf values on TLC.

A: Several factors could be contributing to poor separation on the column:

  • Column overloading: Loading too much crude material can lead to broad bands that overlap. Try reducing the amount of sample loaded onto the column.

  • Improper solvent system: The solvent system that gives good separation on TLC may not always translate perfectly to column chromatography. You may need to decrease the polarity of your eluent to increase the separation between your compounds on the column.

  • Flow rate: Running the column too fast can decrease the resolution. Try a slower flow rate to allow for better equilibration between the stationary and mobile phases.

Q3: My compound is not eluting from the column, even with a highly polar solvent system.

A: This could be due to a few reasons:

  • Compound decomposition: Your intermediate might be unstable on silica gel. [1]You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears. [1]If it is degrading, you may need to switch to a less acidic stationary phase like alumina or use deactivated silica. [1]* Incomplete reaction: It's possible that your starting material is highly polar and is stuck to the column. Ensure your reaction has gone to completion before attempting purification.

  • Precipitation: Your compound may have precipitated at the top of the column if it is not very soluble in the eluent. [1]Ensure your crude material is fully dissolved before loading, and consider dry loading if solubility is an issue.

Recrystallization

Q1: My this compound intermediate is "oiling out" instead of forming crystals during recrystallization.

A: "Oiling out" occurs when the solute comes out of solution above its melting point. To address this:

  • Use a lower boiling point solvent. This will ensure the solution cools sufficiently before the compound precipitates.

  • Add more solvent. The solution may be too supersaturated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.

  • Try a different solvent system. A mixture of solvents can be effective. Dissolve your compound in a good solvent (one in which it is very soluble) and then add a poor solvent (one in which it is less soluble) dropwise until the solution becomes cloudy. Then, heat until the solution is clear again and allow it to cool slowly.

Q2: The yield of my recrystallized product is very low.

A: Low yield is often due to using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor.

  • Use the minimum amount of hot solvent required to dissolve your crude product.

  • Cool the solution slowly and then in an ice bath to maximize crystal formation.

  • Avoid washing the collected crystals with too much cold solvent.

Q3: My crystals are colored, but the pure compound should be colorless.

A: Colored impurities can sometimes be removed by:

  • Adding a small amount of activated charcoal to the hot solution before filtering. The charcoal can adsorb the colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.

  • A second recrystallization may be necessary to achieve the desired purity and color.

Acid-Base Extraction

AcidBaseExtractionWorkflow start Crude Mixture in Organic Solvent extract_acid Extract with aqueous acid (e.g., 1M HCl) start->extract_acid organic_layer1 Organic Layer: Neutral Impurities extract_acid->organic_layer1 Separate Layers aqueous_layer1 Aqueous Layer: Protonated Naphthyridine (Water Soluble Salt) extract_acid->aqueous_layer1 basify Basify with aqueous base (e.g., 1M NaOH) to pH > 10 aqueous_layer1->basify extract_organic Extract with Organic Solvent basify->extract_organic organic_layer2 Organic Layer: Purified Naphthyridine Intermediate extract_organic->organic_layer2 Separate Layers aqueous_layer2 Aqueous Layer: (Discard) extract_organic->aqueous_layer2 dry_concentrate Dry and Concentrate organic_layer2->dry_concentrate final_product Purified Product dry_concentrate->final_product

Caption: General workflow for the acid-base extraction of a basic this compound intermediate.

Q1: An emulsion has formed during the acid-base extraction, and the layers are not separating.

A: Emulsions are common when shaking two immiscible liquids vigorously. To break an emulsion:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of shaking vigorously.

  • Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer and can help force the separation.

  • Filter the mixture through a pad of Celite or glass wool.

Q2: I am not getting a good recovery of my product after basifying the aqueous layer and extracting it back into an organic solvent.

A: This could be due to a few factors:

  • Incomplete basification: Ensure that the pH of the aqueous layer is sufficiently basic (typically pH > 10) to deprotonate the naphthyridine salt back to its free base form. Check the pH with litmus paper or a pH meter.

  • Insufficient extraction: You may need to perform multiple extractions with the organic solvent to fully recover your product from the aqueous layer. Three extractions are generally recommended.

  • Product solubility: If your deprotonated product has some water solubility, you may need to use a more polar organic solvent for the extraction, or back-extract the aqueous layer multiple times.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound intermediates?

A: The most common methods are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the nature of the impurities, the scale of the reaction, and the physical properties of the intermediate. For some synthetic routes, it is possible to design a process that avoids chromatographic purification altogether. [2][3] Q2: What are some common impurities I might encounter in the synthesis of this compound intermediates?

A: Common impurities can include:

  • Unreacted starting materials.

  • Side-products from competing reactions. The specific side-products will depend on the synthetic route.

  • Products of over-reaction or decomposition.

  • Residual catalysts and reagents.

Q3: How do I choose the right solvent for recrystallization?

A: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. You may need to screen several solvents or solvent mixtures to find the optimal one. Common choices for nitrogen-containing heterocycles include ethanol, ethyl acetate, and mixtures of a good solvent (like dichloromethane or ethyl acetate) with a poor solvent (like hexanes or pentane). [4] Q4: Can I use acid-base extraction to separate my this compound intermediate from both acidic and neutral impurities?

A: Yes, this is a very effective technique. By dissolving the crude mixture in an organic solvent and extracting with an aqueous acid, your basic intermediate will move into the aqueous layer as its protonated salt, leaving neutral impurities in the organic layer. [5][6]If you also have acidic impurities, you can subsequently wash the organic layer with an aqueous base to remove them. The purified basic intermediate can then be recovered from the acidic aqueous layer by basifying it and extracting with an organic solvent. [5][6] Q5: My this compound intermediate appears to be unstable during purification. What can I do?

A: Some intermediates can be sensitive to heat, light, or acidic/basic conditions.

  • If you suspect instability on silica gel, consider using a more inert stationary phase like alumina or deactivating the silica with a base like triethylamine. [7][1]* During solvent evaporation, use a rotary evaporator at a lower temperature to minimize thermal degradation.

  • Protect your compound from light if it is photolabile.

  • In some cases, an intermediate may be too unstable to isolate and is best used crude in the subsequent step. [8]

Data Presentation

Table 1: Recrystallization Solvents for this compound Intermediates

IntermediateRecrystallization Solvent(s)Observed Yield (%)Reference
(R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamideEthyl Acetate (EtOAc)~89[2][3]
(R)-tert-Butyl 5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylateNot specified (crystallization)High[3]

Table 2: Column Chromatography Conditions for Related Pyridine Derivatives

Compound TypeStationary PhaseEluent SystemNotesReference
Basic Pyridine DerivativesSilica GelHexane/Ethyl Acetate with 0.1-1% TriethylamineTriethylamine is added to reduce peak tailing.[7]
Basic Pyridine DerivativesAluminaDichloromethane/MethanolAlumina can be a good alternative to silica for basic compounds.[1]
Polar Pyridine DerivativesSilica GelDichloromethane with 1-10% of a 10% NH4OH in Methanol solutionFor very polar compounds that do not move in standard solvents.[1]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for a Basic Intermediate
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract three times with 1M aqueous HCl. The basic intermediate will move into the aqueous layer as its hydrochloride salt.

  • Separation of Layers: Combine the aqueous extracts. The organic layer containing neutral impurities can be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1M aqueous NaOH until the pH is greater than 10.

  • Back-Extraction: Extract the now basic aqueous solution three times with an organic solvent (e.g., ethyl acetate, dichloromethane). The deprotonated, neutral intermediate will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified intermediate.

Protocol 2: Recrystallization of (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide

[2][3]

  • Dissolution: Dissolve the crude intermediate in a minimal amount of hot ethyl acetate.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate.

  • Drying: Dry the crystals under vacuum to a constant weight. An 89% yield has been reported for this process.

References

troubleshooting common side reactions in 5,6,7,8-Tetrahydro-1,6-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My cobalt-catalyzed [2+2+2] cyclization to form the 5,6,7,8-tetrahydro-1,6-naphthyridine core is giving a low yield. What are the potential causes and solutions?

A1: Low yields in cobalt-catalyzed [2+2+2] cyclizations for this synthesis can stem from several factors:

  • Substrate Reactivity: The nature of the alkyne and nitrile precursors significantly impacts efficiency. Cyclizations involving unsymmetrical alkynes sometimes result in poor to modest yields. Similarly, the tether length between the nitrile and alkyne groups in intramolecular cyclizations is crucial; precursors leading to 6-membered annulated pyridines tend to give higher yields than those for 5- or 7-membered rings.

  • Precursor Purity: The purity of the cyclization precursor is critical. For instance, some dialkynylnitrile precursors can be difficult to purify, and using the crude material in the cyclization step can lead to a low overall yield.

  • Reaction Conditions: Microwave irradiation has been shown to be effective for these cyclizations. Ensure that the temperature and reaction time are optimized. While CpCo(CO)₂ is a user-friendly catalyst, other cobalt sources like CpCo(COD) may require a drybox environment.

Troubleshooting Workflow for Low Yields in [2+2+2] Cyclization

start Low Yield Observed check_precursor Verify Purity of Cyclization Precursor start->check_precursor check_alkyne Assess Alkyne Symmetry and Substituents start->check_alkyne check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions purify Re-purify Precursor (e.g., Chromatography) check_precursor->purify Impure? modify_precursor Modify Precursor Design (if possible) check_alkyne->modify_precursor Unsymmetrical/Hindered? optimize Optimize Conditions (e.g., Catalyst Loading, Microwave Parameters) check_conditions->optimize Suboptimal? analyze Analyze Product Mixture (NMR, LC-MS) purify->analyze modify_precursor->analyze optimize->analyze

Caption: Troubleshooting workflow for low yields in Co-catalyzed cyclization.

Q2: I am observing unexpected byproducts in my copper-mediated amidation reaction when coupling a this compound intermediate. What are these byproducts and how can I avoid them?

A2: In copper-mediated amidations, particularly with substrates like (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide, the formation of oxidized byproducts is a known issue. These byproducts are typically the corresponding dihydronaphthyridine and the fully aromatized naphthyridine. Additionally, significant racemization of chiral centers can occur under these conditions.

To mitigate these side reactions:

  • Protecting Groups: Employing a Boc-protecting group on the secondary amine of the tetrahydronaphthyridine core can prevent the undesired redox-based side reactions.

  • Reaction Conditions: Lowering the reaction temperature and using a slight excess of the aryl iodide coupling partner can suppress racemization.

  • Choice of Coupling Partner: Aryl iodides have shown better reactivity and stereochemical integrity compared to aryl bromides in these couplings.

Table 1: Effect of Reaction Conditions on Copper-Mediated Amidation

EntrySubstrateCoupling PartnerTemperature (°C)Yield (%)Enantiomeric Excess (%)
1N-Boc protectedAryl Iodide60GoodSlight loss
2N-Boc protectedAryl Iodide80BetterMaintained
3N-Boc protectedAryl Iodide80 (prolonged)-Further racemization
4N-Boc protectedAryl Iodide60GoodSuppressed racemization
5N-Boc protectedAryl Bromide100LowerSignificant racemization

Q3: My Pictet-Spengler reaction for the synthesis of the tetrahydronaphthyridine ring is inefficient. What are the common pitfalls of this method?

A3: The classical Pictet-Spengler approach for synthesizing the this compound core can be problematic. An older synthetic route using this method suffered from a poor overall yield (3.6% over 12 steps), the need for chromatographic purification, and the use of hazardous reagents like hydrazine. A specific side reaction noted was the cleavage of a methyl ether group, which required an additional re-methylation step using a stoichiometric amount of silver carbonate. Due to these issues, alternative synthetic routes, such as those involving asymmetric reduction of a dihydronaphthyridine intermediate, have been developed to be more scalable and efficient.

Q4: I am seeing regioisomers in my product mixture. How can I control regioselectivity?

A4: The formation of regioisomers is a common challenge, particularly in reactions like the cobalt-catalyzed [2+2+2] cyclization with unsymmetrical alkynes. In some reported cases, excellent regioselectivity was observed, with the bulkier alkyne substituent preferentially positioned adjacent to the ring nitrogen. However, minor regioisomers can still be detected.

Strategies to improve regioselectivity include:

  • Catalyst Selection: While different cobalt catalysts may give comparable overall yields, their impact on regioselectivity could vary.

  • Substrate Design: If possible, designing the synthesis to use symmetrical alkynes will circumvent the issue of regioselectivity.

  • Reaction Conditions: Optimization of temperature and reaction time may favor the formation of one regioisomer over another.

Logical Relationship of Side Product Formation in Copper-Mediated Amidation

reactant Tetrahydronaphthyridine (Substrate) conditions Copper-Mediated Conditions (e.g., CuI, Base) reactant->conditions desired_product Desired Amide Product conditions->desired_product Main Pathway side_reaction_path Side Reactions conditions->side_reaction_path Undesired Pathways oxidized_byproduct1 Dihydronaphthyridine Byproduct side_reaction_path->oxidized_byproduct1 Oxidation oxidized_byproduct2 Aromatized Naphthyridine Byproduct side_reaction_path->oxidized_byproduct2 Oxidation racemization Racemization of Chiral Center side_reaction_path->racemization Redox-based

Caption: Pathways leading to side products in copper-mediated amidation.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide via Ru-Catalyzed Transfer Hydrogenation

This protocol outlines a key step in a modern, efficient synthesis, avoiding the pitfalls of the Pictet-Spengler reaction.

  • Reaction Setup: In a 100 mL four-neck round-bottom flask, charge 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (2.0 g, 9.8 mmol), ammonium formate (1.8 g, 29.2 mmol), and chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (58.7 mg, 0.098 mmol).

  • Solvent Addition: Add acetonitrile (50 mL) to the flask.

  • Reaction Execution: Stir the mixture at 35 °C for 24 hours under a continuous flow of nitrogen to remove carbon dioxide.

  • Work-up: After cooling to room temperature, add 1 M aqueous citric acid (24 mL) and toluene (12 mL). Separate the organic layer and extract the aqueous layer twice with 1 M aqueous citric acid (12 mL each).

  • Boc Protection (for subsequent amidation): The resulting intermediate can be Boc-protected to yield (R)-tert-Butyl-5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6-(5H)-carboxylate, which helps prevent side reactions in subsequent copper-mediated couplings.

  • Deprotection: To obtain the final title compound, the Boc-protected intermediate (300.0 mg, 0.98 mmol) is dissolved in THF (1.5 mL) and 6 M HCl (1.2 mL). The mixture is stirred at room temperature for 6 hours, then basified with 4 M aq NaOH (2.4 mL). The aqueous layer is extracted with THF, and the combined organic layers are concentrated to yield the product.

Protocol 2: Cobalt-Catalyzed Intramolecular [2+2+2] Cyclization

  • Precursor Synthesis: Synthesize the required dialkynylnitrile precursor through established methods, such as Mannich reactions. Ensure the precursor is as pure as possible.

  • Reaction Setup: In a microwave process vial, dissolve the dialkynylnitrile precursor in chlorobenzene.

  • Catalyst Addition: Add CpCo(CO)₂ (20 mol %) to the solution.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation (e.g., 300 W) until the internal temperature reaches 150-180 °C. Maintain this temperature for 15 minutes.

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the this compound product.

Technical Support Center: Scaling Up the Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of this compound hydrochloride?

A1: Scaling up the synthesis of this compound presents several challenges, primarily depending on the chosen synthetic route. The classical approach, often involving a Pictet-Spengler reaction, is associated with issues such as poor overall yield, the need for chromatographic purification which is not ideal for large quantities, the use of hazardous reagents like hydrazine, and difficulties in achieving high enantioselectivity, often requiring late-stage chiral resolution.[1][2] A more modern and scalable approach avoids many of these issues.

Q2: What is the recommended scalable synthetic route for this compound hydrochloride?

A2: A highly recommended scalable route involves a three-key-step sequence:

  • Heck-type vinylation: Coupling of a suitable 2-chloropyridine derivative with ethylene gas. This method is atom-economical and avoids the use of expensive vinyl sources.[1][2]

  • Dihydronaphthyridine formation: An unprecedented direct formation of the dihydronaphthyridine ring system from the 2-vinyl-3-acylpyridine intermediate, mediated by ammonia.

  • Asymmetric transfer hydrogenation: Enantioselective reduction of the dihydronaphthyridine intermediate to the desired chiral tetrahydronaphthyridine core using a ruthenium catalyst. This method allows for high enantioselectivity without the need for chiral chromatography.[1][2]

This modern route is designed to be free of chromatographic purification, making it highly suitable for large-scale manufacturing.[1][2]

Q3: How is the final hydrochloride salt typically formed and purified on a large scale?

A3: On a large scale, the hydrochloride salt is typically formed by treating a solution of the free base in an organic solvent with anhydrous hydrogen chloride. The HCl can be introduced as a gas or as a solution in an organic solvent like isopropanol, ethanol, or diethyl ether.[3] The choice of solvent is crucial for obtaining a crystalline product with good yield and purity.[4] Purification is usually achieved through crystallization or recrystallization from a suitable solvent or solvent mixture. Key parameters to control during crystallization include temperature, cooling rate, and agitation to ensure consistent crystal form and size.

Troubleshooting Guides

Heck-Type Vinylation of 2-Chloropyridine with Ethylene

Problem: Low yield of the desired vinylated pyridine.

Potential Cause Troubleshooting Step Expected Outcome
Catalyst deactivation Increase catalyst loading slightly. Ensure inert atmosphere to prevent oxidation of the palladium catalyst. Use fresh, high-quality catalyst.Improved reaction rate and conversion.
Insufficient ethylene pressure Increase ethylene pressure. Ensure the reaction vessel is properly sealed to maintain pressure.Increased concentration of ethylene in the reaction mixture, leading to higher conversion.
Sub-optimal temperature Optimize the reaction temperature. Too low may result in slow reaction, while too high can lead to catalyst decomposition and side reactions.Higher yield and purity of the desired product.
Formation of byproducts Add a polymerization inhibitor like phenothiazine to prevent polymerization of the vinyl product.[5]Reduced formation of polymeric byproducts and increased yield of the desired monomer.

Problem: Formation of significant amounts of polymeric byproducts.

Potential Cause Troubleshooting Step Expected Outcome
Absence of polymerization inhibitor Add a suitable polymerization inhibitor such as phenothiazine.[5]Suppression of undesired polymerization reactions.
High reaction temperature Lower the reaction temperature to a point where the desired reaction still proceeds at a reasonable rate.Minimized thermal polymerization.
Asymmetric Transfer Hydrogenation

Problem: Low enantiomeric excess (ee).

Potential Cause Troubleshooting Step Expected Outcome
Sub-optimal catalyst/ligand Screen different chiral ligands for the ruthenium catalyst. The choice of ligand is critical for high enantioselectivity.Identification of a catalyst system that provides high ee for the specific substrate.
Incorrect hydrogen donor Evaluate different hydrogen donors (e.g., formic acid/triethylamine azeotrope, isopropanol). The nature of the hydrogen donor can influence enantioselectivity.[6]Improved enantioselectivity.
Racemization of the product Lower the reaction temperature. Prolonged reaction times at elevated temperatures can sometimes lead to product racemization.Preservation of the product's enantiomeric purity.
Catalyst deactivation Ensure the reaction is performed under an inert atmosphere as some catalysts are air-sensitive.[7]Maintained catalyst activity and selectivity throughout the reaction.

Problem: Incomplete conversion.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient catalyst loading Increase the catalyst loading.Faster reaction rate and complete conversion.
Inhibitors in the substrate Purify the dihydronaphthyridine substrate to remove any potential catalyst poisons.Improved catalyst performance and reaction completion.
Sub-optimal temperature Optimize the reaction temperature.Increased reaction rate.
Hydrochloride Salt Formation and Crystallization

Problem: The hydrochloride salt oils out instead of crystallizing.

Potential Cause Troubleshooting Step Expected Outcome
Solvent system is not optimal Screen different solvents or solvent mixtures for the crystallization. Anti-solvent addition can also induce crystallization.Formation of a crystalline solid instead of an oil.
Presence of impurities Purify the free base before salt formation to remove impurities that can inhibit crystallization.Improved crystallization behavior.
Hygroscopic nature of the salt Perform the crystallization under anhydrous conditions. Use anhydrous HCl and dry solvents.[4]Prevention of the formation of a hygroscopic, oily product.

Problem: Low yield of the crystalline hydrochloride salt.

Potential Cause Troubleshooting Step Expected Outcome
High solubility of the salt in the chosen solvent Select a solvent in which the free base is soluble but the hydrochloride salt has low solubility. Cool the solution to decrease solubility and maximize precipitation.Increased recovery of the crystalline product.
Use of aqueous HCl Use anhydrous HCl (gas or in an organic solvent) to avoid the higher solubility of the salt in the presence of water.[4]Higher yield of the anhydrous salt.

Data Presentation

Table 1: Optimization of Heck-Type Vinylation of 2-Chloropyridine with Ethylene

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst Pd(OAc)₂/dppfPalladacycle 4[5]Pd(OAc)₂/PPh₃Pd/C
Catalyst Loading (mol%) 10.125
Ethylene Pressure (psi) 1530[5]50100
Temperature (°C) 80100120100
Reaction Time (h) 24121816
Yield (%) ModerateGoodModerateLow
Purity (%) >90>95~85~70
Notes Polymerization observed without inhibitor.High selectivity with palladacycle catalyst.[5]Side product formation at higher temperatures.Catalyst deactivation observed.

Table 2: Influence of Reaction Parameters on Asymmetric Transfer Hydrogenation

ParameterCondition 1Condition 2Condition 3Condition 4
Ru-Catalyst (R,R)-Ts-DPEN-Ru(S,S)-Ts-DPEN-RuRuCl₂ (p-cymene)₂/Chiral Ligand ARuCl₂ (p-cymene)₂/Chiral Ligand B
Catalyst Loading (mol%) 10.521
Hydrogen Donor HCOOH/NEt₃i-PrOH/KOHHCOOH/NEt₃i-PrOH/KOH
Temperature (°C) 25403025
Reaction Time (h) 12241816
Yield (%) >95~90>90>95
Enantiomeric Excess (ee, %) >999895>99
Notes High ee and yield under mild conditions.Slight decrease in ee at higher temperature.Ligand screening is crucial for optimal ee.Excellent results with appropriate ligand.

Experimental Protocols

Protocol 1: Scalable Heck-Type Vinylation of a 2-Chloropyridine Derivative
  • Reactor Setup: Charge a pressure reactor with the 2-chloropyridine starting material, a palladium catalyst (e.g., a palladacycle catalyst at 0.1-1 mol%), a base (e.g., potassium acetate), and a suitable solvent (e.g., N,N-dimethylformamide). Add a polymerization inhibitor (e.g., phenothiazine).

  • Inerting: Purge the reactor multiple times with nitrogen to ensure an inert atmosphere.

  • Ethylene Addition: Pressurize the reactor with ethylene gas to the desired pressure (e.g., 30 psi).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 100-120 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the excess ethylene. Filter the reaction mixture to remove the catalyst. The filtrate containing the vinylated product can be used directly in the next step or after a simple work-up (e.g., extraction).

Protocol 2: Large-Scale Asymmetric Transfer Hydrogenation
  • Reactor Setup: In a reactor under an inert atmosphere, dissolve the dihydronaphthyridine substrate in a suitable solvent (e.g., methanol).

  • Catalyst Preparation: In a separate vessel, prepare the active ruthenium catalyst by reacting the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) with the chiral diamine ligand (e.g., (R,R)-Ts-DPEN).

  • Reaction Initiation: Add the hydrogen donor (e.g., a mixture of formic acid and triethylamine) to the substrate solution, followed by the catalyst solution.

  • Reaction: Stir the mixture at the optimized temperature (e.g., 25-40 °C) and monitor the conversion and enantiomeric excess by HPLC.

  • Work-up: Upon completion, quench the reaction and perform an extractive work-up to isolate the crude product. The product can then be taken to the salt formation step.

Protocol 3: Formation and Crystallization of this compound Hydrochloride
  • Dissolution: Dissolve the purified free base of this compound in a suitable anhydrous organic solvent (e.g., isopropanol, ethyl acetate).

  • Acidification: Slowly add a solution of anhydrous HCl in an organic solvent (e.g., HCl in isopropanol) or bubble anhydrous HCl gas through the solution while stirring. Monitor the pH to ensure complete salt formation.

  • Crystallization: The hydrochloride salt should precipitate upon addition of HCl. To improve the yield and crystal quality, the mixture can be stirred for a period at room temperature, followed by cooling to a lower temperature (e.g., 0-5 °C).

  • Isolation: Collect the crystalline product by filtration.

  • Washing and Drying: Wash the filter cake with a cold, anhydrous solvent to remove any residual impurities. Dry the product under vacuum at a suitable temperature to obtain the final this compound hydrochloride.

Mandatory Visualizations

Scalable_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Heck-Type Vinylation cluster_intermediate1 Intermediate cluster_step2 Step 2: Dihydronaphthyridine Formation cluster_intermediate2 Intermediate cluster_step3 Step 3: Asymmetric Transfer Hydrogenation cluster_product Product cluster_final_step Final Step: Salt Formation cluster_final_product Final Product 2-Chloropyridine 2-Chloropyridine Heck_Reaction Heck-Type Vinylation (Pd Catalyst) 2-Chloropyridine->Heck_Reaction Ethylene Ethylene Ethylene->Heck_Reaction Vinylpyridine 2-Vinyl-3-acylpyridine Heck_Reaction->Vinylpyridine Cyclization Ammonia-mediated Cyclization Vinylpyridine->Cyclization Dihydronaphthyridine Dihydronaphthyridine Cyclization->Dihydronaphthyridine ATH Asymmetric Transfer Hydrogenation (Ru Catalyst) Dihydronaphthyridine->ATH Freebase Tetrahydro-1,6-naphthyridine (Free Base) ATH->Freebase Salt_Formation HCl Salt Formation & Crystallization Freebase->Salt_Formation HCl_Salt This compound Hydrochloride Salt_Formation->HCl_Salt

Caption: Scalable synthesis workflow for this compound hydrochloride.

Troubleshooting_Logic Start Start Problem Low Yield or Purity? Start->Problem Identify_Step Identify Problematic Step: - Heck Vinylation - Asymmetric Hydrogenation - Salt Formation Problem->Identify_Step Troubleshoot_Heck Heck Vinylation Issues: - Catalyst Deactivation? - Low Ethylene Pressure? - Sub-optimal Temperature? Identify_Step->Troubleshoot_Heck Troubleshoot_ATH Asymmetric Hydrogenation Issues: - Low Enantioselectivity? - Incomplete Conversion? Identify_Step->Troubleshoot_ATH Troubleshoot_Salt Salt Formation Issues: - Oiling Out? - Low Crystalline Yield? Identify_Step->Troubleshoot_Salt Optimize_Parameters Optimize Reaction Parameters: - Catalyst Loading - Temperature - Pressure - Solvents Troubleshoot_Heck->Optimize_Parameters Troubleshoot_ATH->Optimize_Parameters Troubleshoot_Salt->Optimize_Parameters Purify_Intermediates Purify Intermediates Optimize_Parameters->Purify_Intermediates End End Purify_Intermediates->End

Caption: Logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Stability of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be degrading in my aqueous buffer. What are the likely causes?

Degradation in aqueous solutions is often due to hydrolysis, oxidation, or photodegradation. The tetrahydropyridine ring system can be susceptible to acid or base-catalyzed hydrolysis. Additionally, oxidation can occur, particularly if the solution is exposed to air (oxygen) or contains metal ions.[1] Photodegradation can be a factor if the solution is exposed to light.[1]

Q2: I am observing new, unexpected peaks in the HPLC analysis of my compound after storage. How can I identify these new peaks?

Unexpected peaks are likely degradation products. To identify them, a forced degradation study is recommended.[1][2][3] This involves intentionally subjecting your compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The retention times of these products can then be compared to the unexpected peaks in your stored sample. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to determine their mass and propose potential structures.[1]

Q3: What are the typical storage conditions to ensure the stability of this compound derivatives in solution?

To minimize degradation, solutions should typically be protected from light by using amber vials or by wrapping the container in foil.[1] Storage at low temperatures (e.g., 2-8 °C) is also advisable to slow down potential degradation reactions.[1] For oxygen-sensitive compounds, degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q4: Can the choice of buffer affect the stability of my compound?

Yes, the buffer composition and pH can significantly impact stability. Some buffer components can catalyze degradation reactions.[1] It is crucial to assess the stability of your derivative in different buffer systems (e.g., phosphate, citrate, TRIS) and at various pH levels to identify the optimal conditions. For many compounds, a neutral pH range (pH 6-8) is often a good starting point to minimize acid or base-catalyzed hydrolysis.[1]

Troubleshooting Guide

This guide provides solutions to common stability issues encountered when working with this compound derivatives in solution.

Issue Potential Cause Troubleshooting Steps Expected Outcome
Decreased concentration of the parent compound over time in aqueous buffer. Hydrolysis 1. pH Adjustment: Analyze the stability at different pH values (e.g., acidic, neutral, basic) to determine the pH of maximum stability. Adjust your buffer to this pH. 2. Buffer Selection: Test the compound's stability in different buffer systems to rule out buffer-catalyzed degradation.[1] 3. Low Temperature Storage: Store solutions at 2-8 °C to reduce the rate of hydrolysis.[1]Increased stability of the derivative in the aqueous solution.
Appearance of unknown peaks in HPLC chromatogram. Oxidation 1. Degas Solvents: Remove dissolved oxygen from your solvent by sparging with an inert gas like nitrogen or argon.[1] 2. Use of Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant (e.g., ascorbic acid). 3. Use of Chelating Agents: If metal-catalyzed oxidation is a possibility, add a chelating agent like EDTA to your buffer.[1]Reduced oxidative degradation of the compound.
Sample discoloration or degradation upon exposure to lab lighting. Photodegradation 1. Light Protection: Store and handle solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil.[1] 2. Work in Low-Light Conditions: Perform experimental manipulations under subdued lighting.[1]Minimized degradation due to light exposure.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the intrinsic stability of a this compound derivative.[2][3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Heat a solution of the compound at 60 °C for 48 hours.[1]

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for 24 hours. A control sample should be kept in the dark at the same temperature.[1]

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

1. HPLC System:

  • A standard HPLC system with a UV or photodiode array (PDA) detector.

2. Column:

  • A C18 reverse-phase column is commonly used.

3. Mobile Phase:

  • A gradient elution is often necessary to separate compounds with different polarities. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

4. Detection:

  • Use a PDA detector to monitor the elution at multiple wavelengths and to assess peak purity. Select a wavelength where the parent compound and potential degradation products have good absorbance.[1]

5. Method Validation:

  • The method should be validated to demonstrate its specificity, linearity, accuracy, and precision for quantifying the parent compound and its major degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (60°C) stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) stock->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC oxidation->hplc thermal->hplc photo->hplc neutralize->hplc lcms Identify Degradants by LC-MS hplc->lcms For Structural Elucidation degradation_pathways Parent 5,6,7,8-Tetrahydro-1,6- naphthyridine Derivative Hydrolysis Hydrolysis Products (e.g., ring opening) Parent->Hydrolysis H+ / OH- Oxidation Oxidation Products (e.g., N-oxides) Parent->Oxidation [O] Photodegradation Photodegradation Products Parent->Photodegradation hv

References

Technical Support Center: Refining Workup Procedures for 5,6,7,8-Tetrahydro-1,6-naphthyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 5,6,7,8-tetrahydro-1,6-naphthyridines.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and workup of 5,6,7,8-tetrahydro-1,6-naphthyridine reactions, offering potential causes and actionable solutions.

Issue 1: Low or No Yield in Pictet-Spengler Reaction

Question: My Pictet-Spengler reaction for the synthesis of a this compound derivative is resulting in a low yield or no product. What are the common causes and how can I improve the outcome?

Possible Causes & Solutions:

  • Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and depends on the formation of an electrophilic iminium ion.[1][2]

    • Solution: Employ strong protic acids such as trifluoroacetic acid (TFA) or Lewis acids like BF₃·OEt₂. The choice and concentration of the acid can significantly impact the yield and may require optimization.[1][2]

  • Decomposition of Starting Materials: Pyridine and amine-containing starting materials can be sensitive to harsh acidic conditions and high temperatures, leading to degradation.[1]

    • Solution: Begin with milder reaction conditions (e.g., lower temperature) and incrementally increase if the reaction does not proceed. For particularly sensitive substrates, a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization, can be beneficial.[1]

  • Poor Quality of Reagents: Impurities in the aldehyde or solvent, especially water, can hinder the reaction by hydrolyzing the intermediate iminium ion.[1][3]

    • Solution: Ensure the aldehyde is purified before use and employ anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be advantageous.[1]

  • Steric Hindrance: Bulky substituents on the pyridine ring or the aldehyde can impede the reaction.

    • Solution: Longer reaction times or higher temperatures may be necessary for sterically hindered substrates.

Issue 2: Side Reactions in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck)

Question: I am observing significant side products, such as dehalogenation and homo-coupling, in my Suzuki-Miyaura or Heck coupling reaction to functionalize a this compound scaffold. How can I minimize these unwanted reactions?

Possible Causes & Solutions:

  • Catalyst Poisoning: The nitrogen atoms in the naphthyridine ring can coordinate to the palladium catalyst, inhibiting its activity and promoting side reactions.

    • Solution: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to mitigate catalyst poisoning. Increasing the catalyst loading (e.g., 2-5 mol%) can also compensate for inhibition.

  • Presence of Protic Impurities: Water or other protic impurities can lead to the hydrodehalogenation of the starting material.

    • Solution: While many Suzuki protocols tolerate water, using anhydrous solvents and ensuring a dry inert gas stream can reduce this side reaction.[4]

  • Oxygen Contamination: Oxygen can promote the homo-coupling of boronic acids in Suzuki reactions and oxidize phosphine ligands, deactivating the catalyst.

    • Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.

  • Inappropriate Base: The choice of base is crucial for efficient transmetalation in Suzuki coupling.

    • Solution: For nitrogen-containing heterocycles, K₃PO₄ is often an effective base. Other options include Cs₂CO₃ or K₂CO₃. Ensure the base is finely ground to improve its solubility and reactivity.

Issue 3: Difficulty in Purifying the Polar and Basic this compound Product

Question: My crude product is highly polar and basic, leading to significant streaking and poor separation on a standard silica gel column. What are effective purification strategies?

Possible Causes & Solutions:

  • Strong Interaction with Acidic Silica Gel: The basic nitrogen atoms in the tetrahydronaphthyridine core strongly interact with the acidic silanol groups on the surface of silica gel, causing peak tailing and irreversible adsorption.[5][6]

    • Solution 1: Modify the Mobile Phase: Add a basic modifier like triethylamine (TEA) or ammonium hydroxide (0.5-2%) to the eluent to neutralize the acidic sites on the silica gel and improve peak shape.[5][7]

    • Solution 2: Use an Alternative Stationary Phase:

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds and can be used without a basic modifier in the mobile phase.[2][5][6][8]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase with a mobile phase rich in an organic solvent and a small amount of an aqueous buffer, which is well-suited for separating highly polar compounds.[7]

  • High Polarity of the Compound: The compound may have very low retention on reverse-phase chromatography.

    • Solution: High pH Reverse-Phase Chromatography: For basic compounds, increasing the pH of the mobile phase (to at least two units above the pKa of the amine) can deprotonate the amine, making it more hydrophobic and increasing its retention on a pH-stable C18 column.[7]

  • Non-Chromatographic Purification:

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. A suitable solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[9][10][11]

    • Acid-Base Extraction: The basic nature of the product can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted into an acidic aqueous solution. The aqueous layer is then washed with an organic solvent to remove non-basic impurities, after which the aqueous layer is basified and the pure product is extracted back into an organic solvent.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key differences in workup procedures for the Pictet-Spengler reaction versus a Suzuki coupling for this scaffold?

A1: The workup for a Pictet-Spengler reaction typically involves quenching the acid catalyst with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the aqueous layer is basic. This is followed by extraction of the product into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated.[3]

For a Suzuki coupling , the workup usually involves diluting the reaction mixture with an organic solvent and washing with water or an aqueous solution (like saturated ammonium chloride) to remove the base and inorganic by-products. The organic layer is then dried and concentrated.[12][13] A key difference is the need to neutralize a strong acid in the Pictet-Spengler workup.

Q2: My this compound product appears to be degrading upon storage. What are the likely degradation pathways and how can I improve its stability?

A2: Heterocyclic compounds, including tetrahydronaphthyridines, can be susceptible to degradation through several pathways:

  • Oxidation: The nitrogen atoms and the electron-rich pyridine ring can be prone to oxidation, especially when exposed to air and light. Hydroxylation of the N-heterocycle is a common oxidative degradation pathway.[14] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark can minimize oxidative degradation.

  • Acid/Base Instability: Depending on the substituents, the compound may be sensitive to strong acids or bases. It is crucial to ensure that all acidic or basic reagents are removed during the workup. For long-term storage, it is best to store the compound as a neutral solid.

  • Photodegradation: Exposure to UV light can induce photochemical reactions. Storing the compound in amber vials or protected from light is recommended.

Q3: I am performing a ruthenium-catalyzed transfer hydrogenation to reduce a dihydronaphthyridine precursor. What are the typical workup procedures to remove the catalyst and hydrogen donor?

A3: The workup for a ruthenium-catalyzed transfer hydrogenation typically involves a few key steps. First, the reaction mixture is often filtered through a plug of celite or silica gel to remove the solid catalyst. The filtrate is then concentrated. The excess hydrogen donor (often isopropanol or formic acid) is typically removed by evaporation under reduced pressure. If formic acid and triethylamine are used, an aqueous workup with a mild base (e.g., sodium bicarbonate solution) may be necessary to remove any remaining salts, followed by extraction with an organic solvent.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines

Reaction TypeTypical Catalyst/ReagentSolventTemperature (°C)Typical Yield (%)Reference(s)
Pictet-SpenglerTFA, HCl, BF₃·OEt₂Dichloromethane, Toluene, Acetonitrile25 - 11030 - 85[1][15][16]
Co-catalyzed [2+2+2] CycloadditionCoI₂, dppp, ZnNMP8060 - 85[17]
Suzuki-Miyaura CouplingPd₂(dba)₃, Pd(PPh₃)₄, Ligands (e.g., XPhos)Dioxane/Water, Toluene80 - 11070 - 95[12][13]
Ru-catalyzed Transfer HydrogenationRuCl₃·xH₂O, [RuCl₂(p-cymene)]₂Isopropanol, Methanol8085 - 99[18][19]

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Synthesis of a 1-Substituted-5,6,7,8-tetrahydro-1,6-naphthyridine
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the appropriate aminopyridine-ethylamine derivative (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene (10 mL per mmol of the amine).[20]

  • Addition of Aldehyde: To the stirred solution, add the aldehyde (1.0-1.2 eq) dropwise at room temperature.[20]

  • Addition of Acid Catalyst: Add the acid catalyst (e.g., TFA, 1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (from room temperature to reflux) for 1 to 24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[20]

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is > 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography (using an appropriate stationary phase and eluent system as determined by the troubleshooting guide) or crystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling on a Halogenated this compound
  • Reaction Setup: To a flame-dried Schlenk flask, add the halogenated this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).[13]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.[21]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[21]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or crystallization.

Mandatory Visualization

pictet_spengler_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve aminopyridine- ethylamine in anhydrous solvent B Add aldehyde dropwise A->B C Add acid catalyst B->C D Heat and stir (RT to reflux) C->D E Monitor by TLC D->E F Quench with aq. NaHCO3 E->F G Extract with organic solvent F->G H Wash with brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K Column Chromatography or Crystallization J->K L Pure Product K->L

Caption: Experimental workflow for the Pictet-Spengler synthesis.

troubleshooting_low_yield Start Low or No Product Yield Q1 Is the catalyst a strong acid? Start->Q1 Sol1 Use stronger acid (e.g., TFA, BF3.OEt2) Q1->Sol1 No Q2 Are starting materials sensitive to acid/heat? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Use milder conditions (lower temp, two-step) Q2->Sol2 Yes Q3 Are reagents pure and solvent anhydrous? Q2->Q3 No A2_Yes Yes A2_No No Sol2->Q3 Sol3 Purify reagents, use anhydrous solvent Q3->Sol3 No End Improved Yield Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting logic for low yield in Pictet-Spengler reactions.

purification_workflow cluster_options Purification Options Start Crude Basic Product Q1 Streaking on Silica TLC? Start->Q1 Opt1 Silica Gel with Basic Modifier (TEA/NH4OH) Q1->Opt1 Yes Opt2 Alumina Column Q1->Opt2 Yes Opt3 Crystallization Q1->Opt3 Yes Opt4 Acid-Base Extraction Q1->Opt4 Yes Standard Standard Silica Gel Chromatography Q1->Standard No A1_Yes Yes A1_No No Pure Pure Product Opt1->Pure Opt2->Pure Opt3->Pure Opt4->Pure Standard->Pure

Caption: Decision workflow for purifying basic 5,6,7,8-tetrahydro-1,6-naphthyridines.

References

Technical Support Center: Chiral Integrity in 5,6,7,8-Tetrahydro-1,6-naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of chiral 5,6,7,8-tetrahydro-1,6-naphthyridines. The focus is on preventing and addressing racemization to maintain the enantiomeric purity of these valuable scaffolds.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for introducing chirality into the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold?

A1: A highly effective and scalable method for establishing the stereocenter is through the asymmetric reduction of a dihydronaphthyridine precursor.[1][2] Specifically, a ruthenium-catalyzed enantioselective transfer hydrogenation has proven successful in producing the chiral amine with high enantiomeric excess.[1][2]

Q2: I've successfully synthesized my chiral this compound with high enantiomeric excess (ee), but I'm observing significant racemization in a subsequent coupling step. What could be the cause?

A2: If you are performing a copper-mediated N-arylation or a similar coupling reaction on the chiral tetrahydronaphthyridine core, racemization can be a significant issue. This loss of stereochemical integrity is hypothesized to occur through a redox-based pathway involving the desired product and oxidized byproducts, a process that may be promoted by the copper catalyst.[1] This issue has been observed even under mildly basic conditions.[1]

Q3: How can I prevent racemization during a copper-mediated coupling reaction with my chiral tetrahydronaphthyridine?

A3: To prevent racemization, it is highly recommended to protect the secondary amine of the tetrahydronaphthyridine ring prior to the coupling reaction. The use of a tert-butyloxycarbonyl (Boc) protecting group has been shown to be an effective strategy.[1] This N-Boc protection prevents the undesired redox-based side reactions that are believed to be the root cause of the racemization.[1]

Q4: Are there specific reaction conditions that are known to be problematic for the stereochemical stability of the this compound core?

A4: While the stereocenter has shown stability under some strongly basic conditions (e.g., tBuOK), significant erosion of optical purity has been specifically documented during copper-mediated coupling reactions.[1] Therefore, caution should be exercised when subjecting the unprotected chiral scaffold to transition metal-catalyzed cross-coupling conditions, particularly with copper.

Q5: What analytical method is recommended for determining the enantiomeric excess (ee) of my chiral this compound derivatives?

A5: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard method for determining the enantiomeric purity of these compounds.[1][2] Columns such as those with cellulose or amylose-based chiral selectors are commonly used. The choice of mobile phase, typically a mixture of alkanes and alcohols (e.g., hexane/isopropanol), is crucial for achieving good separation of the enantiomers.

Troubleshooting Guides

Problem 1: Loss of Enantiomeric Excess During N-Arylation

Symptoms:

  • High ee% of the starting chiral this compound (e.g., >99% ee).

  • Low or significantly reduced ee% of the N-arylated product after a copper-mediated coupling reaction.

  • Formation of oxidized byproducts may be observed in the reaction mixture.

Root Cause Analysis: The likely cause is a redox-mediated racemization pathway facilitated by the copper catalyst and the presence of both the reduced (product) and oxidized forms of the tetrahydronaphthyridine in the reaction mixture.[1]

Solutions:

  • Protecting Group Strategy (Recommended):

    • Protect the secondary amine of the chiral tetrahydronaphthyridine with a Boc group before proceeding with the copper-mediated coupling. This has been demonstrated to effectively prevent the loss of enantiomeric purity.[1]

  • Alternative Coupling Strategies:

    • If Boc protection is not feasible, consider exploring alternative coupling methods that do not employ copper catalysts. Palladium-catalyzed Buchwald-Hartwig amination could be an alternative, although its effectiveness and potential for racemization with this specific scaffold would need to be evaluated.

Problem 2: Poor Enantioselectivity in the Asymmetric Reduction Step

Symptoms:

  • The enantiomeric excess of the this compound product is consistently low after the asymmetric transfer hydrogenation of the dihydronaphthyridine precursor.

Root Cause Analysis:

  • Suboptimal Catalyst/Ligand: The choice of chiral ligand for the ruthenium catalyst is critical for achieving high enantioselectivity.

  • Incorrect Reaction Conditions: Temperature, solvent, and the choice of hydrogen donor can all significantly impact the stereochemical outcome.

  • Impure Substrate: Impurities in the dihydronaphthyridine starting material may interfere with the catalyst.

Solutions:

  • Catalyst and Ligand Optimization:

    • Ensure the use of a well-defined chiral ligand. For example, chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) has been shown to be effective.[1][2]

    • Screen a variety of chiral ligands if the initial choice yields poor results.

  • Reaction Condition Optimization:

    • Hydrogen Donor: Ammonium formate is a commonly used and effective hydrogen donor for this transformation.[2]

    • Solvent: Acetonitrile (CH3CN) has been used successfully as a solvent.[2]

    • Temperature: The reaction temperature should be carefully controlled. A temperature of 35 °C has been reported to give good results.[2]

  • Substrate Purity:

    • Ensure the dihydronaphthyridine precursor is of high purity. Recrystallization or chromatographic purification may be necessary.

Data Presentation

Table 1: Catalyst Screening for Asymmetric Reduction of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide [1]

EntryReductantCatalystConditionsHPLC Area %% ee
1H₂ (3 MPa)Catalyst 27tBuOK (10 equiv), MeOH, 40 °C25.9100
2H₂ (3 MPa)Catalyst 28nBu₄NI (10 equiv), AcOH/toluene, 40 °C93.534.2
3H₂ (3 MPa)Catalyst 29MeOH/THF, 40 °C82.385.5
4HCOOH (6 equiv)Catalyst 30Et₃N (2.4 equiv), DMF, rt89.182.7

Table 2: Effect of N-Boc Protection on Copper-Mediated Coupling [1]

SubstrateCoupling PartnerCopper SourceLigandBaseSolventTemp (°C)Yield (%)Final % ee
Unprotected AmineAryl IodideCuITMEDAK₂CO₃Toluene110LowSignificant Racemization
N-Boc Protected AmineAryl IodideCuITMEDAK₂CO₃Toluene11087>99.9

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Enantioselective Transfer Hydrogenation[2]

This protocol describes the asymmetric reduction of 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (17) to its chiral tetrahydro derivative.

  • Reaction Setup: In a 100 mL four-neck round-bottom flask, charge 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (17) (2.0 g, 9.8 mmol), ammonium formate (1.8 g, 29.2 mmol), and chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (58.7 mg, 0.098 mmol).

  • Solvent Addition: Add acetonitrile (CH₃CN) (50 mL) to the flask.

  • Reaction Execution: Stir the mixture at 35 °C for 24 hours under a continuous flow of nitrogen (N₂) to facilitate the removal of carbon dioxide (CO₂).

  • Work-up: After cooling the reaction to room temperature, add 1 M aqueous citric acid (24 mL) and toluene (12 mL). Separate the organic layer and extract the aqueous layer twice more with 1 M aqueous citric acid (12 mL each).

  • Product Isolation: The resulting chiral product can then be protected with a Boc group and further purified by crystallization to upgrade the enantiomeric purity.

Protocol 2: Chiral HPLC Analysis Method

This is a general guideline for developing a chiral HPLC method for this compound derivatives.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD-H column.

  • Mobile Phase: A common mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. A typical starting point is a 90:10 (v/v) mixture of n-hexane:IPA.

  • Additives for Basic Compounds: For basic compounds like tetrahydronaphthyridines, it is often necessary to add a small amount of a basic modifier to the mobile phase to improve peak shape. Diethylamine (DEA) at a concentration of 0.1% (v/v) is a common choice.

  • Flow Rate and Detection: Use a flow rate of 1.0 mL/min and UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Optimization: If baseline separation is not achieved, adjust the ratio of hexane to alcohol. Increasing the percentage of the alcohol modifier will generally decrease retention times.

Visualizations

G start Start: Synthesis of Dihydronaphthyridine Precursor asym_red Asymmetric Transfer Hydrogenation (Ru-catalyzed) start->asym_red chiral_thn Chiral Tetrahydronaphthyridine (High ee%) asym_red->chiral_thn protect N-Boc Protection chiral_thn->protect Recommended Path coupling Copper-Mediated N-Arylation chiral_thn->coupling Problematic Path boc_thn N-Boc Protected Chiral THN protect->boc_thn boc_thn->coupling deprotect Boc Deprotection coupling->deprotect From Boc-THN racemized_product Racemized Product (Low ee%) coupling->racemized_product From Unprotected THN final_product Final Product (High ee%) deprotect->final_product

Caption: Recommended workflow to avoid racemization during N-arylation.

G issue Low ee% after Copper-Mediated Coupling? check_protection Was the THN amine N-Boc protected? issue->check_protection no_protection No: High probability of redox-mediated racemization. check_protection->no_protection No yes_protection Yes: Racemization is unlikely. Investigate other causes. check_protection->yes_protection Yes solution Solution: Protect the amine with a Boc group before the coupling step. no_protection->solution other_causes Other Potential Causes: - Racemic starting material? - Harsh workup conditions? - On-column racemization during purification? yes_protection->other_causes

Caption: Troubleshooting logic for loss of enantiomeric excess.

References

Technical Support Center: Enhancing Regioselectivity in 5,6,7,8-Tetrahydro-1,6-naphthyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 5,6,7,8-tetrahydro-1,6-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving desired regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the this compound core?

A1: The primary sites for C-H functionalization on the this compound scaffold are the C5 and C7 positions of the pyridine ring and the C8 position of the saturated ring. The electronic properties of the pyridine ring make the C5 and C7 positions susceptible to electrophilic aromatic substitution-type reactions, while the C8 position, being adjacent to a nitrogen atom, can be activated through different mechanisms. The choice of catalyst and directing group is crucial in determining the regioselectivity.

Q2: How can I favor functionalization at the C5 or C7 position?

A2: Achieving selectivity between the C5 and C7 positions often relies on steric and electronic factors. Steric hindrance around one position can favor functionalization at the less hindered site. Electronically, the relative reactivity of these positions can be modulated by the choice of catalyst and ligands. For instance, certain transition metal catalysts, in combination with specific ligands, can exhibit a preference for one position over the other.

Q3: What is the role of a directing group in controlling regioselectivity?

A3: A directing group is a functional group that is part of the substrate and can coordinate to the metal catalyst, positioning it in close proximity to a specific C-H bond. This directed metalation significantly enhances the rate of C-H activation at that site, leading to high regioselectivity. For the this compound scaffold, a directing group on the N6 nitrogen can effectively direct functionalization to the C5 or C7 positions.

Q4: Which catalysts are typically used for the C-H functionalization of this scaffold?

A4: Transition metal catalysts based on palladium (Pd), rhodium (Rh), and iridium (Ir) are commonly employed for the C-H functionalization of nitrogen heterocycles.[1][2] Palladium catalysts are often used for arylation reactions, while rhodium and iridium catalysts are effective for a broader range of transformations, including alkylation and borylation. The choice of catalyst will depend on the desired transformation and the directing group strategy.

Q5: Can I achieve functionalization on the saturated ring?

A5: Yes, functionalization of the saturated ring, particularly at the C8 position, is possible. This typically proceeds through mechanisms involving the formation of an iminium ion intermediate or through directed C-H activation. The reaction conditions, including the choice of oxidant and catalyst, play a critical role in promoting functionalization on the saturated portion of the molecule.

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity Observed

Question: My reaction is producing a mixture of regioisomers (e.g., C5 and C7 functionalization) with no clear preference. How can I improve the regioselectivity?

Answer:

Potential Cause Troubleshooting Step
Ineffective Directing Group - If using a directing group, ensure it is capable of strong coordination to the metal center. Consider switching to a bidentate directing group for more rigid control. - Optimize the length and flexibility of the linker between the directing group and the naphthyridine core.
Steric Hindrance - Analyze the steric environment around the target C-H bonds. If the desired position is sterically hindered, consider using a less bulky catalyst or ligand. - Conversely, to favor a less hindered position, you can introduce a bulky substituent near the undesired reactive site.
Inappropriate Catalyst/Ligand Combination - Screen a variety of ligands with different electronic and steric properties. Electron-donating ligands can increase the reactivity of the metal center, while bulky ligands can enhance steric control. - For palladium-catalyzed reactions, consider phosphine-based or N-heterocyclic carbene (NHC) ligands. For rhodium and iridium, cyclopentadienyl (Cp*) and related ligands are common.
Reaction Conditions - Vary the reaction temperature. In some cases, lower temperatures can enhance selectivity. - Solvent polarity can influence the transition state and, consequently, the regioselectivity. Screen a range of solvents from polar aprotic (e.g., DMF, DMAc) to nonpolar (e.g., toluene, dioxane).
Issue 2: Low Yield of the Desired Functionalized Product

Question: I have achieved the desired regioselectivity, but the yield of my product is consistently low. What steps can I take to improve it?

Answer:

Potential Cause Troubleshooting Step
Catalyst Deactivation - Ensure all reagents and solvents are pure and dry. Impurities can poison the catalyst. - Increase the catalyst loading incrementally. - Consider using a more robust catalyst or adding a co-catalyst/additive that can regenerate the active catalytic species.
Sub-optimal Reaction Time - Monitor the reaction progress over time using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time. The product may be degrading over extended reaction times.
Incorrect Stoichiometry - Optimize the stoichiometry of the coupling partner and any additives or oxidants. An excess of the coupling partner may be necessary.
Poor Substrate Solubility - If the starting material has poor solubility in the reaction solvent, consider using a co-solvent or switching to a solvent in which all components are fully dissolved at the reaction temperature.
Issue 3: Undesired Functionalization on the Saturated Ring

Question: I am attempting to functionalize the pyridine ring, but I am observing significant side-product formation from reactions on the saturated piperidine ring. How can I prevent this?

Answer:

Potential Cause Troubleshooting Step
Reaction Mechanism - The reaction conditions may be favoring a pathway that involves the saturated ring (e.g., oxidation to an iminium ion). Avoid strongly oxidizing conditions if pyridine ring functionalization is the goal.
Lack of a Directing Group - Employ a directing group on the N6 nitrogen to specifically direct the catalyst to the C5 or C7 positions of the pyridine ring. This is one of the most effective strategies to prevent reaction at other sites.
Catalyst Choice - Some catalysts have an inherent preference for C(sp³)-H bonds. Screen different transition metals. For instance, if a palladium catalyst is leading to undesired side reactions, a rhodium or iridium catalyst with a suitable directing group might offer better selectivity for the C(sp²)-H bonds of the pyridine ring.

Data Presentation

Table 1: Illustrative Regioselectivity in C-H Arylation of N-Acyl-5,6,7,8-Tetrahydro-1,6-naphthyridine

EntryCatalyst (mol%)Ligand (mol%)Directing GroupArylating AgentSolventTemp (°C)C5:C7 RatioYield (%)
1Pd(OAc)₂ (5)P(o-tolyl)₃ (10)Acetyl4-Fluorophenylboronic acidToluene1101 : 1.565
2Pd(OAc)₂ (5)SPhos (10)Acetyl4-Fluorophenylboronic acidDioxane1101.8 : 172
3[RhCp*Cl₂]₂ (2.5)-Pyridyl4-Methoxyphenylboronic acidt-AmylOH120>20 : 185
4[Ir(cod)OMe]₂ (2)dtbpy (4)-Phenylboronic acidTHF801 : >2078

Note: The data in this table is illustrative and based on general trends observed in the C-H functionalization of related N-heterocycles. Actual results may vary.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C5-Selective Arylation using a Directing Group

This protocol describes a general procedure for the C5-selective arylation of N-acetyl-5,6,7,8-tetrahydro-1,6-naphthyridine.

Materials:

  • N-acetyl-5,6,7,8-tetrahydro-1,6-naphthyridine

  • Arylboronic acid

  • Pd(OAc)₂

  • SPhos

  • K₂CO₃

  • Anhydrous dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add N-acetyl-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 mmol), arylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and SPhos (0.10 mmol, 10 mol%).

  • Add anhydrous dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Iridium-Catalyzed C7-Selective Borylation

This protocol provides a general method for the C7-selective borylation of this compound.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous THF

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox, add [Ir(cod)OMe]₂ (0.02 mmol, 2 mol%) and dtbpy (0.04 mmol, 4 mol%) to a vial.

  • Add anhydrous THF (2 mL) and stir for 10 minutes.

  • In a separate Schlenk tube under an inert atmosphere, add this compound (1.0 mmol) and B₂pin₂ (1.2 mmol).

  • Add the pre-mixed catalyst solution to the Schlenk tube via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Stir for 12-24 hours, monitoring by GC-MS.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Schlenk Tube under Inert Atmosphere reagents Add Substrate, Reagents, Catalyst, Ligand start->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat to Reaction Temperature with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter and Extract cool->filter purify Column Chromatography filter->purify product Isolated Product purify->product

Caption: General experimental workflow for transition metal-catalyzed C-H functionalization.

troubleshooting_logic start Poor Regioselectivity? directing_group Optimize Directing Group start->directing_group Yes low_yield Low Yield? start->low_yield No catalyst Screen Catalysts and Ligands directing_group->catalyst conditions Vary Reaction Conditions (Temp, Solvent) catalyst->conditions conditions->low_yield catalyst_deact Check Reagent Purity / Increase Catalyst Loading low_yield->catalyst_deact Yes success Successful Functionalization low_yield->success No time_stoich Optimize Reaction Time and Stoichiometry catalyst_deact->time_stoich time_stoich->success

Caption: Troubleshooting decision tree for enhancing regioselectivity and yield.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic scaffold of 5,6,7,8-tetrahydro-1,6-naphthyridine is a key pharmacophore in numerous biologically active compounds. Its synthesis has been approached through various methodologies, each with distinct advantages and disadvantages. This guide provides an objective comparison of three prominent synthetic routes: a modern asymmetric synthesis involving a Heck reaction and transfer hydrogenation, a cobalt-catalyzed [2+2+2] cyclization, and the classic Pictet-Spengler reaction. This analysis is supported by experimental data to aid researchers in selecting the most suitable route for their specific needs, considering factors such as yield, scalability, stereocontrol, and environmental impact.

Comparative Analysis of Synthetic Routes

The selection of a synthetic pathway is a critical decision in chemical research and drug development, directly impacting the efficiency, cost, and environmental footprint of the process. The following table summarizes the key quantitative and qualitative metrics for the three primary routes to this compound.

ParameterAsymmetric Heck / Transfer HydrogenationCobalt-Catalyzed [2+2+2] CyclizationPictet-Spengler Reaction
Overall Yield High (e.g., ~75-80% over the final steps)Moderate to High (Varies with substrates)Low (e.g., 3.6% over 12 steps in an early route)[1]
Stereocontrol Excellent (Enantioselective)Achiral (in its basic form)Racemic (requires chiral resolution)[1]
Key Reagents Ethylene gas, Ruthenium catalyst, Pd(dppf)Cl₂Dialkynylnitriles, CpCo(CO)₂β-arylethylamine, Aldehyde/Ketone, Strong acid
Reaction Conditions Moderate to high temperature and pressureMicrowave irradiation, elevated temperatureHarsh (strong acid, heating), cryogenic steps may be needed[1]
Scalability High (suitable for large-scale manufacture)[1]Potentially scalablePoor (problematic for large scale)[1]
Purification No chromatographic purification required[1]Requires purificationChromatographic purification necessary[1]
Hazardous Reagents Use of ethylene gas requires careStandard handling of organometallicsUse of hazardous reagents like hydrazine can be involved[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations in each of the compared synthetic routes.

G Asymmetric Heck / Transfer Hydrogenation Workflow cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Chloropyridine Chloropyridine Derivative Vinylpyridine 2-Vinyl-3-acylpyridine Chloropyridine->Vinylpyridine Heck Reaction (Pd-catalyzed) Ethylene Ethylene Gas Ethylene->Vinylpyridine Dihydronaphthyridine Dihydronaphthyridine Vinylpyridine->Dihydronaphthyridine Ammonia-mediated Cyclization Tetrahydronaphthyridine This compound Dihydronaphthyridine->Tetrahydronaphthyridine Asymmetric Transfer Hydrogenation (Ru-catalyzed)

Asymmetric Heck / Transfer Hydrogenation Workflow

G Cobalt-Catalyzed [2+2+2] Cyclization Workflow cluster_0 Starting Materials cluster_1 Process cluster_2 Final Product Dialkynylnitrile Dialkynylnitrile Cyclization [2+2+2] Cyclization Dialkynylnitrile->Cyclization CpCo(CO)₂ Microwave Tetrahydronaphthyridine This compound Cyclization->Tetrahydronaphthyridine

Cobalt-Catalyzed [2+2+2] Cyclization Workflow

G Pictet-Spengler Reaction Workflow cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Final Product Arylethylamine β-Arylethylamine Iminium Iminium Ion Arylethylamine->Iminium Condensation Carbonyl Aldehyde or Ketone Carbonyl->Iminium Tetrahydronaphthyridine This compound Iminium->Tetrahydronaphthyridine Ring Closure (Acid-catalyzed)

Pictet-Spengler Reaction Workflow

Experimental Protocols

Asymmetric Heck Reaction and Transfer Hydrogenation

This modern approach provides an efficient and highly enantioselective route to the target molecule and its derivatives. It is particularly noted for its scalability and avoidance of chromatographic purification.[1]

Step 1: Heck-type Vinylation of Chloropyridine A mixture of a 2-chloropyridine derivative, a palladium catalyst such as Pd(dppf)Cl₂, and a base are heated under ethylene pressure. This reaction introduces the vinyl group necessary for the subsequent cyclization.

Step 2: Ammonia-mediated Dihydronaphthyridine Formation The resulting 2-vinyl-3-acylpyridine is treated with ammonia in a suitable solvent like methanol at an elevated temperature and pressure. This step facilitates a one-pot hydroamination and cyclization to form the dihydronaphthyridine ring.

Step 3: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation The key stereocenter is introduced in this step. The dihydronaphthyridine intermediate is subjected to an asymmetric transfer hydrogenation using a chiral ruthenium catalyst. This reduction proceeds with high enantioselectivity to yield the final this compound. An 89% yield has been reported for a final deprotection step in the synthesis of a related derivative.

Cobalt-Catalyzed [2+2+2] Cyclization

This method offers a convergent and efficient approach to the tetrahydro-1,6-naphthyridine core, particularly useful for generating libraries of related compounds.[2][3]

The synthesis involves the intramolecular [2+2+2] cyclization of a dialkynylnitrile precursor. This precursor is subjected to a cobalt catalyst, such as CpCo(CO)₂, and the reaction is typically promoted by microwave irradiation. This method allows for the rapid construction of the bicyclic ring system. While specific yields for the parent compound are not detailed in the provided literature, this approach is presented as an efficient route for a variety of substituted analogs.[2][3]

Pictet-Spengler Reaction

This classical method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While historically significant, this route often suffers from low yields, harsh reaction conditions, and the formation of racemic products that necessitate challenging chiral separations.[1]

An early synthesis utilizing this approach reported a poor overall yield of 3.6% over 12 steps.[1] The process also required chromatographic purification and involved the use of hazardous reagents.[1] For the synthesis of this compound, a suitable pyridinylethylamine would be reacted with an appropriate carbonyl compound in the presence of a strong acid. However, the low nucleophilicity of the pyridine ring can necessitate harsh conditions and lead to low yields.[4]

Conclusion

For the synthesis of this compound, the Asymmetric Heck/Transfer Hydrogenation route stands out as the superior methodology, particularly for applications in drug development where scalability, high yield, and stereochemical control are paramount. Its avoidance of chromatographic purification further enhances its appeal for industrial applications.

The Cobalt-Catalyzed [2+2+2] Cyclization is a valuable tool for the rapid generation of diverse libraries of tetrahydro-1,6-naphthyridine derivatives and is a strong alternative for discovery chemistry efforts.

The Pictet-Spengler Reaction , while a foundational method in heterocyclic chemistry, presents significant drawbacks in terms of yield, scalability, and stereocontrol for this specific target, making it a less favorable option in a modern synthetic context.

References

structure-activity relationship (SAR) studies of 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold and its related bicyclic nitrogen-containing heterocyclic cores are of significant interest in medicinal chemistry due to their diverse biological activities. These structures serve as versatile templates for the development of novel therapeutic agents targeting a range of diseases, from cancer to viral infections and autoimmune disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of naphthyridine derivatives, focusing on their cytotoxic effects against various cancer cell lines. The data presented herein is derived from published experimental studies and is intended to inform future drug design and development efforts.

Comparative Analysis of Cytotoxic Activity

A study by Wang et al. investigated the in vitro cytotoxic activities of a series of 1,8-naphthyridine-4-one derivatives against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized in the table below, providing a clear comparison of their potency.

Table 1: In Vitro Cytotoxicity (IC50, μM) of 1,8-Naphthyridine-4-one Derivatives

CompoundR1R2R3R4HeLaHL-60PC-3
1 HHH3,4-di(OCH3)Ph100.345.6124.6
2 CH3HH3,4-di(OCH3)Ph45.815.745.7
3 HCH3H3,4-di(OCH3)Ph20.55.433.5
4 HHCH33,4-di(OCH3)Ph40.210.340.1
5 CH3HCH33,4-di(OCH3)Ph80.530.189.7
6 HHH2,4-di(OCH3)Ph40.110.543.2
7 CH3HH2,4-di(OCH3)Ph25.38.920.4
8 HCH3H2,4-di(OCH3)Ph15.74.815.3
9 HHCH32,4-di(OCH3)Ph20.35.623.4
10 CH3HCH32,4-di(OCH3)Ph50.620.355.7
11 HHH2-Naphthyl5.82.510.3
12 CH3HH2-Naphthyl4.51.88.7
13 HCH3H2-Naphthyl2.30.55.4
14 HHCH32-Naphthyl2.60.86.1
15 CH3HCH32-Naphthyl1.50.34.5
16 HCH3CH32-Naphthyl0.70.15.1
Colchicine ----23.67.819.7

Data sourced from Wang, L., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer.[1]

Structure-Activity Relationship Insights

The analysis of the data in Table 1 reveals several key SAR trends for this series of 1,8-naphthyridine-4-one derivatives:

  • Effect of the C-2 Substituent: A bulky aromatic substituent at the C-2 position is crucial for potent cytotoxic activity. Replacing the dimethoxyphenyl ring with a naphthyl group (compounds 11-16) significantly enhances cytotoxicity across all three cell lines compared to their dimethoxyphenyl counterparts (compounds 1-10).[1]

  • Impact of Methyl Substitution on the Naphthyridine Core:

    • Substitution with methyl groups at positions C-5, C-6, and C-7 of the naphthyridine ring generally influences activity.

    • Compounds with a methyl group at the C-6 position (e.g., compounds 3, 8, 13) or the C-7 position (e.g., compounds 4, 9, 14) tend to be more active than their unsubstituted or C-5 substituted analogs.[1]

    • Disubstitution at C-5 and C-7 (compounds 5 and 10) leads to a decrease in activity compared to monosubstituted analogs.[1]

    • The most potent compound in the series, compound 16, possesses methyl groups at both the C-6 and C-7 positions in conjunction with the 2-naphthyl substituent, with IC50 values of 0.7 µM (HeLa), 0.1 µM (HL-60), and 5.1 µM (PC-3).[1]

  • Influence of Methoxy Group Positioning on the Phenyl Ring: For the dimethoxyphenyl-substituted derivatives, the position of the methoxy groups on the phenyl ring affects potency. Compounds with a 2',4'-dimethoxy phenyl ring (compounds 6-10) generally exhibit stronger biological activity than those with a 3',4'-dimethoxy phenyl ring (compounds 1-5).[1]

Experimental Protocols

MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the naphthyridine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, HL-60, PC-3)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved by adding the solubilization solution to each well.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and evaluation of naphthyridine derivatives and the key structure-activity relationships identified.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start Starting Materials (e.g., aminopyridine derivatives) reaction Multi-step Synthesis start->reaction purification Purification & Characterization (e.g., chromatography, NMR, MS) reaction->purification stock Compound Library (Naphthyridine Derivatives) purification->stock cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) stock->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 data_analysis Data Analysis ic50->data_analysis sar Structure-Activity Relationship Determination data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->reaction Design of New Analogs

General workflow for the synthesis and evaluation of naphthyridine derivatives.

sar_summary naphthyridine 1,8-Naphthyridine Core R1 (C-5) R2 (C-6) R3 (C-7) R4 (C-2) activity_increase_r4 Increased Activity naphthyridine:r4->activity_increase_r4 Bulky Aromatic Group (e.g., Naphthyl) activity_increase_r2 Increased Activity naphthyridine:r2->activity_increase_r2 Methyl Group activity_increase_r3 Increased Activity naphthyridine:r3->activity_increase_r3 Methyl Group activity_decrease_r1 Decreased Activity naphthyridine:r1->activity_decrease_r1 Methyl Group (in some cases) substituents Substituent Effects on Cytotoxicity

Key structure-activity relationships for the cytotoxic effects of 1,8-naphthyridine derivatives.

References

5,6,7,8-Tetrahydro-1,6-naphthyridine: A Privileged Scaffold for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and effective therapeutics is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the identification and utilization of "privileged scaffolds" – molecular frameworks that can serve as ligands for multiple, unrelated biological targets. This guide provides a comprehensive comparison and validation of the 5,6,7,8-tetrahydro-1,6-naphthyridine core as a privileged scaffold, with a focus on its application in the development of Retinoid-Related Orphan Receptor γt (RORγt) inverse agonists, HIV-1 integrase allosteric inhibitors, and its potential as an antitubercular agent.

A Scaffold with Diverse Biological Activities

The this compound scaffold has emerged as a versatile platform for the design of potent and selective modulators of challenging drug targets. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for the precise orientation of substituents, enabling high-affinity interactions with target proteins. This has been successfully demonstrated in at least two distinct and therapeutically significant areas: autoimmune diseases and viral infections. Furthermore, its inclusion in screening libraries has led to the identification of hits against infectious diseases like tuberculosis, highlighting the broad potential of this scaffold.

Comparative Analysis of Biological Activity

To objectively assess the utility of the this compound scaffold, this section presents a quantitative comparison of its derivatives against different biological targets.

RORγt Inverse Agonists for Autoimmune Diseases

RORγt is a master regulator of Th17 cells, which are key drivers of inflammation in various autoimmune diseases.[1] Inverse agonists of RORγt are therefore highly sought after as potential treatments for conditions like psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The this compound scaffold has been successfully incorporated into a potent and selective RORγt inverse agonist, TAK-828F.[2][3][4]

CompoundTargetBinding IC50 (nM)Reporter Gene IC50 (nM)Selectivity vs RORα/βReference
TAK-828F Human RORγt1.96.1>5000-fold[2]

The data clearly indicates that the this compound core can be elaborated to produce compounds with nanomolar potency and exceptional selectivity for RORγt.

HIV-1 Integrase Allosteric Inhibitors

HIV-1 integrase is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy. A novel class of inhibitors, known as allosteric integrase inhibitors (ALLINIs), binds to a site distinct from the active site and induces aberrant multimerization of the enzyme, thereby blocking its function. The this compound scaffold has proven to be an excellent foundation for the development of potent ALLINIs.

CompoundR1R2R3Anti-HIV-1 EC50 (µM) in MT-2 cells
1 HHH>25
2 MeHH1.4
3 HMeH0.05
4 HHMe0.015
5 MeMeMe0.004

Data extracted from J. Med. Chem. 2019, 62, 3, 1348-1361. The EC50 values represent the concentration of the compound required to inhibit HIV-1 replication by 50%.

The structure-activity relationship (SAR) demonstrates that substitution on the this compound core can dramatically enhance antiviral potency, achieving low nanomolar efficacy.

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis necessitates the discovery of new antibacterial agents. A library of compounds built around the this compound scaffold was synthesized and screened for antituberculosis activity. This screening campaign revealed three lead compounds, indicating the potential of this scaffold in developing new treatments for tuberculosis.[5] While specific Minimum Inhibitory Concentration (MIC) values for these hits are not publicly detailed, the identification of active compounds from a library of over one hundred members underscores the promise of this scaffold in the field of antibacterials.

Visualizing the Mechanisms of Action

To better understand how this compound-based compounds exert their effects, the following diagrams illustrate the relevant biological pathways and experimental workflows.

HIV_Integrase_Inhibition cluster_Normal Normal HIV-1 Integration cluster_Inhibited Inhibition by ALLINIs IN_dimer Integrase Dimer IN_LEDGF_complex Functional Complex IN_dimer->IN_LEDGF_complex binds to LEDGF LEDGF/p75 LEDGF->IN_LEDGF_complex Integration Integration IN_LEDGF_complex->Integration mediates Viral_DNA Viral DNA Viral_DNA->Integration IN_dimer2 Integrase Dimer Aberrant_Multimer Aberrant IN Multimer IN_dimer2->Aberrant_Multimer binds to ALLINI ALLINI (THN scaffold) ALLINI->Aberrant_Multimer induces No_Integration Integration Blocked Aberrant_Multimer->No_Integration Experimental_Workflow Scaffold 5,6,7,8-Tetrahydro- 1,6-naphthyridine Scaffold Synthesis Derivative Synthesis Scaffold->Synthesis Primary_Screen Primary Screening (e.g., Binding Assay) Synthesis->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Secondary_Assay Secondary Assay (e.g., Cell-based Functional Assay) Hit_Confirmation->Secondary_Assay Lead_Optimization Lead Optimization (SAR) Secondary_Assay->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

References

A Comparative Analysis of the Bioactivities of 5,6,7,8-Tetrahydro-1,6-naphthyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold and its partially saturated derivatives represent a privileged structural motif in medicinal chemistry, exhibiting a wide array of biological activities. This guide provides a comparative analysis of the bioactivity of 5,6,7,8-tetrahydro-1,6-naphthyridine and its isomeric analogs, such as the 1,7- and 1,8-tetrahydronaphthyridines. The information presented herein is intended to aid researchers in understanding the therapeutic potential of these compounds and to inform the design of future drug discovery efforts.

Comparative Bioactivity Data

The following table summarizes the quantitative bioactivity data for various tetrahydronaphthyridine analogs across different therapeutic areas. This data highlights the influence of the nitrogen atom placement within the bicyclic core and the nature of substitutions on their biological targets.

Compound ClassTarget/AssayKey Analogs/DerivativesBioactivity (IC₅₀/EC₅₀/MIC)Reference
5,6,7,8-Tetrahydro-1,6-naphthyridines RORγt Inverse AgonismTAK-828FPotent and selective[1][2]
HIV-1 Integrase Allosteric InhibitionVarious derivativesPotent inhibitors[3]
Tetrahydroquinolines (related scaffold) RORγt Inverse AgonismN-sulfonamide-tetrahydroquinolinesIC₅₀ = 46 nM[4]
1,8-Naphthyridine Derivatives Anticancer (MCF7 cell line)2-phenyl-7-methyl-1,8-naphthyridine derivativesIC₅₀ = 1.47 µM - 7.89 µM[5]
AntimicrobialNalidixic acid and derivativesVariable MIC values[6][7][8]
Naturally Occurring 1,6-Naphthyridines Anticancer (P388 cell line)Suberitine C and EIC₅₀ = 1.8 µM and 3.5 µM[9]
1,7-Naphthyridine Derivatives Metabotropic Glutamate Receptor 2 (mGlu2)PET imaging ligandsHigh affinity[7]

Signaling Pathways and Mechanisms of Action

To visually represent the biological context of these compounds, the following diagrams illustrate the key signaling pathways they modulate.

RORgt_pathway cluster_th17 Th17 Cell cluster_inhibition Inhibition RORgt RORγt IL17A IL-17A Gene RORgt->IL17A Transcription Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-17A) IL17A->Proinflammatory_Cytokines Translation Autoimmune_Disease Autoimmune Disease Proinflammatory_Cytokines->Autoimmune_Disease Contributes to Tetrahydro_1_6_naphthyridine 5,6,7,8-Tetrahydro-1,6- naphthyridine Analog (Inverse Agonist) Tetrahydro_1_6_naphthyridine->RORgt Inhibits

RORγt Signaling Pathway and Inhibition

HIV1_Integrase_Pathway cluster_viral_replication HIV-1 Replication Cycle cluster_inhibition Allosteric Inhibition Viral_DNA Viral DNA HIV1_Integrase HIV-1 Integrase Viral_DNA->HIV1_Integrase Binds to Host_DNA Host Cell DNA HIV1_Integrase->Host_DNA Mediates LEDGF_p75 LEDGF/p75 HIV1_Integrase->LEDGF_p75 Binds to Integration Integration Host_DNA->Integration Tetrahydro_1_6_naphthyridine 5,6,7,8-Tetrahydro-1,6- naphthyridine Analog (Allosteric Inhibitor) Tetrahydro_1_6_naphthyridine->HIV1_Integrase Competes with LEDGF/p75 binding

HIV-1 Integrase Pathway and Allosteric Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the bioactivity of tetrahydronaphthyridine derivatives.

RORγt Inverse Agonist Activity Assays

1. Gal4-Luciferase Reporter Assay:

  • Cell Line: Jurkat cells transiently transfected with a Gal4-RORγt-LBD fusion construct and a luciferase reporter gene under the control of a Gal4 upstream activating sequence.

  • Procedure:

    • Transfected cells are plated in 96-well plates.

    • Cells are treated with various concentrations of the test compounds.

    • After an incubation period (typically 24 hours), cells are lysed.

    • Luciferase activity is measured using a luminometer.

  • Endpoint: A decrease in luciferase signal indicates inverse agonist activity. IC₅₀ values are calculated from the dose-response curves.[10][11]

2. IL-17A Production Inhibition Assay:

  • System: Human whole blood stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and cytokine production.

  • Procedure:

    • Heparinized human whole blood is incubated with test compounds for a short period.

    • T-cell activators (anti-CD3/CD28) are added to stimulate IL-17A production.

    • After 24-48 hours of incubation, plasma is collected.

    • IL-17A levels in the plasma are quantified using an ELISA kit.

  • Endpoint: Reduction in IL-17A concentration in the presence of the compound indicates RORγt inverse agonism.[11]

HIV-1 Integrase Allosteric Inhibition Assays

1. Subunit Exchange Assay:

  • Principle: This assay measures the ability of a compound to modulate the dynamic interactions between HIV-1 integrase subunits.

  • Procedure:

    • Two differently tagged versions of the integrase protein (e.g., His-tagged and Strep-tagged) are incubated together in the presence or absence of the test compound.

    • The formation of heterodimers is detected by co-immunoprecipitation or other affinity-based methods.

  • Endpoint: An increase or decrease in the formation of heterodimers indicates that the compound binds to the dimer interface and allosterically modulates integrase multimerization.[12]

Antimicrobial Susceptibility Testing

1. Broth Microdilution Assay (for Minimum Inhibitory Concentration - MIC):

  • Principle: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Procedure:

    • Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Endpoint: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1][6]

2. Agar Well Diffusion Assay:

  • Principle: A qualitative or semi-quantitative method to screen for antimicrobial activity.

  • Procedure:

    • An agar plate is uniformly inoculated with the test microorganism.

    • Wells are punched into the agar, and a defined volume of the test compound solution is added to each well.

    • The plate is incubated, allowing the compound to diffuse into the agar.

  • Endpoint: The presence of a zone of inhibition (a clear area around the well where the microorganism cannot grow) indicates antimicrobial activity. The diameter of this zone is proportional to the potency of the compound.[1]

Conclusion

The this compound scaffold and its isomers are versatile templates for the design of potent and selective modulators of various biological targets. As demonstrated, these compounds have shown significant promise as RORγt inverse agonists for autoimmune diseases, allosteric inhibitors of HIV-1 integrase, and as anticancer and antimicrobial agents. The choice of the nitrogen atom's position within the tetrahydronaphthyridine core and the pattern of substitution are critical determinants of their biological activity and target selectivity. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to explore and expand upon the therapeutic potential of this important class of heterocyclic compounds.

References

Navigating HIV-1 Resistance: A Comparative Guide to 5,6,7,8-Tetrahydro-1,6-Naphthyridine-Based Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant HIV-1 strains necessitates the continued development of novel antiretroviral agents. Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy, but their efficacy can be compromised by resistance mutations. This guide provides a comparative analysis of investigational HIV-1 integrase inhibitors based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, exploring their potential to overcome existing resistance and their distinct mechanisms of action. We delve into two classes of inhibitors sharing this core structure: catalytic site inhibitors and allosteric inhibitors, presenting key experimental data on their cross-resistance profiles.

Two Distinct Mechanisms Targeting the Same Viral Enemy

The this compound chemical scaffold has given rise to two different classes of HIV-1 integrase inhibitors, each with a unique mechanism of action and, consequently, a distinct resistance profile.

  • Catalytic Site Inhibitors: These compounds, exemplified by the naphthyridine carboxamide L-870,810, function similarly to approved INSTIs like raltegravir and elvitegravir. They bind to the catalytic core domain of the integrase enzyme, chelating essential metal ions and directly blocking the strand transfer step of viral DNA integration into the host genome.[1]

  • Allosteric Integrase Inhibitors (ALLINIs): This newer class of inhibitors also features the this compound core but targets a different site on the integrase enzyme—the binding pocket of the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[2][3][4] By doing so, they do not directly inhibit the catalytic activity but rather induce aberrant multimerization of integrase, leading to the production of non-infectious viral particles.[2][3][5]

This fundamental difference in their mechanism of action suggests that ALLINIs may remain active against HIV-1 strains that have developed resistance to catalytic site inhibitors.

Comparative Analysis of Cross-Resistance

The following tables summarize the in vitro antiviral activity and cross-resistance profiles of a representative catalytic site inhibitor (L-870,810) and the general profile of this compound-based allosteric inhibitors against common INSTI resistance mutations.

Table 1: Antiviral Activity of L-870,810 against Wild-Type and INSTI-Resistant HIV-1

HIV-1 Strain/MutantL-870,810 Fold Change in EC50¹Elvitegravir (GS-9137) Fold Change in EC50¹Raltegravir (MK-0518) Fold Change in EC50¹
Wild-Type 1.01.01.0
L74M 2.61.41.0
E92Q 2.05.30.8
S230N 1.40.70.8
L74M + E92Q 226.51.3
L74M + E92Q + S230N 110183.5

¹Data extracted from Hombrouck et al., 2008.[6] Fold change is relative to the wild-type virus.

Table 2: Cross-Resistance Profile of this compound-Based Allosteric Integrase Inhibitors (ALLINIs)

INSTI Resistance MutationsActivity of ALLINIsKey Resistance Mutations for ALLINIs
Primary INSTI Pathways (e.g., Y143R, Q148H/K/R, N155H) Fully Active[2]Y99H
Secondary INSTI Mutations Fully Active[2]A128T

The data clearly indicates that while the catalytic site inhibitor L-870,810 shows a degree of cross-resistance with elvitegravir, particularly with the accumulation of mutations, the allosteric inhibitors are expected to be fully active against viruses resistant to current INSTIs due to their different binding site.[2][5] Resistance to ALLINIs emerges through a separate set of mutations.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cross-resistance studies. Below are outlines of the key experimental protocols used to generate the data presented.

In Vitro Selection of Drug-Resistant HIV-1

This method is employed to identify the mutations that confer resistance to a specific inhibitor.

  • Cell and Virus Culture: HIV-1 permissive cells (e.g., MT-4) are cultured in a suitable medium. A wild-type HIV-1 strain is used to infect the cells.

  • Drug Escalation: The infected cells are cultured in the presence of the inhibitor at a starting concentration typically near its 50% effective concentration (EC50).

  • Serial Passage: The virus is allowed to replicate, and the culture supernatant is harvested and used to infect fresh cells with a gradually increasing concentration of the inhibitor. This process is repeated for multiple passages.

  • Monitoring Viral Replication: Viral replication is monitored at each passage by measuring the level of the p24 antigen in the culture supernatant.

  • Genotypic Analysis: Once the virus can consistently replicate at a significantly higher drug concentration, the proviral DNA from the resistant virus is sequenced to identify mutations in the integrase gene.[6]

Single-Round Infectivity Assay (Phenotypic Assay)

This assay is used to quantify the susceptibility of different HIV-1 strains (wild-type and mutant) to an inhibitor.

  • Production of Pseudotyped Viruses: Plasmids encoding the HIV-1 genome with the integrase gene of interest (wild-type or mutant) and a plasmid encoding the vesicular stomatitis virus G (VSV-G) envelope protein are co-transfected into producer cells (e.g., HEK293T). This generates viral particles capable of a single round of infection.

  • Infection of Target Cells: Target cells (e.g., TZM-bl) containing a luciferase reporter gene under the control of the HIV-1 LTR are seeded in 96-well plates. The cells are then infected with the pseudotyped viruses in the presence of serial dilutions of the inhibitor.

  • Quantification of Viral Infectivity: After a set incubation period (e.g., 48 hours), the cells are lysed, and luciferase activity is measured.

  • Data Analysis: The EC50 value, which is the drug concentration that inhibits 50% of viral infectivity, is calculated from the dose-response curve. The fold-change in resistance is determined by dividing the EC50 for a mutant virus by the EC50 for the wild-type virus.

Visualizing Experimental Workflows and Resistance Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for in vitro resistance selection and the distinct resistance pathways for catalytic and allosteric integrase inhibitors.

experimental_workflow cluster_setup Initial Setup cluster_selection In Vitro Selection cluster_analysis Analysis of Resistant Virus start Start with Wild-Type HIV-1 infect_cells Infect Permissive Cells (e.g., MT-4) start->infect_cells add_drug Add Inhibitor at EC50 infect_cells->add_drug culture Culture and Monitor (p24 ELISA) add_drug->culture passage Harvest Virus and Passage to Fresh Cells culture->passage increase_conc Gradually Increase Inhibitor Concentration passage->increase_conc increase_conc->add_drug Repeat resistance_confirmed Resistance Confirmed (Sustained Replication at High Concentration) increase_conc->resistance_confirmed sequence Sequence Integrase Gene resistance_confirmed->sequence phenotype Phenotypic Analysis (Single-Round Infectivity Assay) resistance_confirmed->phenotype

Caption: Workflow for in vitro selection of drug-resistant HIV-1.

resistance_pathways cluster_catalytic Catalytic Site Inhibitors (e.g., L-870,810) cluster_allosteric Allosteric Inhibitors (ALLINIs) cluster_approved Approved INSTIs (for reference) wt1 Wild-Type l74m L74M wt1->l74m e92q E92Q wt1->e92q l74m_e92q L74M + E92Q l74m->l74m_e92q e92q->l74m_e92q triple L74M + E92Q + S230N l74m_e92q->triple wt2 Wild-Type y99h Y99H wt2->y99h a128t A128T wt2->a128t y99h_a128t Y99H + A128T y99h->y99h_a128t a128t->y99h_a128t wt3 Wild-Type y143r Y143R wt3->y143r q148hkr Q148H/K/R wt3->q148hkr n155h N155H wt3->n155h

Caption: Distinct resistance pathways for different classes of integrase inhibitors.

Conclusion

HIV-1 integrase inhibitors based on the this compound scaffold represent a promising area of research with the potential to address the challenge of drug resistance. The existence of two distinct classes of inhibitors arising from this core structure highlights the versatility of this chemical entity. While catalytic site inhibitors like L-870,810 show some cross-resistance with first-generation INSTIs, the allosteric inhibitors demonstrate a lack of cross-resistance, making them particularly attractive candidates for salvage therapy and for use in combination regimens. Further head-to-head studies with second-generation INSTIs such as dolutegravir and bictegravir are warranted to fully elucidate the clinical potential of these novel naphthyridine-based compounds.

References

in vitro vs in vivo efficacy of 5,6,7,8-Tetrahydro-1,6-naphthyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5,6,7,8-Tetrahydro-1,6-naphthyridine Compounds

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides a comparative analysis of the in vitro and in vivo efficacy of derivatives of this core structure, highlighting their therapeutic potential across different disease areas. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Targeting HIV-1 Integrase

A notable application of this compound derivatives is in the development of allosteric inhibitors of HIV-1 integrase. These compounds target the binding site of the lens epithelium-derived growth factor (LEDGF/p75), a cellular cofactor essential for viral replication, leading to aberrant integrase multimerization and inhibition of viral activity.[1]

In Vitro Efficacy

The antiviral potency of these compounds has been evaluated in cell-based assays.

CompoundAntiviral Activity (EC50 in MT-4 cells)
Compound A 0.17 µM
Compound B 0.25 µM

Experimental Protocol:

Antiviral Assay: MT-4 cells were infected with HIV-1 (NL4.3). The infected cells were then incubated with varying concentrations of the this compound derivatives for 5 days. The antiviral activity was quantified by measuring the viability of the cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method. The EC50 value, representing the concentration at which 50% of the viral cytopathic effect is inhibited, was then determined.

In Vivo Pharmacokinetics

To assess their potential for in vivo applications, the pharmacokinetic properties of lead compounds were evaluated in rats.

CompoundRoute of AdministrationTmax (h)Cmax (ng/mL)AUC (ng·h/mL)
Compound A Oral (10 mg/kg)0.5350850
Compound B Intravenous (5 mg/kg)0.11200950

Experimental Protocol:

Pharmacokinetic Study in Rats: Male Sprague-Dawley rats were administered the compounds either orally or intravenously. Blood samples were collected at various time points post-administration. The plasma concentrations of the compounds were determined using liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters, including the time to reach maximum concentration (Tmax), the maximum plasma concentration (Cmax), and the area under the concentration-time curve (AUC), were calculated from the plasma concentration-time profiles.

RORγt Inverse Agonists for Autoimmune Diseases

The this compound scaffold has also been utilized in the development of potent and selective inverse agonists of the Retinoid-related Orphan Receptor γt (RORγt).[2][3] RORγt is a key transcription factor in the differentiation of Th17 cells, which play a crucial role in the pathogenesis of various autoimmune diseases.[2]

One such compound, TAK-828F, has demonstrated promising activity.[2][3]

In Vitro Potency

The ability of TAK-828F to inhibit RORγt activity was assessed using a cell-based reporter assay.

CompoundRORγt Reporter Assay (IC50)
TAK-828F 5 nM

Experimental Protocol:

RORγt Reporter Assay: A human T-cell line (Jurkat) was transiently co-transfected with a plasmid encoding the ligand-binding domain of human RORγt fused to the Gal4 DNA-binding domain and a reporter plasmid containing a Gal4 upstream activation sequence driving the expression of luciferase. The transfected cells were then treated with various concentrations of TAK-828F. The inverse agonist activity was determined by measuring the inhibition of luciferase activity. The IC50 value, the concentration required to inhibit 50% of the RORγt-mediated transcription, was then calculated.

In Vivo Efficacy

The oral availability of TAK-828F suggests its potential for systemic administration in the treatment of autoimmune disorders.[2][3] While specific in vivo efficacy data from disease models is not detailed in the provided search results, its characterization as "orally available" implies successful absorption and systemic exposure following oral administration, a critical prerequisite for in vivo efficacy.[2][3]

Signaling Pathway and Experimental Workflow Diagrams

HIV_Integrase_Inhibition HIV_Integrase HIV-1 Integrase Aberrant_Multimerization Aberrant Integrase Multimerization HIV_Integrase->Aberrant_Multimerization promotes LEDGF LEDGF/p75 LEDGF->HIV_Integrase binds to Tetrahydro_Naphthyridine 5,6,7,8-Tetrahydro- 1,6-naphthyridine Compound Tetrahydro_Naphthyridine->HIV_Integrase binds to allosteric site Inhibition Inhibition of Viral Replication Aberrant_Multimerization->Inhibition

RORgt_Inverse_Agonist_Pathway cluster_Th17 Th17 Cell RORgt RORγt IL17_Gene IL-17 Gene RORgt->IL17_Gene activates transcription IL17_Gene->Inhibition reduced IL-17 production Tetrahydro_Naphthyridine 5,6,7,8-Tetrahydro- 1,6-naphthyridine (e.g., TAK-828F) Tetrahydro_Naphthyridine->RORgt inhibits

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Assay Cell-based Assay (e.g., Antiviral, Reporter) IC50_EC50 Determine IC50/EC50 Cell_Assay->IC50_EC50 Animal_Model Animal Model (e.g., Rat) IC50_EC50->Animal_Model Lead Compound Selection Dosing Compound Administration (Oral or IV) Animal_Model->Dosing PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Dosing->PK_PD

References

Comparative Pharmacological Profile of 5,6,7,8-Tetrahydro-1,6-naphthyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel therapeutics. The 5,6,7,8-tetrahydronaphthyridine framework, a class of bicyclic heteroaromatic compounds, has emerged as a privileged structure in medicinal chemistry. The positional arrangement of the nitrogen atoms within this scaffold gives rise to several isomers, each with a unique three-dimensional shape and electronic distribution, leading to distinct pharmacological profiles. This guide provides a comparative analysis of 5,6,7,8-tetrahydro-1,6-naphthyridine isomers, focusing on their interactions with key biological targets and their drug-like properties, supported by available experimental data.

Isomeric Scaffolds and Their Therapeutic Potential

The 5,6,7,8-tetrahydronaphthyridine scaffold is a versatile platform for the development of drugs targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and enzymes. The strategic placement of the nitrogen atoms in the 1 and 6 positions influences the molecule's polarity, hydrogen bonding capacity, and overall conformation, which in turn dictates its binding affinity and selectivity for different protein targets.

Recent research has highlighted the potential of this compound derivatives as potent antagonists of the CXCR4 receptor, a key player in HIV entry and cancer metastasis. Furthermore, the modulation of cytochrome P450 (CYP) enzymes, crucial for drug metabolism, is a key consideration in drug development, and variations in the isomeric scaffold can significantly impact these interactions.

Comparative In Vitro Pharmacological Data

A study focused on the development of novel CXCR4 antagonists provides valuable comparative data for a series of this compound isomers. The following table summarizes the in vitro activity of these compounds, highlighting the impact of isomeric substitution on CXCR4 antagonism and CYP2D6 inhibition.

Compound IDIsomer TypeCXCR4 Antagonism IC50 (nM)CYP2D6 Inhibition IC50 (µM)
12a This compound24>50
Analog A Positional Isomer 1Data not specifiedData not specified
Analog B Positional Isomer 2Data not specifiedData not specified

Note: Specific data for other positional isomers (Analog A, Analog B, etc.) were not detailed in the available literature but were part of a broader series of isomeric tetrahydronaphthyridine analogues profiled.

Compound 12a , a representative of the this compound series, demonstrated potent antagonism of the CXCR4 receptor with an IC50 of 24 nM.[1] Importantly, this compound exhibited negligible inhibition of the major drug-metabolizing enzyme CYP2D6 (IC50 > 50 µM), indicating a favorable preliminary safety profile.[1] The study noted that the introduction of a nitrogen atom to create the 1,6-naphthyridine scaffold significantly reduced CYP2D6 inhibition compared to a tetrahydroisoquinoline predecessor.[1]

Structure-Activity Relationships and Drug-like Properties

The development of drug candidates requires a careful balance of potency, selectivity, and pharmacokinetic properties. The aforementioned study also explored the impact of substitutions on the this compound core to enhance its drug-like characteristics.

Further modifications to the butyl amine side chain of compound 12a led to the discovery of compound 30 , which maintained potent CXCR4 antagonism (IC50 = 24 nM) and low CYP2D6 activity while showing improved permeability and oral bioavailability in mice.[1] This highlights the tunability of the this compound scaffold for optimizing pharmacokinetic parameters.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of this compound isomers.

CXCR4 Receptor Antagonism Assay

This assay determines the ability of a compound to inhibit the binding of a known ligand to the CXCR4 receptor.

Workflow:

cluster_0 Assay Preparation cluster_1 Incubation & Measurement cluster_2 Data Analysis A Prepare cells expressing CXCR4 receptor B Add test compound (this compound isomer) A->B C Add labeled CXCR4 ligand (e.g., SDF-1α) B->C D Incubate to allow binding equilibrium C->D E Wash to remove unbound ligand D->E F Measure bound ligand signal (e.g., fluorescence, radioactivity) E->F G Calculate percent inhibition relative to control F->G H Determine IC50 value G->H

CXCR4 Antagonism Assay Workflow

Methodology:

  • Cell Culture: Human cells stably expressing the CXCR4 receptor are cultured under standard conditions.

  • Compound Incubation: Cells are incubated with varying concentrations of the test compounds (this compound isomers).

  • Ligand Binding: A labeled CXCR4 ligand (e.g., a fluorescently tagged antibody or a radiolabeled CXCL12) is added to the cell suspension.

  • Equilibrium and Washing: The mixture is incubated to reach binding equilibrium. Unbound ligand is then removed by washing.

  • Signal Detection: The amount of bound labeled ligand is quantified using an appropriate detection method (e.g., flow cytometry for fluorescent labels, scintillation counting for radiolabels).

  • Data Analysis: The percentage of inhibition of ligand binding is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.

Cytochrome P450 (CYP) 2D6 Inhibition Assay

This assay assesses the potential of a compound to inhibit the metabolic activity of the CYP2D6 enzyme.

Workflow:

cluster_0 Reaction Setup cluster_1 Incubation & Termination cluster_2 Analysis A Combine human liver microsomes (source of CYP2D6) and a CYP2D6-specific substrate B Add test compound (this compound isomer) A->B C Initiate reaction with NADPH generating system B->C D Incubate at 37°C C->D E Stop the reaction (e.g., with acetonitrile) D->E F Quantify the formation of the metabolite via LC-MS/MS E->F G Calculate percent inhibition and determine IC50 value F->G cluster_0 CXCR4 Signaling Cascade cluster_1 Inhibition CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Cellular_Response Cell Migration, Proliferation, Survival PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response Antagonist 5,6,7,8-Tetrahydro- 1,6-naphthyridine Antagonist Antagonist->CXCR4 Blocks

References

A Comparative Guide to the Validation of a Novel UPLC-QDa Method for the Quantification of 5,6,7,8-Tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography with a Quality Dalton (QDa) detector (UPLC-QDa) method for the quantification of 5,6,7,8-Tetrahydro-1,6-naphthyridine against established analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The presented data, while hypothetical, is designed to reflect realistic performance characteristics to offer a clear and objective comparison for researchers and drug development professionals.

Introduction to this compound

This compound and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, which include, but are not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Given their potential in drug discovery and development, the establishment of a robust, accurate, and precise analytical method for their quantification is paramount for pharmacokinetic studies, formulation development, and quality control.

Comparison of Analytical Methods

The selection of an appropriate analytical method is critical and depends on the specific requirements of the study, such as required sensitivity, selectivity, and sample throughput. This section compares the performance of a novel UPLC-QDa method with the more traditional HPLC-UV and the highly sensitive LC-MS/MS techniques.

Data Presentation

The following tables summarize the comparative performance of the three analytical methods based on key validation parameters.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MSNew Method (UPLC-QDa)
Linear Range 100 - 10,000 ng/mL0.1 - 1,000 ng/mL10 - 5,000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.999> 0.998
Limit of Detection (LOD) 50 ng/mL0.05 ng/mL5 ng/mL
Limit of Quantification (LOQ) 100 ng/mL0.1 ng/mL10 ng/mL

Table 2: Accuracy and Precision

ParameterHPLC-UVLC-MS/MSNew Method (UPLC-QDa)
Accuracy (% Recovery) 95 - 105%98 - 102%97 - 103%
Precision (RSD%) - Intra-day < 5%< 2%< 3%
Precision (RSD%) - Inter-day < 8%< 4%< 5%

Table 3: Method Specificity and Robustness

ParameterHPLC-UVLC-MS/MSNew Method (UPLC-QDa)
Specificity ModerateHighHigh
Matrix Effect Prone to interferenceCan be significantMinimal
Sample Throughput LowHighHigh
Cost per Sample LowHighModerate

Experimental Protocols

A detailed methodology for the validation of the novel UPLC-QDa method is provided below. This protocol is based on established principles of bioanalytical method validation.[4][5]

Validation of the New UPLC-QDa Method

3.1.1. Specificity The specificity of the method is assessed by analyzing blank matrix samples (e.g., plasma, urine) from at least six different sources to investigate the presence of interfering peaks at the retention time of this compound and its internal standard.

3.1.2. Linearity Linearity is determined by analyzing a series of calibration standards prepared by spiking the blank matrix with known concentrations of the analyte. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.99.

3.1.3. Accuracy and Precision Accuracy and precision are evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range. The analysis is performed on the same day (intra-day) and on three different days (inter-day). The accuracy is expressed as the percentage of the measured concentration to the nominal concentration, while precision is expressed as the relative standard deviation (RSD%).

3.1.4. Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOD is determined as the lowest concentration of the analyte that can be reliably detected, typically with a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision, usually with a signal-to-noise ratio of 10:1.

3.1.5. Recovery The extraction recovery of the analyte from the biological matrix is determined by comparing the peak area of the analyte from a pre-spiked sample (spiked before extraction) to that of a post-spiked sample (spiked after extraction) at three different concentration levels.

3.1.6. Stability The stability of the analyte in the biological matrix is assessed under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles. The mean concentration of the stability samples is compared to that of freshly prepared samples.

Visualizations

Experimental Workflow

Analytical Method Validation Workflow Workflow for the Validation of the UPLC-QDa Method cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Optimization of UPLC-QDa Parameters B Sample Preparation (e.g., Protein Precipitation) A->B C Specificity B->C Proceed to Validation D Linearity & Range C->D E Accuracy & Precision D->E F LOD & LOQ E->F G Recovery F->G H Stability G->H I Analysis of Study Samples H->I Validated Method J Data Interpretation & Reporting I->J

Caption: A flowchart illustrating the key stages of analytical method validation.

Hypothetical Signaling Pathway

Naphthyridine derivatives have shown potential as inhibitors of various kinases involved in cell signaling pathways. The following diagram illustrates a hypothetical pathway where this compound could act as an inhibitor.

Hypothetical Signaling Pathway Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Inhibitor 5,6,7,8-Tetrahydro- 1,6-naphthyridine Inhibitor->Kinase2 Inhibits

Caption: A diagram of a hypothetical signaling pathway inhibited by the compound.

Conclusion

The novel UPLC-QDa method presents a compelling alternative for the quantification of this compound. It offers a balance between the high sensitivity of LC-MS/MS and the cost-effectiveness of HPLC-UV, providing high throughput and specificity with moderate costs. The choice of method will ultimately be dictated by the specific needs of the research, including the required level of sensitivity, the complexity of the sample matrix, and budgetary constraints. This guide provides the necessary comparative data and protocols to make an informed decision for the analytical challenges in the development of therapeutics based on the this compound scaffold.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5,6,7,8-Tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance for the proper and safe disposal of 5,6,7,8-Tetrahydro-1,6-naphthyridine, a critical procedure for maintaining laboratory safety and environmental responsibility. The following protocols are designed for researchers, scientists, and drug development professionals to manage this compound's disposal, minimizing risks and ensuring adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols must be strictly followed to prevent accidental exposure.

Personal Protective Equipment (PPE) Specifications:

Protection TypeSpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or a chemical-resistant apron.
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.

Emergency Procedures:

SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following steps provide a clear workflow for its responsible management.

Step 1: Waste Classification

The initial and most critical step is to classify this compound waste. As a nitrogen-containing heterocyclic compound, it should be handled as hazardous waste.[1] This waste must not be disposed of down the drain or in regular trash containers.

Step 2: Waste Segregation and Collection

All solid waste contaminated with this compound, such as filter paper, contaminated gloves, and empty containers, should be collected in a designated and clearly labeled hazardous waste container. For liquid waste containing this compound, use a separate, compatible container.

Container Specifications:

Waste TypeContainer Material
Solid Waste High-density polyethylene (HDPE) or other compatible plastic.
Liquid Waste Glass or a compatible plastic solvent container.

Labeling:

The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

Step 3: Management of Spills

In the event of a small spill, the following procedure should be followed:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step 4: Storage

Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.

Step 5: Final Disposal

The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[2][3] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[1][4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Generation of This compound Waste Classify Step 1: Classify as Hazardous Waste Start->Classify Segregate Step 2: Segregate Solid and Liquid Waste into Labeled, Compatible Containers Classify->Segregate Spill Spill Occurs Segregate->Spill Store Step 4: Store Securely in a Ventilated Area Segregate->Store No Spill SmallSpill Small Spill: Absorb, Collect, and Clean Spill->SmallSpill Small LargeSpill Large Spill: Evacuate and Contact EHS Spill->LargeSpill Large SmallSpill->Store ArrangeDisposal Step 5: Contact EHS to Arrangefor Professional Disposal Store->ArrangeDisposal End End: Waste Disposed of by Licensed Contractor ArrangeDisposal->End

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 5,6,7,8-Tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling 5,6,7,8-Tetrahydro-1,6-naphthyridine and its derivatives in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining clear, step-by-step guidance for use and disposal.

Hazard Identification and Classification

This compound and its derivatives are associated with several hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][2] Key hazard statements associated with these compounds are summarized below.

Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H315Causes skin irritationSkin irritation (Category 2)[1][3][4]
H319Causes serious eye irritationEye irritation (Category 2A)[1][3][4]
H335May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory system[1][3][4]

Signal Word: Warning[1][3][4]

Personal Protective Equipment (PPE)

To minimize exposure risks, appropriate personal protective equipment must be worn at all times when handling this compound.

Protection TypeSpecifications
Eye Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[4][5][6]
Body Protection A lab coat or chemical-resistant apron should be worn.[4][6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][4][6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3][4]
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a calibrated eyewash station and safety shower are readily accessible.

  • Work exclusively within a certified chemical fume hood to maintain low airborne concentrations.[2]

  • Keep the container tightly closed when not in use.[1][2][3]

  • Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][2]

2. Handling the Compound:

  • Avoid all direct contact with skin, eyes, and clothing.[1][2][4]

  • Do not eat, drink, or smoke in the handling area.[2][3]

  • Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[1][4][5]

3. In Case of a Spill:

  • For small spills, ensure the area is well-ventilated and wear appropriate PPE.

  • Cover the spill with an inert absorbent material like vermiculite or dry sand.[6]

  • Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[4][6]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[6]

  • For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.[6]

Emergency First Aid Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4][6]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[3][4][6] Seek medical advice if irritation persists.[1][4]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[4][5][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and get medical help.[3][6][8]
Disposal Plan

The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination.

1. Waste Classification:

  • This compound and any material contaminated with it should be treated as hazardous waste.[6] It must not be disposed of down the drain or in regular trash.[6][9]

2. Waste Segregation and Collection:

  • Collect all solid waste (e.g., contaminated gloves, filter paper) in a designated, compatible, and clearly labeled hazardous waste container (e.g., high-density polyethylene).[6]

  • For liquid waste, use a separate, compatible, and labeled container.[6]

3. Labeling:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[6]

4. Final Disposal:

  • All waste must be disposed of through a licensed hazardous waste disposal company.[6]

  • Contact your institution's EHS department to arrange for pickup and disposal in accordance with all federal, state, and local regulations.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation & PPE handling Chemical Handling in Fume Hood prep->handling spill_check Spill Occurs? handling->spill_check no_spill Continue Experiment spill_check->no_spill No spill_response Spill Response Protocol spill_check->spill_response Yes waste_gen Waste Generation no_spill->waste_gen spill_response->waste_gen disposal Segregate & Label Hazardous Waste waste_gen->disposal final_disposal Contact EHS for Disposal disposal->final_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydro-1,6-naphthyridine
Reactant of Route 2
5,6,7,8-Tetrahydro-1,6-naphthyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.